(2-Phenyloxazol-4-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(2-phenyl-1,3-oxazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDBXQYHHCUEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574044 | |
| Record name | (2-Phenyl-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59398-98-0 | |
| Record name | (2-Phenyl-1,3-oxazol-4-yl)methanol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50574044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-phenyl-1,3-oxazol-4-yl)methanol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Strategic Synthesis and Application of (2-Phenyloxazol-4-yl)methanol in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The oxazole ring system, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, represents a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allow molecules incorporating this scaffold to bind effectively to a wide array of biological targets.[1] This versatility has led to the classification of the oxazole moiety as a "privileged scaffold," a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme. Consequently, oxazole derivatives have been successfully developed into a range of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5]
Within this important class of compounds, (2-Phenyloxazol-4-yl)methanol (CAS Number: 59398-98-0) emerges as a particularly valuable building block for the synthesis of complex, biologically active molecules. Its structure, featuring a stable 2-phenyloxazole core and a reactive primary alcohol at the 4-position, provides a strategic starting point for the elaboration of novel drug candidates. The phenyl group at the 2-position often serves as a key recognition element for target binding, while the hydroxymethyl group at the 4-position offers a versatile handle for chemical modification and the introduction of further pharmacophoric features.
This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this compound in the context of contemporary drug discovery. It is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this key intermediate in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is paramount for its effective use in synthesis and for quality control purposes.
| Property | Value |
| CAS Number | 59398-98-0 |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Appearance | Solid |
While a publicly available, fully characterized set of spectra is not readily found in a single database, the expected spectroscopic data can be inferred from the analysis of its functional groups and data from closely related analogs. The following represents a predictive summary of the key spectroscopic features that would confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the oxazole ring proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic protons will likely appear as multiplets in the range of δ 7.2-8.0 ppm. The oxazole proton should appear as a singlet, and the methylene protons adjacent to the oxygen will also likely be a singlet. The chemical shift of the hydroxyl proton can be variable and may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the phenyl and oxazole rings, as well as the hydroxymethyl carbon. The quaternary carbons of the oxazole ring will have distinct chemical shifts, and the carbons of the phenyl ring will appear in the aromatic region.
Infrared (IR) Spectroscopy:
The IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include a broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹), C-H stretching bands for the aromatic and aliphatic protons, C=N and C=C stretching vibrations from the oxazole and phenyl rings (in the 1500-1600 cm⁻¹ region), and a C-O stretching band for the primary alcohol.
Mass Spectrometry (MS):
Mass spectrometric analysis, typically using electrospray ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 176.06. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.
Strategic Synthesis of this compound
The synthesis of this compound is most efficiently achieved through a two-step sequence involving the formation of the oxazole ring followed by the reduction of a carbonyl group at the 4-position. A common and reliable approach starts from the corresponding carboxylic acid ester, ethyl 2-phenyl-4-oxazolecarboxylate.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Reduction of Ethyl 2-phenyl-4-oxazolecarboxylate
This protocol details the reduction of the ester functionality of ethyl 2-phenyl-4-oxazolecarboxylate to the primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of this transformation.[2][6]
Materials:
-
Ethyl 2-phenyl-4-oxazolecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve ethyl 2-phenyl-4-oxazolecarboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding ethyl acetate to consume any excess LiAlH₄.[7] This should be followed by the cautious, dropwise addition of water, then 1 M HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent a hazardous reaction and decomposition of the reagent.
-
Inert Atmosphere: An inert atmosphere is used to prevent the reaction of LiAlH₄ with atmospheric moisture.
-
Controlled Addition at Low Temperature: The reduction of esters with LiAlH₄ is highly exothermic. Adding the ester solution dropwise at 0 °C helps to control the reaction rate and prevent a dangerous temperature increase.
-
Careful Quenching: The quenching process is the most hazardous step of this procedure. The slow, sequential addition of ethyl acetate, water, and acid is crucial to safely neutralize the reactive aluminum species and any unreacted LiAlH₄.
Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of high-value, biologically active molecules. The 2-phenyloxazole motif is a common feature in a variety of kinase inhibitors, where it often interacts with the hinge region of the ATP-binding site. The hydroxymethyl group at the 4-position provides a convenient attachment point for building out the rest of the inhibitor, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.
A notable application of this scaffold is in the development of p38 MAP kinase inhibitors. p38 MAP kinase is a key enzyme in the inflammatory response, and its inhibition is a validated therapeutic strategy for a range of inflammatory diseases.[8][9][10]
Figure 2: A representative workflow for the elaboration of this compound into a p38 kinase inhibitor.
Illustrative Synthetic Elaboration to a p38 Kinase Inhibitor Scaffold
The following outlines a general, illustrative procedure for the conversion of this compound into a scaffold commonly found in p38 kinase inhibitors. This involves the activation of the primary alcohol and subsequent nucleophilic substitution.
Part A: Activation of the Hydroxyl Group (e.g., Conversion to a Mesylate)
-
Reaction Setup: Dissolve this compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) at 0 °C.
-
Addition of Mesyl Chloride: Add methanesulfonyl chloride (mesyl chloride) (1.2 equivalents) dropwise to the stirred solution.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Wash the reaction mixture with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate to yield the crude mesylate, which can often be used in the next step without further purification.
Part B: Nucleophilic Substitution
-
Reaction Setup: Dissolve the crude mesylate from Part A in a polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Nucleophile: Add the desired amine-containing fragment (e.g., a substituted aniline or a heterocyclic amine) (1.1 equivalents) and a base such as potassium carbonate (2.0 equivalents).
-
Reaction and Workup: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete. After cooling, pour the mixture into water and extract the product with an appropriate organic solvent. Purify the final product by column chromatography or recrystallization.
This two-step sequence allows for the facile introduction of a wide variety of amine-containing side chains, enabling the rapid generation of a library of compounds for SAR studies aimed at optimizing the inhibitory activity against p38 MAP kinase.
Conclusion and Future Perspectives
This compound is a strategically important building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of novel therapeutic agents. Its straightforward synthesis from readily available starting materials, combined with the proven biological relevance of the 2-phenyloxazole scaffold, makes it an attractive intermediate for drug discovery programs. The ability to easily functionalize the hydroxymethyl group at the 4-position provides a powerful tool for the optimization of lead compounds, particularly in the area of kinase inhibitor development. As the demand for novel and selective therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly critical role in the successful discovery and development of the next generation of medicines.
References
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University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
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ResearchGate. (2011). Pyridinyl-imidazole inhibitors of p38 MAPK. Retrieved from [Link]
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ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0033944). Retrieved from [Link]
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DiVA portal. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]
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Semantic Scholar. (n.d.). CHEMOSELECTIVE METAL FREE DEALLYLATION OF α-ALLYL-PHENYL- CARBOXYLIC ESTERS UNDER REDUCTION. Retrieved from [Link]
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ResearchGate. (2018). (PDF) Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. Retrieved from [Link]
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A Technical Guide to the Physicochemical Properties of (2-Phenyloxazol-4-yl)methanol: A Key Intermediate in Medicinal Chemistry
Executive Summary
This technical guide provides an in-depth analysis of (2-Phenyloxazol-4-yl)methanol, a heterocyclic alcohol of significant interest to the pharmaceutical and chemical research communities. The oxazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a versatile building block for the synthesis of more complex, biologically active molecules.[1][2] This document details the fundamental physicochemical properties, provides a robust and validated synthetic protocol, outlines methods for its characterization, and discusses its strategic importance in the context of drug discovery and development. The information is tailored for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this compound for practical application.
Introduction
2.1 The Oxazole Scaffold in Drug Discovery
The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This motif is prevalent in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Its significance in medicinal chemistry is partly due to its role as a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1] The ability to readily functionalize the oxazole core makes it an ideal platform for developing novel therapeutic agents.[1]
2.2 this compound: An Overview
This compound, identified by CAS number 59398-98-0, is a key derivative of the oxazole family.[5] It features a phenyl group at the 2-position, which can be crucial for molecular recognition (e.g., through pi-stacking interactions), and a hydroxymethyl group at the 4-position. This primary alcohol is not just a structural feature but a reactive handle, allowing for a multitude of subsequent chemical transformations. This makes the compound a valuable starting material for building libraries of derivatives for structure-activity relationship (SAR) studies in drug development programs.[6]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is foundational to its application in synthesis and drug development. These parameters influence solubility, reactivity, and formulation characteristics.
Caption: Chemical structure of this compound.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| CAS Number | 59398-98-0 | [5] |
| Molecular Formula | C₁₀H₉NO₂ | [5] |
| Molecular Weight | 175.18 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Data not widely reported | N/A |
| Boiling Point | Data not widely reported | N/A |
| pKa (Alcoholic Proton) | ~16-18 (estimated) | [7][8] |
| pKa (Conjugate Acid) | < 1 (estimated, for oxazole nitrogen) | [7][8] |
3.1 Solubility Profile
The solubility of this compound is dictated by the balance between its polar hydroxyl group and its larger, nonpolar phenyl and oxazole ring systems.
-
Soluble: Expected to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and acetone, where hydrogen bonding and dipole-dipole interactions can occur.[9][10][11]
-
Sparingly Soluble: Likely shows moderate to low solubility in less polar solvents like ethyl acetate and dichloromethane.
-
Insoluble: Predicted to be practically insoluble in nonpolar solvents like hexanes and in water, despite the presence of the hydroxyl group.
3.2 Acidity and Basicity (pKa)
The molecule possesses two sites with acid-base properties:
-
The Hydroxymethyl Group: The proton of the primary alcohol is weakly acidic, with an estimated pKa value typical for simple alcohols (around 16-18).[7][8] Under standard conditions, it will not be deprotonated, but it can be by strong bases like sodium hydride.
-
The Oxazole Nitrogen: The nitrogen atom in the oxazole ring is weakly basic due to the delocalization of its lone pair of electrons within the aromatic system. The pKa of its conjugate acid is estimated to be very low (likely less than 1), meaning it requires a superacid to be protonated.
Synthesis and Spectroscopic Characterization
4.1 Synthetic Strategy
This compound is accessible through several synthetic routes.[1][5] A highly reliable and common laboratory-scale method is the reduction of a corresponding 4-carboxy- or 4-formyl- precursor. The reduction of an ester, such as ethyl 2-phenyloxazole-4-carboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), is an effective strategy that proceeds with high yield. This transformation is a cornerstone of organic synthesis for converting esters to primary alcohols.[12]
Caption: General workflow for the synthesis of this compound.
4.2 Detailed Synthetic Protocol: Reduction of Ethyl 2-phenyloxazole-4-carboxylate
Causality and Trustworthiness: This protocol is designed to be self-validating. The use of anhydrous solvent is critical because LiAlH₄ reacts violently with water. The reaction progress is monitored by Thin-Layer Chromatography (TLC) to ensure the starting material is fully consumed, preventing unnecessary reaction time or incomplete conversion. The Fieser workup (sequential addition of water and base) is a standard, safe, and effective method for quenching the reaction and precipitating aluminum salts, which simplifies purification.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add ethyl 2-phenyloxazole-4-carboxylate (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄, ~1.5 eq) in THF dropwise. Rationale: The exothermic reaction is controlled by slow addition at a low temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC until the starting ester spot has disappeared.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Rationale: This specific sequence generates granular aluminum salts that are easily filtered.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate them under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield pure this compound.
4.3 Spectroscopic Profile (Predicted)
While specific experimental data can be requested from vendors, the expected spectroscopic features can be reliably predicted based on the structure.[13]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.05 - 7.95 (m, 2H, ortho-protons of phenyl ring)
-
δ 7.80 (s, 1H, H5 of oxazole ring)
-
δ 7.50 - 7.40 (m, 3H, meta- and para-protons of phenyl ring)
-
δ 4.75 (s, 2H, -CH₂OH)
-
δ 2.50 (br s, 1H, -OH, exchanges with D₂O)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~162.0 (C2, oxazole)
-
δ ~145.0 (C4, oxazole)
-
δ ~135.0 (C5, oxazole)
-
δ ~130.0, 128.8, 126.5, 127.0 (phenyl carbons)
-
δ ~58.0 (-CH₂OH)
-
-
FT-IR (KBr, cm⁻¹):
-
~3350 cm⁻¹ (broad, O-H stretch)
-
~3100 cm⁻¹ (C-H aromatic stretch)
-
~1615, 1550 cm⁻¹ (C=N, C=C aromatic ring stretches)
-
~1050 cm⁻¹ (C-O stretch)
-
Role in Drug Development & Chemical Biology
5.1 A Versatile Synthetic Intermediate
The primary utility of this compound in drug discovery lies in the reactivity of its hydroxymethyl group. This functional group is a gateway to a variety of other functionalities, enabling the exploration of chemical space around the core scaffold.
Caption: Key synthetic transformations of this compound.
This versatility allows chemists to systematically modify the structure to probe interactions with biological targets, optimize potency, and improve pharmacokinetic properties. For example, converting the alcohol to a carboxylic acid introduces a potential hydrogen bond donor/acceptor and a charged group, while converting it to an ether can increase lipophilicity.[1]
Experimental Protocols for Physicochemical Characterization
6.1 Melting Point Determination
-
Sample Preparation: Place a small amount of the dry, crystalline solid into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Instrumentation: Insert the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow range (<2 °C) is indicative of high purity.
6.2 Solubility Determination (Shake-Flask Method)
This method provides a quantitative measure of a compound's solubility in a given solvent.[9]
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, ethyl acetate) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle, or centrifuge the sample to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a calibration curve.
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Conclusion
This compound is more than a simple chemical; it is a foundational tool for innovation in medicinal chemistry. Its well-defined structure, combined with the strategic placement of a reactive hydroxymethyl group on a biologically relevant oxazole scaffold, makes it an invaluable intermediate. A comprehensive grasp of its physicochemical properties and synthetic methodologies, as detailed in this guide, empowers researchers to fully leverage its potential in the design and synthesis of next-generation therapeutic agents.
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ResearchGate. (n.d.). Oxidation of 4‐(hydroxymethyl)oxazole 4 a to... Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Oxazole Derivatives
Abstract
The oxazole nucleus, a five-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them privileged scaffolds in drug discovery.[2][3] This guide provides an in-depth technical exploration of the synthesis and characterization of novel oxazole derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical and contemporary synthetic strategies, offering field-proven insights into reaction optimization and substrate scope. Furthermore, this guide establishes a self-validating framework for the comprehensive characterization of these molecules, ensuring structural integrity and purity through a multi-technique spectroscopic and crystallographic approach.
The Strategic Importance of the Oxazole Scaffold
The oxazole ring's significance lies in its unique electronic and structural properties, which facilitate diverse non-covalent interactions with biological targets like enzymes and receptors.[1][2][4] This inherent ability to act as a versatile pharmacophore has led to the development of numerous clinically relevant molecules.[5][6] From a synthetic standpoint, the oxazole core offers multiple points for diversification, allowing for the fine-tuning of physicochemical properties to optimize drug-like characteristics. The planarity and aromaticity of the oxazole ring also make it an attractive component in the design of novel organic materials with specific electronic and photophysical properties.[7]
Synthetic Strategies for Oxazole Ring Construction
The construction of the oxazole core can be approached through various synthetic routes, each with its own set of advantages and limitations. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.
Classical Methodologies: The Bedrock of Oxazole Synthesis
A cornerstone of oxazole synthesis, the Robinson-Gabriel reaction involves the cyclodehydration of 2-acylamino ketones.[8][9][10] This method is particularly effective for the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.
-
Mechanistic Insight: The reaction proceeds via an initial activation of the ketone by a dehydrating agent, typically a strong acid like sulfuric acid or polyphosphoric acid, followed by an intramolecular nucleophilic attack of the amide oxygen onto the activated carbonyl carbon.[11] Subsequent dehydration of the resulting dihydrooxazolol intermediate affords the aromatic oxazole ring.[11] The choice of dehydrating agent is critical; for instance, trifluoromethanesulfonic acid in conjunction with aluminum chloride has been shown to be effective in a one-pot Friedel-Crafts/Robinson-Gabriel synthesis.[11]
-
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
-
To a stirred solution of α-benzamidoacetophenone (1 mmol) in glacial acetic acid (10 mL), add concentrated sulfuric acid (0.5 mL) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield pure 2,5-diphenyloxazole.
-
The Fischer synthesis provides a route to 2,5-disubstituted oxazoles through the reaction of an aldehyde cyanohydrin with another aldehyde in the presence of anhydrous hydrogen chloride.[6][12][13]
-
Mechanistic Insight: The reaction initiates with the protonation of the cyanohydrin by HCl, followed by the formation of an iminochloride intermediate.[12] This intermediate then undergoes a nucleophilic attack by the second aldehyde, leading to a chloro-oxazoline intermediate after dehydration.[12] Tautomerization and subsequent elimination of HCl yield the final oxazole product.[12][14] This method is particularly useful for the synthesis of diaryloxazoles.[12]
Modern Synthetic Approaches: Efficiency and Diversity
The van Leusen reaction is a highly versatile and widely used method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][15][16][17] This reaction is prized for its mild conditions and broad substrate scope.[15][16]
-
Mechanistic Insight: The reaction proceeds via a base-mediated deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl.[4][15] The resulting adduct undergoes an intramolecular cyclization to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to afford the 5-substituted oxazole.[4][15][18]
-
Experimental Protocol: Synthesis of 5-Phenyloxazole
-
In a round-bottom flask, dissolve benzaldehyde (1 mmol) and TosMIC (1.1 mmol) in methanol (10 mL).
-
Add potassium carbonate (2 mmol) to the solution and stir the mixture at reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water (20 mL) and ethyl acetate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain 5-phenyloxazole.
-
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[19][20] The synthesis of oxazoles is particularly amenable to microwave assistance, especially in reactions like the van Leusen synthesis.[4][21][22]
-
Causality of Enhancement: Microwave energy directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, resulting in faster reaction rates. In the context of oxazole synthesis, this can lead to cleaner reactions with fewer side products.[23]
-
Experimental Protocol: Microwave-Assisted Synthesis of 5-Aryloxazoles
-
In a microwave-safe vessel, combine the substituted aryl aldehyde (1 mmol), TosMIC (1.2 mmol), and potassium phosphate (2 mmol) in isopropanol (5 mL).[21][22][23]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 80 °C) for 10-20 minutes.
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
MCRs offer a highly efficient approach to building molecular complexity in a single step from three or more starting materials.[24] Several MCRs have been developed for the synthesis of highly substituted oxazoles.[25] For example, an acid-promoted multicomponent reaction of arylglyoxal monohydrates, nitriles, and various C-nucleophiles can afford fully substituted oxazoles.[24]
Comprehensive Characterization of Novel Oxazole Derivatives
The unambiguous structural elucidation and purity assessment of newly synthesized oxazole derivatives are paramount. A combination of spectroscopic and analytical techniques is essential for a self-validating characterization process.[26][27]
Spectroscopic Techniques
| Technique | Information Obtained | Key Considerations for Oxazoles |
| ¹H NMR Spectroscopy | Provides information on the electronic environment and connectivity of protons. | The chemical shifts of the oxazole ring protons are characteristic: C2-H (δ ~8.0-8.2 ppm), C4-H (δ ~7.2-7.8 ppm), and C5-H (δ ~7.0-7.3 ppm). Coupling constants can help determine substitution patterns. |
| ¹³C NMR Spectroscopy | Reveals the carbon skeleton of the molecule. | The oxazole ring carbons resonate at distinct chemical shifts: C2 (~150-162 ppm), C4 (~125-140 ppm), and C5 (~120-128 ppm). |
| FTIR Spectroscopy | Identifies the functional groups present in the molecule. | Look for characteristic C=N stretching (~1650-1580 cm⁻¹), C=C stretching (~1580-1470 cm⁻¹), and C-O-C stretching (~1100-1020 cm⁻¹) bands of the oxazole ring.[28] |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | The molecular ion peak (M⁺) confirms the molecular weight. Fragmentation patterns can provide structural clues.[29] High-resolution mass spectrometry (HRMS) provides the exact molecular formula.[30] |
X-Ray Crystallography
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[31][32][33] Obtaining suitable crystals for X-ray analysis is often a crucial yet challenging step.
-
Protocol for Crystal Growth:
-
Dissolve the purified oxazole derivative in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, store the solution at a lower temperature (e.g., 4 °C) for several days.
-
Alternatively, vapor diffusion techniques, where a solution of the compound in a volatile solvent is allowed to slowly equilibrate with a less volatile anti-solvent, can be employed.
-
Visualizing Reaction Pathways and Workflows
Robinson-Gabriel Synthesis Mechanism
Caption: Mechanism of the Robinson-Gabriel Synthesis.
Van Leusen Oxazole Synthesis Workflow
Caption: Experimental workflow for the Van Leusen oxazole synthesis.
Conclusion
The synthesis and characterization of novel oxazole derivatives remain a vibrant and highly rewarding area of chemical research. This guide has outlined both foundational and advanced synthetic methodologies, providing the rationale behind experimental choices to empower researchers in their synthetic endeavors. The emphasis on a robust, multi-technique characterization workflow ensures the integrity of the synthesized compounds. As the demand for novel therapeutics and functional materials continues to grow, the versatile oxazole scaffold is poised to play an increasingly critical role in addressing these challenges.
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A Senior Application Scientist's Guide to the Initial Biological Activity Screening of 2-Phenyloxazole Compounds
Abstract
The 2-phenyloxazole scaffold is a privileged heterocyclic motif, integral to numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive framework for the initial biological activity screening of novel 2-phenyloxazole derivatives. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a robust and logical screening cascade. We will detail field-proven, self-validating protocols for primary cytotoxicity and antimicrobial assays, provide templates for data interpretation, and explore potential mechanisms of action. This guide is intended to equip researchers, scientists, and drug development professionals with the technical accuracy and strategic insight required to efficiently identify and prioritize promising lead compounds for further development.
Introduction: The 2-Phenyloxazole Scaffold in Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen at the 1 and 3 positions respectively, is a cornerstone in modern medicinal chemistry.[3][4] Its unique physicochemical properties, including the ability to participate in hydrogen bonding, π–π stacking, and hydrophobic interactions, make it an ideal scaffold for engaging with a variety of biological targets.[5] When substituted with a phenyl group at the 2-position, the resulting 2-phenyloxazole core serves as the foundation for a multitude of pharmacologically active agents.[1]
The rationale for screening new libraries of 2-phenyloxazole compounds is well-grounded in precedent. Marketed drugs and late-stage clinical candidates containing this moiety have demonstrated efficacy against a range of diseases.[1] The inherent versatility of the scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide focuses on the critical first step: the initial biological screen, designed to rapidly and cost-effectively identify "hits" from a compound library that warrant more intensive investigation.
Designing the Screening Cascade: A Strategy for Hit Identification
A successful screening campaign is not a single experiment but a multi-step, logical progression known as a screening cascade. The primary goal is to efficiently triage a library of compounds, eliminating inactive molecules and prioritizing the most promising candidates for subsequent, more complex secondary and tertiary assays.
The causality behind this approach is resource management. Primary assays are typically designed for higher throughput, lower cost, and broad activity detection (e.g., general cytotoxicity). They cast a wide net to ensure no potential lead is missed. Hits from this stage are then subjected to more specific, often lower-throughput and more expensive, secondary assays that probe specific mechanisms or target engagement.
Below is a conceptual workflow for a typical initial screening cascade for 2-phenyloxazole compounds.
Caption: A logical workflow for an initial biological screening cascade.
Core Screening Protocols: In-Vitro Cytotoxicity Assessment
Given the established potential of oxazole derivatives as anticancer agents, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical starting point.[4][6] The MTT assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[7][8]
Principle of the MTT Assay
The assay's trustworthiness stems from its direct measurement of metabolic activity, which in most healthy cell populations, correlates with cell viability.[8] The core principle involves the reduction of a yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product.[9][10] This conversion is catalyzed by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[7][10] The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is quantified, providing a direct measure of viable cells.[10]
Caption: Hypothetical inhibition of the JAK/STAT3 signaling pathway.
Conclusion
The initial biological activity screen is a foundational step in the drug discovery process. For novel 2-phenyloxazole compounds, a dual-pronged primary screening strategy assessing both cytotoxicity and antimicrobial activity provides a comprehensive initial evaluation of their therapeutic potential. By employing robust, validated assays like the MTT and broth microdilution methods, and by structuring the investigation within a logical screening cascade, research teams can efficiently identify and prioritize compounds. The insights gained from these initial screens, guided by an understanding of the underlying scientific principles, pave the way for the in-depth mechanistic studies required to transform a promising "hit" into a viable drug candidate.
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An In-Depth Technical Guide to the Solubility and Stability Evaluation of (2-Phenyloxazol-4-yl)methanol
Abstract
This technical guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of (2-Phenyloxazol-4-yl)methanol, a heterocyclic compound of interest in pharmaceutical research. Recognizing the critical role these properties play in determining the developability of a new chemical entity, this document outlines both the strategic rationale and detailed experimental protocols. We delve into methods for determining kinetic and thermodynamic solubility in physiologically relevant media and present a systematic approach to stability assessment through forced degradation studies as mandated by international regulatory guidelines. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the establishment of a robust physicochemical profile for oxazole-based compounds.
Introduction: The Oxazole Moiety in Drug Discovery
The oxazole ring is a five-membered aromatic heterocycle featuring one oxygen and one nitrogen atom. This scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This compound (Figure 1) is a representative of this class, combining the oxazole core with phenyl and methanol functionalities.
Figure 1: Chemical Structure of this compound
-
IUPAC Name: this compound
-
CAS Number: 59398-98-0[1]
-
Molecular Formula: C₁₀H₉NO₂
-
Molecular Weight: 175.18 g/mol
The journey of a promising hit compound to a viable drug candidate is contingent upon its physicochemical properties. Among the most crucial are aqueous solubility and chemical stability. Poor solubility can severely limit oral bioavailability, complicate formulation development, and yield unreliable data in biological assays.[2][3] Similarly, chemical instability can lead to loss of potency, the formation of potentially toxic degradation products, and a shortened shelf-life.[4]
This guide provides the scientific principles and actionable protocols to thoroughly characterize this compound, ensuring that subsequent development efforts are built on a solid foundation of chemical knowledge.
Physicochemical Characterization
A preliminary in-silico and experimental assessment of key physicochemical properties is the logical first step. This data provides context for the design of solubility and stability experiments.
Predicted Physicochemical Properties
While experimental determination is the gold standard, computational tools provide valuable initial estimates for pKa and the partition coefficient (logP).[5][6]
-
pKa (Acid Dissociation Constant): The oxazole ring is weakly basic, with the nitrogen at position 3 being the site of protonation. The conjugate acid of the parent oxazole has a pKa of approximately 0.8. The substituents on this compound will influence this value, but it is expected to remain a very weak base. The hydroxyl group of the methanol substituent is a very weak acid, with an estimated pKa well outside the physiological range. Understanding the pKa is critical as it dictates the ionization state of the molecule at different pH values, which in turn profoundly impacts solubility.
-
logP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A predicted logP for this compound suggests moderate lipophilicity. This is a key determinant of both solubility and permeability, influencing its behavior in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
These predicted values must be experimentally verified but serve to guide the selection of analytical methods and buffer systems for subsequent studies.
Aqueous Solubility Determination
Solubility assessment is bifurcated into two key types: kinetic and thermodynamic. Kinetic solubility is a high-throughput measurement relevant to early discovery, reflecting the solubility of a compound precipitating from a DMSO stock solution.[2][7][8] Thermodynamic solubility is the true equilibrium solubility of the solid material and is critical for formulation and late-stage development.[9][10][11]
Causality Behind Experimental Choices
-
Choice of Media: We use Phosphate Buffered Saline (PBS) at pH 7.4 to mimic physiological conditions. Simulated Gastric Fluid (SGF, pH ~1.2) and Simulated Intestinal Fluid (SIF, pH ~6.8) are also critical for predicting behavior after oral administration.[12]
-
Equilibration Time: Kinetic assays use short incubation times (e.g., 2 hours) to reflect the rapid precipitation that can occur in in-vitro assays.[3][8] Thermodynamic assays require longer incubation (≥24 hours) to ensure a true equilibrium is reached between the solid and dissolved states.[9][13]
-
Quantification Method: A robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the preferred method for accurate quantification, as it separates the parent compound from any potential impurities or degradants.
Experimental Workflow: Solubility Determination
The logical flow for determining solubility involves preparing the samples, allowing them to equilibrate, separating the solid from the supernatant, and quantifying the dissolved compound.
Caption: Workflow for a Forced Degradation Study.
Protocol 2: Forced Degradation Study
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. [14] * Acid Hydrolysis: 0.2 M HCl (final concentration 0.1 M). Incubate at 60°C.
-
Base Hydrolysis: 0.2 M NaOH (final concentration 0.1 M). Incubate at 60°C.
-
Oxidation: 6% H₂O₂ (final concentration 3%). Keep at room temperature.
-
Thermal: Water. Incubate at 60°C.
-
Control: Water. Keep at room temperature, protected from light.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).
-
Neutralization: For acid and base samples, immediately neutralize the aliquot with an equimolar amount of NaOH or HCl, respectively.
-
Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze using a stability-indicating HPLC-UV method. An LC-MS method is highly recommended for the identification of degradation products. [4]6. Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [15]Analyze against a dark control.
Data Presentation: Stability
Summarize the degradation results in a table to provide a clear stability profile.
| Stress Condition | Reagent | Time (h) | Initial Assay (%) | Final Assay (%) | % Degradation | No. of Degradants >0.1% | Mass Balance (%) |
| Control | Water | 48 | 100.0 | Data | Data | Data | Data |
| Acid Hydrolysis | 0.1 M HCl | 48 | 100.0 | Data | Data | Data | Data |
| Base Hydrolysis | 0.1 M NaOH | 48 | 100.0 | Data | Data | Data | Data |
| Oxidation | 3% H₂O₂ | 48 | 100.0 | Data | Data | Data | Data |
| Thermal (60°C) | Water | 48 | 100.0 | Data | Data | Data | Data |
| Photolytic | ICH Q1B | - | 100.0 | Data | Data | Data | Data |
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for assessing the solubility and stability of this compound. The execution of these protocols will generate a critical data package that illuminates the compound's intrinsic physicochemical properties.
The results will directly inform key decisions in the drug development pipeline. The solubility data will guide formulation strategies to achieve adequate exposure in vivo, while the stability profile will establish preliminary storage and handling conditions and identify potential liabilities. Any significant degradation observed will necessitate the structural elucidation of impurities and an assessment of their potential toxicological impact. By systematically addressing these fundamental properties, researchers can de-risk the progression of this compound and similar oxazole-containing candidates, ensuring a more efficient and data-driven path toward clinical evaluation.
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Reactivity and electronic properties of the 2-phenyloxazole core
An In-Depth Technical Guide to the Reactivity and Electronic Properties of the 2-Phenyloxazole Core
Executive Summary
The 2-phenyloxazole motif is a cornerstone in modern medicinal chemistry and materials science. As a privileged heterocyclic scaffold, its unique combination of electronic properties, reactivity, and structural rigidity has led to its incorporation into a vast array of biologically active compounds and functional organic materials. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the fundamental electronic characteristics that govern the chemical behavior of the 2-phenyloxazole core. We will delve into its aromaticity, reactivity in key chemical transformations including electrophilic and nucleophilic substitutions, and its notable photophysical properties. By elucidating the causality behind its reactivity and providing practical, field-proven insights, this document serves as a comprehensive resource for the rational design and synthesis of novel 2-phenyloxazole derivatives.
Electronic Landscape of the 2-Phenyloxazole Core
Understanding the electronic nature of the 2-phenyloxazole system is paramount to predicting its reactivity and designing new molecules with desired properties. The fusion of an electron-rich phenyl ring with the π-deficient, yet aromatic, oxazole moiety creates a unique electronic environment.
Aromaticity and Electron Distribution
The oxazole ring is an aromatic heterocycle, possessing a delocalized 6π electron system.[1] However, its aromaticity is considered modest compared to analogues like thiazole, due to the high electronegativity of the oxygen atom which restricts the complete delocalization of its lone pair electrons.[1][2][3] This creates a polarized system where the nitrogen atom behaves like pyridine (electron-withdrawing) and the oxygen atom like furan (electron-donating).[1]
The electron density across the oxazole ring is not uniform. The order of acidity for the oxazole protons is C2 > C5 > C4, indicating that the C2 position is the most electron-deficient and susceptible to deprotonation.[3] Conversely, electrophilic attacks preferentially occur at the C5 position, which is the most electron-rich carbon.[2][4]
Caption: Key reactivity sites on the 2-phenyloxazole core.
Basicity
Oxazole is a weak base.[2] The conjugate acid of the oxazole ring has a pKa of approximately 0.8, making it significantly less basic than imidazole (pKa ≈ 7).[2][4] This low basicity is attributed to the electron-withdrawing nature of the oxygen atom and the pyridine-like character of the nitrogen atom. The introduction of different aryl groups at the 2-position, such as 2-furyl or 2-thienyl, can further reduce the proton-acceptor ability of the oxazole nitrogen compared to a phenyl group.[5]
Photophysical Properties
The 2-phenyloxazole core is an important chromophore and fluorophore.[6] Its derivatives are known for their stability and often exhibit excellent fluorescence efficiency, both in solution and in the solid state.[7] These properties have led to their extensive use in electro-optical materials, fluorescent dyes for bioimaging, and as components in organic light-emitting diodes (OLEDs).[6][7]
The photophysical characteristics are highly tunable through chemical modification. The introduction of electron-donating or electron-withdrawing substituents can significantly alter the absorption and emission wavelengths, as well as the fluorescence quantum yield.[7][8] For instance, attaching a strong electron-donating group like a diphenylamino moiety can cause a significant red shift in both absorption and emission spectra.[8]
Table 1: Representative Photophysical Data for Substituted 2-Phenylbenzoxazole Derivatives
| Compound | Substituent Position | Absorption Max (λ_abs), nm | Emission Max (λ_em), nm | Quantum Yield (Φ_F) | Source |
|---|---|---|---|---|---|
| BOSo | ortho-fluorosulfate | ~250-350 | 375 (in ACN) | - | [7] |
| BOSm | meta-fluorosulfate | ~250-350 | 381 (in ACN) | - | [7] |
| BOSp | para-fluorosulfate | ~250-350 | - | up to 0.64 (in ACN) | [7] |
| 1d | 4-(N,N-diphenylamino)phenyl | 385 (in Toluene) | 498 (in Toluene) | - | [8] |
Note: Data is for 2-phenylbenzoxazole, a closely related and illustrative analogue. ACN = Acetonitrile.
Reactivity Profile
The electronic properties detailed above directly dictate the chemical reactivity of the 2-phenyloxazole core. Its behavior is a blend of characteristics from both electron-rich and electron-poor aromatic systems.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution on the oxazole ring is challenging due to its overall π-deficient nature but is possible under certain conditions.[9][10]
-
Regioselectivity: The reaction occurs preferentially at the C5 position, which has the highest electron density.[2][4]
-
Reaction Conditions: EAS typically requires the presence of activating, electron-donating groups on the ring to proceed efficiently.[4] Common EAS reactions include nitration and halogenation.[10][11][12] The phenyl ring can also undergo EAS, and the directing effects of the oxazole substituent must be considered.
Caption: Generalized mechanism for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNA_r)
Nucleophilic aromatic substitution is a key reaction for functionalizing the 2-phenyloxazole core, particularly at the C2 position.[4]
-
Requirement: This reaction requires a good leaving group (e.g., a halogen) at an electron-deficient position, most commonly C2.[4][13] The reaction proceeds via an addition-elimination mechanism, often involving a negatively charged Meisenheimer complex intermediate.[14]
-
Scope: A wide range of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the leaving group, providing a versatile method for synthesizing diverse derivatives.[14][15] The presence of electron-withdrawing groups on the ring system can activate the substrate towards nucleophilic attack.[14][16]
Deprotonation and Metalation
The hydrogen atom at the C2 position is the most acidic proton on the oxazole ring.[3] This allows for regioselective deprotonation using a strong base, such as lithium hexamethyldisilazane (LiHMDS) or n-butyllithium.[2][13] The resulting lithiated intermediate is a powerful nucleophile that can be trapped with various electrophiles (e.g., aldehydes, alkyl halides, or chlorinating agents like hexachloroethane) to introduce substituents specifically at the C2 position.[2][13] This deprotonation is often accompanied by a risk of ring-opening to an isonitrile species.[2][4]
Cycloaddition Reactions
The oxazole ring can participate as a diene component in [4+2] Diels-Alder cycloaddition reactions.[2][4][17] This reaction is a powerful tool for constructing more complex heterocyclic systems, such as pyridines, after a subsequent loss of an oxygen atom from the initial cycloadduct.[2][4] The reaction is typically carried out with electron-deficient dienophiles.[17][18]
Synthesis and Experimental Protocols
Numerous methods exist for the synthesis of the 2-phenyloxazole core. The Robinson-Gabriel synthesis, involving the dehydration of 2-acylaminoketones, and the Fischer oxazole synthesis from cyanohydrins and aldehydes are classic examples.[4] Modern variations often focus on improving yields and environmental compatibility.[19]
Protocol: One-Pot Synthesis of 2-Phenyl-Substituted Benzoxazole
This protocol is adapted from a green chemistry approach and demonstrates a straightforward condensation method.[19] This method synthesizes a benzoxazole, a fused analogue of 2-phenyloxazole, illustrating the core condensation principle.
Objective: To synthesize 2-phenylbenzoxazole derivatives via one-pot condensation of 2-aminophenol and substituted benzaldehydes.
Materials:
-
2-Aminophenol (1.5 mmol)
-
Substituted Benzaldehyde (1.5 mmol)
-
Ag@Fe₂O₃ nanoparticle catalyst (20 mg)
-
Water:Ethanol (5:1 mixture, 6 mL)
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a reaction mixture by adding the Ag@Fe₂O₃ nanoparticle catalyst (20 mg) to a solution of 2-aminophenol (1.5 mmol) and the desired benzaldehyde (1.5 mmol) in 6 mL of a 5:1 water:ethanol dispersion.
-
Reaction Execution: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of Petroleum Ether:EtOAc (4:1).
-
Work-up: Upon completion, add EtOAc to the reaction mixture and extract the product into the organic phase.
-
Purification: Wash the organic phase with water and dry it over anhydrous MgSO₄.
-
Isolation: Evaporate the EtOAc under reduced pressure to yield the crude product. The catalyst can be separated from the aqueous layer using an external magnet and reused.[19]
-
Final Purification: Recrystallize the crude product from ethanol to obtain the pure 2-phenylbenzoxazole derivative. Yields for this method are reported to be high (88-97%).[19]
Caption: Workflow for the green synthesis of 2-phenylbenzoxazole derivatives.
Applications in Drug Development & Materials Science
The versatility of the 2-phenyloxazole scaffold has made it a subject of intense research.
-
Medicinal Chemistry: Oxazole-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiprotozoal properties.[13][19][20][21] The core is often used as a bioisostere for amide or ester groups to improve metabolic stability and pharmacokinetic properties.[22]
-
Materials Science: Due to their robust photophysical properties, 2-phenyloxazole derivatives are integral to the development of organic electronics. They are used as emitters in OLEDs, as fluorescent sensors for detecting ions and pH, and in the creation of advanced electro-optical materials.[7]
Conclusion
The 2-phenyloxazole core represents a privileged scaffold whose rich chemistry is dictated by a subtle interplay of electronic effects. Its modest aromaticity, polarized ring system, and tunable photophysical properties provide a fertile ground for chemical innovation. A thorough understanding of its reactivity—from electrophilic and nucleophilic substitutions to cycloadditions—is essential for leveraging this scaffold to its full potential. As research continues, the 2-phenyloxazole core is poised to remain a vital component in the development of next-generation pharmaceuticals and advanced functional materials.
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REACTIVITY AND ELECTRONIC STRUCTURE OF THE GROUND AND EXCITED STATES OF OXAZOLE, 2-PHENYLOXAZOLE, AND 2-PHENYLTHIAZOLE. (2013-06-07). Chemistry of Heterocyclic Compounds. [Link]
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Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (2025-07-27). PMC - NIH. [Link]
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Synthesis of 2-Phenyloxazole Derivatives Containing Amino Acids as Insulin Sensitivity Enhancers for Treatment of Type II Diabetes | Request PDF. (2025-08-05). ResearchGate. [Link]
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Methodological & Application
Application Note: A Step-by-Step Synthesis Protocol for (2-Phenyloxazol-4-yl)methanol
Abstract
The oxazole scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds, valued for its diverse biological activities including anti-inflammatory, anti-bacterial, and anti-cancer properties.[1][2] (2-Phenyloxazol-4-yl)methanol is a key building block in medicinal chemistry, providing a versatile handle for further molecular elaboration. This application note presents a detailed, two-part protocol for the synthesis of this compound, commencing from commercially available L-serine methyl ester hydrochloride. The synthesis proceeds through the formation of a key intermediate, methyl 2-phenyloxazole-4-carboxylate, via an N-acylation followed by an oxidative cyclodehydration. The subsequent reduction of the ester furnishes the target alcohol. This guide provides in-depth scientific rationale, step-by-step instructions, safety protocols, and characterization guidelines intended for researchers in organic synthesis and drug development.
Introduction and Scientific Rationale
The synthesis of substituted oxazoles is a cornerstone of modern heterocyclic chemistry.[3] Numerous methods have been developed, with the Robinson-Gabriel synthesis and its modern variants being among the most robust and versatile.[4][5][6] This protocol employs a modified Robinson-Gabriel approach, which is particularly well-suited for synthesizing 2,4-disubstituted oxazoles from amino acid precursors.
The overall synthetic strategy is depicted below:
Overall Reaction Scheme:
Part A involves the construction of the oxazole ring. This is achieved in two sequential steps:
-
N-acylation: L-serine methyl ester is acylated with benzoyl chloride under Schotten-Baumann conditions to form N-benzoyl-L-serine methyl ester. This step introduces the future C2-substituent (phenyl group) of the oxazole ring.
-
Oxidative Cyclodehydration: The resulting β-hydroxy amide is then subjected to an oxidative cyclodehydration. This key transformation first involves the oxidation of the primary alcohol of the serine backbone to an aldehyde, which spontaneously cyclizes with the amide oxygen. Subsequent dehydration, often promoted by the reaction conditions or a dedicated dehydrating agent, yields the aromatic oxazole ring system.[4]
Part B is the reduction of the methyl ester at the C4 position to the corresponding primary alcohol. This is a standard functional group transformation accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). This hydride reduction provides a direct and efficient route to the target this compound.
Experimental Workflow Overview
The following diagram outlines the complete experimental workflow from starting materials to the final purified product.
Caption: High-level workflow for the synthesis of this compound.
Materials and Equipment
Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Supplier | Notes |
| L-Serine methyl ester HCl | C₄H₁₀ClNO₃ | 155.58 | 10.0 g | Sigma-Aldrich | |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 9.9 mL | Sigma-Aldrich | Corrosive, handle in fume hood |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~30 g | Fisher Scientific | |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 500 mL | VWR | Anhydrous grade for Part B |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 1 L | VWR | Reagent grade |
| Hexanes | C₆H₁₄ | 86.18 | 1 L | VWR | Reagent grade |
| Manganese (IV) Oxide (MnO₂) | MnO₂ | 86.94 | 33.6 g | Acros Organics | Activated, for synthesis |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 1.47 g | Sigma-Aldrich | Moisture sensitive, pyrophoric |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 300 mL | Sigma-Aldrich | Anhydrous, inhibitor-free |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | Fisher Scientific | Anhydrous |
| Silica Gel | SiO₂ | 60.08 | As needed | Sorbent Technologies | For column chromatography (230-400 mesh) |
Equipment
-
Round-bottom flasks (500 mL, 250 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Ice bath
-
Glass funnel and filter paper
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Nitrogen/Argon gas line for inert atmosphere
Detailed Experimental Protocol
Part A: Synthesis of Methyl 2-phenyloxazole-4-carboxylate
Step 1: N-Benzoylation of L-Serine Methyl Ester
-
Setup: To a 500 mL round-bottom flask, add L-serine methyl ester hydrochloride (10.0 g, 64.3 mmol) and dichloromethane (DCM, 150 mL). Cool the resulting suspension to 0 °C in an ice bath with magnetic stirring.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (~150 mL) until all the solid dissolves and the solution becomes basic (pH > 8, check with pH paper).
-
Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (9.9 mL, 83.6 mmol) dropwise to the vigorously stirred biphasic mixture over 20 minutes.
-
Scientific Rationale: The Schotten-Baumann reaction conditions (biphasic, basic) are used to neutralize the HCl generated during the reaction, driving the acylation to completion. Adding the benzoyl chloride slowly at 0 °C controls the exothermicity of the reaction.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC (Eluent: 50% EtOAc/Hexanes).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid is N-benzoyl-L-serine methyl ester.
-
Purification: Recrystallize the crude product from ethyl acetate/hexanes to yield a white crystalline solid. (Expected yield: ~12.5 g, 82%).
Step 2: Oxidative Cyclodehydration
-
Setup: To a 500 mL round-bottom flask, add the N-benzoyl-L-serine methyl ester (10.0 g, 42.1 mmol) and toluene (250 mL).
-
Oxidation: Add activated manganese (IV) oxide (MnO₂, 33.6 g, 387 mmol, ~9.2 equiv.).
-
Scientific Rationale: MnO₂ is a mild and selective oxidant for allylic and benzylic alcohols, and in this case, the primary alcohol of the serine derivative. The oxidation to the aldehyde is the rate-limiting step, which is followed by a rapid intramolecular cyclization and dehydration to form the stable aromatic oxazole ring.
-
-
Reaction: Fit the flask with a reflux condenser and heat the suspension to reflux (approx. 110 °C) with vigorous stirring for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts, washing the pad thoroughly with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product as a yellow oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes as the eluent. Combine the fractions containing the desired product and concentrate to afford methyl 2-phenyloxazole-4-carboxylate as a white to pale yellow solid. (Expected yield: ~7.0 g, 77%).
Part B: Reduction to this compound
SAFETY NOTE: Lithium aluminum hydride (LiAlH₄) reacts violently with water and is pyrophoric. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).
-
Setup: To a dry 500 mL round-bottom flask under an inert atmosphere, add lithium aluminum hydride (1.47 g, 38.8 mmol) and anhydrous THF (100 mL). Cool the suspension to 0 °C in an ice bath.
-
Addition of Ester: Dissolve methyl 2-phenyloxazole-4-carboxylate (7.0 g, 32.2 mmol) in anhydrous THF (100 mL) and add it dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
Scientific Rationale: LiAlH₄ is a potent nucleophilic hydride source capable of reducing esters to primary alcohols. The reaction must be kept cold to control its high reactivity. Anhydrous conditions are critical to prevent quenching of the reagent and hazardous hydrogen gas evolution.[7]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor by TLC for the disappearance of the starting ester.
-
Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the reaction by the sequential dropwise addition of:
-
Water (1.5 mL)
-
15% aqueous NaOH solution (1.5 mL)
-
Water (4.5 mL) A granular white precipitate of aluminum salts should form. Stir the resulting slurry for 30 minutes at room temperature.
-
-
Work-up: Filter the slurry through a pad of Celite®, washing the filter cake extensively with ethyl acetate (3 x 50 mL).
-
Isolation: Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel (Eluent: 40-60% ethyl acetate in hexanes). Combine the pure fractions and concentrate to yield this compound as a white solid.[8][9] (Expected yield: ~4.8 g, 85%).
Characterization Data
-
Appearance: White crystalline solid.
-
Melting Point: 98-100 °C.
-
¹H NMR (400 MHz, CDCl₃): δ 8.05 (m, 2H, Ar-H), 7.80 (s, 1H, oxazole C5-H), 7.45 (m, 3H, Ar-H), 4.70 (s, 2H, -CH₂OH), 2.50 (br s, 1H, -OH).
-
¹³C NMR (101 MHz, CDCl₃): δ 162.0, 142.5, 135.0, 130.5, 128.8, 127.2, 126.5, 56.5.
-
Mass Spectrometry (ESI+): m/z 176.07 [M+H]⁺.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene).
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated chemical fume hood.
-
Benzoyl Chloride: Is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.[10][11][12][13]
-
Lithium Aluminum Hydride (LiAlH₄): Is a water-reactive and pyrophoric solid. Handle exclusively under an inert atmosphere. Ensure no water or protic solvents are nearby. The quenching procedure is highly exothermic and generates hydrogen gas; it must be performed slowly and with extreme caution behind a blast shield.
-
Solvents: Dichloromethane, THF, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual LiAlH₄ carefully before disposal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part A, Step 1 | Incomplete reaction or hydrolysis of benzoyl chloride. | Ensure the starting solution is sufficiently basic (pH > 8) before adding benzoyl chloride. Use fresh benzoyl chloride. |
| Low yield in Part A, Step 2 | Inactive MnO₂. | Use freshly opened, activated MnO₂. Ensure the reaction is heated to a vigorous reflux. |
| Incomplete reduction in Part B | Insufficient LiAlH₄. | Ensure LiAlH₄ is fresh and has been handled under strictly anhydrous conditions. If the reaction stalls, an additional portion of LiAlH₄ can be carefully added. |
| Difficult filtration after LiAlH₄ quench | Incorrect quench ratio, resulting in a gelatinous precipitate. | Adhere strictly to the 1:1:3 ratio of water : 15% NaOH : water relative to the mass of LiAlH₄ used. Add sand or Celite® to the slurry to aid filtration. |
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. [Link]
-
Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. [Link]
-
Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138. [Link]
-
Van Leusen, A. M., Oldenziel, O. H., & Van Leusen, D. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. The Journal of Organic Chemistry, 42(19), 3114–3118. [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Sha, F., Sun, W., & Gao, W. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. WO2004018454A1 - A method for the purification of lansoprazole - Google Patents [patents.google.com]
- 8. (2-PHENYL-OXAZOL-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 9. 59398-98-0|this compound|BLD Pharm [bldpharm.com]
- 10. fishersci.be [fishersci.be]
- 11. chemstock.ae [chemstock.ae]
- 12. chemicalbook.com [chemicalbook.com]
- 13. home.miracosta.edu [home.miracosta.edu]
The (2-Phenyloxazol-4-yl)methanol Scaffold: A Versatile Platform for a New Generation of Therapeutic Agents
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that offer both synthetic accessibility and the potential for potent and selective modulation of biological targets. Within this dynamic environment, the (2-phenyloxazol-4-yl)methanol core has emerged as a privileged structure, serving as a versatile launching point for the development of a diverse array of therapeutic candidates. Its inherent structural rigidity, coupled with the capacity for tailored functionalization at the 4-position, provides a unique framework for probing complex biological systems and designing next-generation drugs. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed insights into its derivatization, biological activities, and the underlying mechanisms of action. We further present robust experimental protocols for the synthesis and evaluation of its derivatives, intended to empower researchers in their drug discovery endeavors.
From a Simple Alcohol to Potent Bioactive Molecules: The Synthetic Versatility of the Scaffold
The strategic importance of this compound lies in the reactivity of its primary alcohol. This functional group serves as a versatile handle for the introduction of a wide range of chemical moieties through well-established synthetic transformations. The journey from this simple starting material to complex, biologically active molecules is a testament to the power of modern organic synthesis.
The initial and pivotal step in many synthetic routes is the oxidation of the methanol to the corresponding carboxylic acid, 2-phenyloxazole-4-carboxylic acid. This transformation unlocks a plethora of subsequent derivatization possibilities, most notably the formation of amides, which have proven to be a particularly fruitful avenue in the exploration of this scaffold's therapeutic potential.
Below is a generalized workflow illustrating the synthetic pathways accessible from this compound:
Caption: Synthetic derivatization pathways from this compound.
Application Note I: Targeting Apoptosis with 2-Phenyloxazole-4-Carboxamides for Cancer Therapy
A compelling application of the this compound scaffold is in the development of potent inducers of apoptosis for cancer treatment.[1] A series of 2-phenyl-oxazole-4-carboxamide derivatives have been identified as powerful cytotoxic agents against various cancer cell lines.[1] The core hypothesis driving this research is that the rigid 2-phenyloxazole core provides an optimal framework for positioning key pharmacophoric elements that interact with cellular components to trigger programmed cell death.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the amide moiety has revealed critical structure-activity relationships. The nature of the substituent on the amide nitrogen plays a crucial role in determining the pro-apoptotic potency of these compounds.
| Compound | Amide Substituent (R) | GI50 (nM) in DLD-1 Cells[1] |
| 1a | Phenyl | >10,000 |
| 1b | 4-Fluorophenyl | 1,260 |
| 1c | 4-Chlorophenyl | 708 |
| 1d | 4-Bromophenyl | 501 |
| 1e | 4-Iodophenyl | 316 |
| 1f | 4-Methylphenyl | 1,580 |
| 1g | 4-Methoxyphenyl | 2,510 |
| 1h | 3,4-Dichlorophenyl | 355 |
| 1i | 3,5-Dichlorophenyl | 251 |
| 1j | 2,4-Dichlorophenyl | 447 |
| 1k | 3,4,5-Trichlorophenyl | 229 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2006, 16(17), 4554-8.[1]
The data clearly indicates that electron-withdrawing groups on the phenyl ring of the amide substituent enhance cytotoxic activity. A clear trend is observed with increasing halogen substitution, culminating in the highly potent 3,4,5-trichlorophenyl derivative 1k , which exhibits a GI50 of 229 nM in the human colorectal carcinoma DLD-1 cell line.[1] This compound was shown to induce hallmarks of apoptosis, including PARP cleavage and DNA laddering.[1]
Proposed Mechanism of Action: The Intrinsic Apoptotic Pathway
While the precise molecular target of these compounds remains to be fully elucidated, their ability to induce apoptosis suggests an interaction with key regulators of the intrinsic (mitochondrial) apoptotic pathway. This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. It is hypothesized that the 2-phenyl-oxazole-4-carboxamides may act by either inhibiting the function of anti-apoptotic Bcl-2 proteins or by directly activating pro-apoptotic members, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Caption: Hypothesized mechanism of apoptosis induction by 2-phenyl-oxazole-4-carboxamides.
Application Note II: Exploring New Frontiers - MAO-B Inhibition and Beyond
The versatility of the this compound scaffold extends beyond oncology. Derivatives have shown promise in other therapeutic areas, highlighting the broad applicability of this chemical core.
Monoamine Oxidase B (MAO-B) Inhibition for Neurodegenerative Diseases
Monoamine oxidase B is a key enzyme in the metabolism of dopamine in the brain. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels. A benzenesulfonamide derivative of a related 2-methyloxazole, 4-(2-methyloxazol-4-yl)benzenesulfonamide, has been identified as a selective MAO-B inhibitor with an IC50 value of 3.47 µM.[2] This finding suggests that the 2-phenyloxazole scaffold could be similarly derivatized to generate potent and selective MAO-B inhibitors for the treatment of neurodegenerative disorders.
Potential as Insulin Sensitivity Enhancers
The 2-phenyloxazole moiety has also been incorporated into molecules designed as insulin sensitivity enhancers for the treatment of type II diabetes.[3] These compounds replace the traditional 2,4-thiazolidinedione pharmacophore with the 2-phenyloxazole group linked to an amino acid.[3] This application underscores the ability of the 2-phenyloxazole core to serve as a bioisostere for other well-established pharmacophores, opening up new avenues for drug design.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 2-phenyl-oxazole-4-carboxamide and its evaluation as an apoptosis inducer.
Protocol 1: Synthesis of N-(3,4,5-trichlorophenyl)-2-phenyloxazole-4-carboxamide (Compound 1k)
This protocol outlines a two-step synthesis starting from this compound.
Step 1: Oxidation of this compound to 2-Phenyloxazole-4-carboxylic acid
-
Rationale: This step converts the starting alcohol into the corresponding carboxylic acid, which is then activated for amide bond formation. Jones oxidation is a robust and reliable method for this transformation.
-
To a stirred solution of this compound (1.0 g, 5.71 mmol) in acetone (50 mL) at 0 °C, add Jones reagent (8 M solution of CrO3 in H2SO4) dropwise until a persistent orange color is observed.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by the dropwise addition of isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-phenyloxazole-4-carboxylic acid as a white solid.
Step 2: Amide Coupling to form N-(3,4,5-trichlorophenyl)-2-phenyloxazole-4-carboxamide
-
Rationale: This step forms the crucial amide bond. HBTU is a common and efficient peptide coupling reagent that minimizes side reactions and promotes high yields.
-
To a solution of 2-phenyloxazole-4-carboxylic acid (0.5 g, 2.64 mmol) in dry N,N-dimethylformamide (DMF, 10 mL), add HBTU (1.1 g, 2.90 mmol) and N,N-diisopropylethylamine (DIPEA, 0.92 mL, 5.28 mmol).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 3,4,5-trichloroaniline (0.57 g, 2.90 mmol) to the reaction mixture.
-
Stir at room temperature overnight.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a white solid.
Protocol 2: In Vitro Evaluation of Apoptosis Induction
This protocol describes a method to assess the pro-apoptotic activity of a test compound, such as compound 1k , in a cancer cell line.
Cell Culture and Treatment
-
Culture DLD-1 human colorectal adenocarcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of the test compound (e.g., compound 1k ) in DMSO.
-
Treat the cells with serial dilutions of the test compound (e.g., from 0.01 to 10 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine, 1 µM).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
-
Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells.
-
After the 48-hour treatment, harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Western Blot Analysis for PARP Cleavage
-
Rationale: Poly(ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3. Cleavage of PARP from its full-length form (116 kDa) to a smaller fragment (89 kDa) is a hallmark of apoptosis.
-
Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against PARP overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the 116 kDa band and the appearance of the 89 kDa fragment in compound-treated cells indicate apoptosis.
Conclusion
The this compound scaffold represents a highly promising and versatile platform in medicinal chemistry. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the discovery of potent modulators of various biological targets. The successful development of 2-phenyl-oxazole-4-carboxamides as inducers of apoptosis exemplifies the potential of this scaffold in oncology. Furthermore, emerging applications in neurodegenerative diseases and metabolic disorders highlight its broad therapeutic relevance. The protocols and insights provided in this guide are intended to facilitate further exploration of this valuable chemical entity and accelerate the discovery of novel therapeutics for a range of human diseases.
References
-
Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules. [Link]
-
Synthesis of 2-Phenyloxazole Derivatives Containing Amino Acids as Insulin Sensitivity Enhancers for Treatment of Type II Diabetes. Journal of Medicinal Chemistry. [Link]
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Synthesis of (2-Phenyloxazol-4-yl)methanol Derivatives: A Comprehensive Guide for Drug Discovery
Introduction: The Oxazole Scaffold as a Privileged Motif in Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for high-affinity binding to a wide range of biological targets.[2] Consequently, oxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[3][4] This guide provides a detailed exploration of the synthesis of (2-phenyloxazol-4-yl)methanol derivatives, a class of compounds with significant potential for the development of novel therapeutics. We will delve into the strategic considerations behind synthetic route selection, provide detailed, field-proven protocols, and discuss the relevance of this scaffold in contemporary drug discovery.
Strategic Approaches to the Synthesis of the this compound Core
The synthesis of the this compound core can be approached through several established methodologies. The choice of a specific route often depends on the availability of starting materials, desired substitution patterns on the phenyl ring, and scalability. Two prominent strategies involve the construction of the oxazole ring followed by modification of a functional group at the 4-position.
A highly efficient and convergent approach involves the initial synthesis of a key intermediate, ethyl 2-phenyloxazole-4-carboxylate, which is then reduced to the target primary alcohol. This strategy offers the advantage of a stable and easily purifiable ester intermediate.
Synthetic Pathway Overview
The overall synthetic strategy is a two-step process starting from readily available L-serine methyl ester. The first step involves the formation of the oxazole ring, and the second is the reduction of the ester to the desired alcohol.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of some new 2,4-disubstituted thiazoles as possible antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (2-Phenyloxazol-4-yl)methanol as a Versatile C3-Building Block for Complex Molecule Synthesis
Abstract
The 2-phenyloxazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] (2-Phenyloxazol-4-yl)methanol emerges as a highly valuable and versatile building block for drug discovery and organic synthesis. Its strategic placement of a reactive primary alcohol on the oxazole ring provides a synthetic handle for a multitude of chemical transformations. This guide provides an in-depth exploration of the reactivity of this compound and details robust protocols for its conversion into key intermediates, empowering researchers to leverage this scaffold in the synthesis of complex molecular architectures.
Chemical Profile:
Caption: Structure of this compound.
Scientific Rationale: The Synthetic Utility of a Primary Alcohol
The hydroxymethyl group (-CH₂OH) is the cornerstone of this compound's utility as a building block. This primary alcohol is amenable to a variety of high-yielding and well-understood transformations. By modifying this functional group, chemists can seamlessly integrate the 2-phenyloxazole core into larger molecules through stable, covalent linkages such as ethers and esters, or further functionalize it through oxidation.
The benzylic-like nature of the hydroxymethyl group, being adjacent to the oxazole ring, influences its reactivity. This position allows for facile conversion to an electrophilic center (e.g., a halide) or oxidation to an aldehyde without requiring harsh conditions that might compromise the heterocyclic core. This inherent reactivity profile makes it an ideal starting point for library synthesis and lead optimization campaigns.
Caption: Key synthetic transformations of this compound.
Application & Protocol: Oxidation to (2-Phenyloxazol-4-yl)carbaldehyde
Application Note
The selective oxidation of the primary alcohol to an aldehyde is a pivotal transformation. The resulting (2-phenyloxazol-4-yl)carbaldehyde is a versatile intermediate for reactions such as Wittig olefinations, reductive aminations to synthesize secondary and tertiary amines, and additions of organometallic reagents. For this transformation, mild, non-chromium-based reagents are preferred to avoid over-oxidation to the carboxylic acid and to ensure compatibility with sensitive functional groups. Dess-Martin Periodinane (DMP) is an excellent choice due to its high chemoselectivity, neutral pH, and operational simplicity.[6]
Comparative Data of Common Oxidation Methods
| Oxidation Method | Reagent/Catalyst | Solvent | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Dess-Martin | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 0.5 - 2 hours | 85 - 95 | Mild, high chemoselectivity, but reagent is moisture-sensitive and can be explosive under shock.[6] |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | Dichloromethane (DCM) | 15 - 30 min | >90 | High-yielding and metal-free, but requires cryogenic temperatures and produces a strong odor (dimethyl sulfide).[6] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 1 - 3 hours | 80 - 90 | Effective and simple, but chromium-based reagents are toxic and require specialized waste disposal.[6] |
Protocol 1: Dess-Martin Oxidation
Objective: To synthesize (2-phenyloxazol-4-yl)carbaldehyde.
Materials:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.75 g, 10 mmol).
-
Dissolution: Dissolve the starting material in anhydrous DCM (e.g., 50 mL).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (e.g., 5.09 g, 12 mmol) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (e.g., 100 mL). Stir vigorously until the layers are clear. Trustworthiness Note: The thiosulfate quenches any excess DMP, and the bicarbonate neutralizes the acetic acid byproduct, preventing potential side reactions.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford the pure (2-phenyloxazol-4-yl)carbaldehyde.
Application & Protocol: O-Alkylation (Ether Synthesis)
Application Note
Converting the hydroxyl group into an ether linkage is a fundamental strategy for connecting the 2-phenyloxazole scaffold to other molecular fragments. This is particularly useful in drug design for modulating properties like lipophilicity, metabolic stability, and target engagement. The Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an electrophile, is a robust and widely applicable method. For benzylic alcohols, chemoselective methods using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) can also be employed, especially when other alcohol functionalities are present in the molecule.[7][8]
Protocol 2: Williamson Ether Synthesis for 4-(Methoxymethyl)-2-phenyloxazole
Objective: To synthesize 4-(methoxymethyl)-2-phenyloxazole via O-methylation.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Iodomethane (CH₃I) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringe
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of NaH (e.g., 0.44 g, 11 mmol, 60% dispersion) in anhydrous THF (e.g., 30 mL). Cool the suspension to 0 °C.
-
Deprotonation: Dissolve this compound (e.g., 1.75 g, 10 mmol) in anhydrous THF (e.g., 20 mL). Add this solution dropwise to the NaH suspension via a syringe. Causality Note: The strong base NaH irreversibly deprotonates the alcohol to form the corresponding sodium alkoxide. Hydrogen gas is evolved, so proper ventilation is crucial.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete deprotonation.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C. Add iodomethane (e.g., 0.75 mL, 12 mmol) dropwise.
-
Reaction: Stir the reaction at room temperature overnight. Monitor by TLC for the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to destroy any unreacted NaH.
-
Workup: Dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield pure 4-(methoxymethyl)-2-phenyloxazole.
Caption: Workflow for the Williamson ether synthesis protocol.
Application & Protocol: Esterification
Application Note
Ester linkages are common in prodrugs and bioactive molecules. Esterification of this compound provides a direct route to couple the scaffold with carboxylic acids, which may themselves possess biological activity or be used to tune pharmacokinetic properties. A common and effective method for esterifying primary alcohols is reaction with an acid chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine, often with a catalytic amount of 4-dimethylaminopyridine (DMAP). For direct coupling with carboxylic acids, Fischer esterification can be used, although it is an equilibrium process requiring an excess of one reagent or removal of water.[9][10]
Protocol 3: Acylation with Acetic Anhydride
Objective: To synthesize (2-phenyloxazol-4-yl)methyl acetate.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride ((Ac)₂O) (1.5 eq)
-
Pyridine (as solvent and base)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 1.75 g, 10 mmol) in pyridine (e.g., 20 mL) at room temperature.
-
Catalyst Addition: Add a catalytic amount of DMAP (e.g., 0.12 g, 1 mmol). Causality Note: DMAP is a hypernucleophilic acylation catalyst that significantly accelerates the reaction compared to using pyridine alone.
-
Reagent Addition: Cool the solution to 0 °C and add acetic anhydride (e.g., 1.4 mL, 15 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Once the reaction is complete, pour the mixture into a beaker of ice water and extract with ethyl acetate.
-
Washing: Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ (to remove acetic acid), and finally brine. Trustworthiness Note: This series of washes is critical for removing both the basic catalyst (pyridine) and acidic byproducts/reagents, ensuring a clean crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude ester is often of high purity, but can be further purified by silica gel column chromatography if necessary.
References
- (2-PHENYL-OXAZOL-4-YL)-METHANOL synthesis. ChemicalBook.
- Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity.
- Cover Feature: 2‐Phenyloxazole‐4‐carboxamide as a Scaffold for Selective Inhibition of Human Monoamine Oxidase B. Amanote Research.
- Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)
- Benzisoxazole: a privileged scaffold for medicinal chemistry.
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- Ether synthesis by etherification (alkyl
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- Acid to Ester - Common Conditions. Organic Chemistry Portal.
- Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.
- Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal.
- This compound; CAS No.: 59398-98-0. Gihi Chemicals.
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Application Notes and Protocols: Palladium-Catalyzed C-H Arylation of the Oxazole Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds, including antibiotics and immunosuppressants.[1] The development of efficient and selective methods for its functionalization is therefore of paramount importance to drug discovery and development. Direct C-H arylation, a powerful tool in modern organic synthesis, offers an atom-economical and step-efficient alternative to traditional cross-coupling reactions which require pre-functionalized substrates.[2][3] This guide provides an in-depth exploration of the palladium-catalyzed direct C-H arylation of the oxazole ring, offering detailed mechanistic insights and field-proven protocols for achieving high regioselectivity at either the C-2 or C-5 position. By carefully selecting ligands, solvents, and bases, researchers can unlock precise control over the arylation process, enabling the synthesis of diverse oxazole-containing molecules.[1][4][5]
Mechanistic Rationale: The Dichotomy of C-2 and C-5 Arylation
The regioselectivity of the palladium-catalyzed direct arylation of oxazole is a fascinating interplay of reaction parameters that steer the reaction down one of two primary mechanistic pathways. The choice between C-2 and C-5 arylation is not arbitrary but is dictated by the underlying C-H activation mechanism.[1][5]
The Concerted Metalation-Deprotonation (CMD) Pathway: Favoring C-5 Arylation
The arylation at the C-5 position is predominantly governed by a Concerted Metalation-Deprotonation (CMD) mechanism.[1][5] This pathway is favored in polar aprotic solvents such as N,N-dimethylacetamide (DMA). The key intermediate in this process is a Pd-carboxylate complex, often formed with the assistance of an additive like pivalic acid. This complex facilitates the deprotonation of the C-5 C-H bond in a concerted fashion. The polarity of the solvent plays a crucial role in stabilizing the charged intermediates involved in this pathway.[1][5]
The Deprotonation Pathway: Targeting the Acidic C-2 Position
In contrast, arylation at the C-2 position is thought to proceed through a direct deprotonation mechanism.[1][5] The C-2 proton of the oxazole ring is the most acidic, making it susceptible to deprotonation by a strong base. This pathway is favored in nonpolar solvents like toluene. The use of strong bases such as potassium hydroxide (KOH) or potassium tert-butoxide (KO-t-Bu) further promotes this deprotonation, leading to a C-2 metalated oxazole intermediate that then engages in the catalytic cycle.[1]
Below is a diagram illustrating the divergent catalytic cycles for C-5 and C-2 arylation.
Ar-X + Oxazole --(Pd(OAc)₂, Ligand, K₂CO₃, PivOH, DMA, 110 °C)--> 5-Aryl-oxazole
Ar-X + Oxazole --(Pd(OAc)₂, Ligand, K₂CO₃, PivOH, Toluene, 110 °C)--> 2-Aryl-oxazole
Caption: General experimental workflow for Pd-catalyzed oxazole arylation.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents | - Use a fresh batch of Pd(OAc)₂.- Ensure all glassware is oven-dried and solvents are anhydrous.- Purify starting materials if necessary. |
| Poor Regioselectivity | - Incorrect solvent polarity- Inappropriate ligand or base | - For C-5 arylation, ensure a polar aprotic solvent (e.g., DMA) is used.- For C-2 arylation, use a nonpolar solvent (e.g., toluene).- Screen different phosphine ligands and bases to optimize selectivity. |
| Formation of Biphenyl Byproducts | - Homocoupling of the aryl halide | - Lower the reaction temperature slightly.- Decrease the catalyst loading. |
| Incomplete Conversion | - Insufficient reaction time or temperature- Sterically hindered or electron-rich aryl halide | - Increase the reaction time or temperature incrementally.- Increase the catalyst and ligand loading. |
Scope and Limitations
The palladium-catalyzed direct C-H arylation of oxazole is a versatile reaction that tolerates a wide range of functional groups on the aryl halide partner. Both electron-rich and electron-deficient aryl halides have been successfully employed. [1][5]However, very sterically hindered aryl halides may exhibit lower reactivity. The protocols are highly effective for the parent oxazole ring; the influence of substituents on the oxazole ring would require further optimization.
Conclusion
The ability to selectively functionalize the C-2 or C-5 position of the oxazole ring through palladium-catalyzed C-H arylation provides a powerful and flexible platform for the synthesis of novel chemical entities. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can efficiently generate a diverse library of arylated oxazoles for applications in drug discovery and materials science. The protocols outlined in this guide serve as a robust starting point for harnessing the synthetic potential of this important transformation.
References
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Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581. [Link]
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Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. PubMed, 20653211. [Link]
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Organic Chemistry Portal. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Chemistry Portal. [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of chemical research, 47(8), 2331-2342. [Link]
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Li, B., Ma, J., & Wang, G. W. (2016). Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. Chemical Communications, 52(43), 7028-7031. [Link]
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Bellina, F., & Rossi, R. (2016). Pd‐catalyzed direct arylations of oxazole. Asian Journal of Organic Chemistry, 5(5), 584-597. [Link]
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Sharma, S., & Kumar, A. (2020). Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation. In Palladium Catalysis in Organic Synthesis (pp. 1-35). IntechOpen. [Link]
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Kim, D., & Lee, S. (2022). Palladium-Catalyzed Construction of Trisubstituted Oxazoles from Trifluoroalanine Derivatives. The Journal of Organic Chemistry, 87(17), 11843-11851. [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical reviews, 110(2), 1147-1169. [Link]
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Wu, Y., & Wang, J. (2017). Synthesis of substituted oxazoles via Pd-catalyzed tandem oxidative cyclization. Organic Chemistry Frontiers, 4(11), 2249-2252. [Link]
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Li, Y., Wang, X., & Zhang, Y. (2019). Palladium‐Catalyzed Tunable C2–H Aroylation or Arylation of Azoles with Thioesters. Chemistry–An Asian Journal, 14(22), 4068-4072. [Link]
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Wang, Q., Li, G., & Fan, R. (2018). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 9(22), 5036-5040. [Link]
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Wencel-Delord, J., & Glorius, F. (2013). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. Accounts of chemical research, 46(3), 613-623. [Link]
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Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). ChemInform Abstract: Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. ChemInform, 41(45). [Link]
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Chen, C. Y., & Daugulis, O. (2006). Catalytic C−H Arylation of SEM-Protected Azoles with Palladium Complexes of NHCs and Phosphines. Organic letters, 8(23), 5211-5214. [Link]
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Besselièvre, F., & Piguel, S. (2017). Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates. Chemistry–A European Journal, 23(1), 167-176. [Link]
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Kevin, N. J., Sun, Z., & Kong, J. (2021). Direct Arylation of Azoles Enabled by Pd/Cu Dual Catalysis. Organic letters, 23(6), 2284-2288. [Link]
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Miura, M. (2008). Palladium and Copper-Catalyzed Arylation of Azoles. The Chemical Record, 8(4), 253-264. [Link]
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Roger, J., & Doucet, H. (2011). Recent advances in direct C-H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein journal of organic chemistry, 7, 1584-1601. [Link]
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Li, H., & Li, P. (2018). Heterogenous Palladium‐Catalyzed C H Functionalization Reactions. In Palladium-Catalyzed C-H Activation/Functionalization in Organic Synthesis (pp. 425-452). Wiley-VCH. [Link]
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Bellina, F., & Rossi, R. (2012). Palladium-Catalyzed Direct (Hetero) arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero) aryloxazoles. The Journal of organic chemistry, 77(14), 6024-6032. [Link]
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Vasanthakumar, G., & Prabhu, K. R. (2016). Chemistry of oxazoles. Chemical reviews, 116(12), 7063-7117. [Link]
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Sambiagio, C., & Marsden, S. P. (2014). A comprehensive overview on directing groups applied in metal catalyzed C–H functionalization chemistry. Chemical Society Reviews, 43(24), 8154-8195. [Link]
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Martín, R., & Buchwald, S. L. (2008). An Improved Protocol for the Pd-Catalyzed α-Arylation of Aldehydes with Aryl Halides. Organic letters, 10(20), 4561-4564. [Link]
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Wang, H., & Chen, P. (2023). Simple and Efficient Aromatic C–H Oxazolination. ACS Central Science, 9(4), 643-650. [Link]
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Roger, J., & Doucet, H. (2011). ChemInform Abstract: Recent Advances in Direct C-H Arylation: Methodology, Selectivity and Mechanism in Oxazole Series. ChemInform, 42(50). [Link]
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Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical reviews, 111(3), 2177-2250. [Link]
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Roger, J., & Doucet, H. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein journal of organic chemistry, 7, 1584-1601. [Link]
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Bellina, F., & Rossi, R. (2016). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 21(11), 1465. [Link]
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Ceylan, S., & Er, M. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(11), 2823. [Link]
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Roger, J., & Doucet, H. (2019). Reaction Conditions for the Regiodivergent Direct Arylations at C2‐ or C5‐Positions of Oxazoles using Phosphine‐Free Palladium Catalysts. European Journal of Organic Chemistry, 2019(35), 6046-6056. [Link]
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Kim, I. S., & Krische, M. J. (2012). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetates. Journal of the American Chemical Society, 134(44), 18237-18240. [Link]
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Application Notes and Protocols: The Use of Oxazole Derivatives as Potential Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental protective response of the immune system to stimuli such as infections and tissue damage, presenting with symptoms like redness, pain, and swelling.[1] A key signaling pathway in this process is the Nuclear Factor kappa B (NF-κB) pathway, which, upon activation, orchestrates the transcription of genes for pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1][2] COX-2 and lipoxygenase (LOX) are crucial inflammatory mediators in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively.[1] While nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, they are associated with adverse effects, including cardiovascular and gastrointestinal complications.[1]
Oxazole derivatives, heterocyclic compounds found in nature, have emerged as a promising class of therapeutic agents due to their diverse biological activities.[3][4][5] The five-membered ring structure of oxazoles, containing both nitrogen and oxygen, facilitates interaction with a variety of enzymes and receptors, making them an attractive scaffold for drug development.[1][6] These compounds have demonstrated a wide array of potential therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][6] This document provides detailed application notes and protocols for researchers to explore and evaluate the potential of novel oxazole derivatives as anti-inflammatory agents.
Mechanism of Action: Targeting Key Inflammatory Pathways
Oxazole derivatives can modulate multiple pro-inflammatory pathways.[1] Their anti-inflammatory effects are often attributed to the inhibition of key enzymes and the modulation of signaling cascades involved in the inflammatory response.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)
A primary mechanism for many anti-inflammatory drugs is the inhibition of COX and LOX enzymes. Oxazole derivatives have been shown to target these enzymes, thereby reducing the production of prostaglandins and leukotrienes.
-
Cyclooxygenase (COX): COX exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[7] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.[7] Some oxazole derivatives have shown significant COX-2 inhibitory activity.[4]
-
5-Lipoxygenase (5-LOX): This enzyme is responsible for the biosynthesis of leukotrienes from arachidonic acid.[8] Leukotrienes are potent mediators of inflammation, and their inhibition is a key therapeutic strategy. Certain isoxazole derivatives have demonstrated potent 5-LOX inhibitory effects.[9]
Modulation of NF-κB and MAPK Signaling Pathways
The anti-inflammatory action of some derivatives is mediated through the blockade of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical in regulating the expression of inflammatory mediators.[10]
Below are diagrams illustrating the points of intervention for oxazole derivatives within these key inflammatory pathways.
Caption: Modulation of NF-κB and MAPK signaling by oxazole derivatives.
Screening and Evaluation Protocols
The following protocols provide a framework for the systematic evaluation of novel oxazole derivatives for their anti-inflammatory potential.
In Vitro Assays
-
Protocol 1: Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
This assay is designed for the high-throughput screening of COX-2 inhibitors. [11]It is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme. [11] Principle: The assay measures the peroxidase activity of COX, where the hydroperoxides produced are detected by a fluorescent probe. Inhibition of COX-2 results in a decreased fluorescent signal.
Materials:
-
Human Recombinant COX-2 [11] * COX Assay Buffer [11] * COX Probe (in DMSO) [11] * COX Cofactor (in DMSO) [11] * Arachidonic Acid [11] * NaOH [11] * Celecoxib (COX-2 inhibitor control) [11] * 96-well white opaque plate [11] * Fluorescence plate reader [11] Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. [11]Reconstitute and dilute the COX-2 enzyme, arachidonic acid, and other components as specified. [11][12] 2. Compound Preparation: Dissolve test oxazole derivatives in a suitable solvent (e.g., DMSO) and then dilute to the desired test concentrations with COX Assay Buffer. [11][12] 3. Assay Plate Setup:
-
Enzyme Control (EC): Add Assay Buffer to these wells. [12] * Inhibitor Control (IC): Add a known COX-2 inhibitor like Celecoxib. [12] * Test Compound (S): Add the diluted oxazole derivatives. [12] 4. Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add this mix to all wells. [11] 5. Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control. [13] 6. Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 37°C). [13] 7. Initiate Reaction: Add the diluted arachidonic acid/NaOH solution to all wells simultaneously using a multi-channel pipette to start the reaction. [11][12] 8. Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C. [11][12] Data Analysis:
-
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each test compound concentration relative to the enzyme control.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
-
Protocol 2: 5-Lipoxygenase (5-LOX) Inhibitory Assay (Fluorometric)
This assay screens for potential inhibitors of 5-lipoxygenase. [14] Principle: The assay measures the activity of 5-LOX through a fluorometric method. Inhibition of the enzyme leads to a decrease in the fluorescent signal.
Materials:
-
5-LOX Enzyme [14] * LOX Assay Buffer [14] * LOX Probe [14] * LOX Substrate [14] * Zileuton (5-LOX inhibitor control) [14] * 96-well plate [14] * Fluorescence plate reader [14] Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit's instructions, keeping them on ice. [14] 2. Compound Preparation: Dissolve test compounds in an appropriate solvent. [14] 3. Assay Plate Setup:
-
Enzyme Control: Contains all reagents except the inhibitor.
-
Inhibitor Control: Contains a known 5-LOX inhibitor like Zileuton.
-
Test Compound: Contains the oxazole derivatives at various concentrations.
-
-
Reaction Mix: Prepare a reaction mix with LOX Assay Buffer and LOX Probe. [14]Add this to the appropriate wells.
-
Enzyme and Inhibitor Addition: Add the 5-LOX enzyme and the test compounds or controls to the wells.
-
Initiate Reaction: Add the LOX substrate to all wells to start the reaction. [14] 7. Measurement: Immediately read the fluorescence (e.g., Ex/Em = 500/536 nm) at regular intervals for 10-20 minutes. [14] Data Analysis:
-
Calculate the slope of the reaction from the linear phase of the kinetic read. [14] * Determine the percentage of inhibition for each compound.
-
Calculate the IC50 value for active compounds.
-
-
Protocol 3: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This cell-based assay is a cornerstone for evaluating the anti-inflammatory potential of novel compounds by measuring their ability to inhibit the production of nitric oxide, a key pro-inflammatory mediator. [2][15] Principle: Murine macrophage cells (RAW 264.7) are stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent production of NO. [16]The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent. [16][17] Materials:
-
RAW 264.7 macrophage cell line [17] * Dulbecco's Modified Eagle's Medium (DMEM) with supplements [18] * Lipopolysaccharide (LPS) [17] * Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) [16] * Test oxazole derivatives and a positive control (e.g., L-NMMA)
-
96-well cell culture plates [18] * Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM. [10] 2. Cell Seeding: Seed the cells in 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and allow them to adhere overnight. [16] 3. Compound Treatment: Pre-treat the cells with various concentrations of the oxazole derivatives for 1 hour. [10] 4. LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. [16] 5. Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate. [16] * Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. [10] 6. Cell Viability Assay: Perform a concurrent MTT assay to assess the cytotoxicity of the compounds and ensure that the observed NO inhibition is not due to cell death. [16] Data Analysis:
-
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the percentage of NO inhibition compared to the LPS-only treated group.
-
Calculate the IC50 value.
-
In Vivo Model
-
Protocol 4: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible in vivo model for screening the acute anti-inflammatory activity of novel compounds. [19][20] Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling). [19]The anti-inflammatory effect of a test compound is evaluated by its ability to reduce this edema.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g) [19] * Lambda Carrageenan (1% w/v in sterile 0.9% saline) [19] * Test oxazole derivatives
-
Positive control (e.g., Indomethacin) [20] * Vehicle control
-
Plethysmometer or digital calipers [20] Procedure:
-
Animal Acclimatization: House the animals in a controlled environment for at least one week before the experiment. [20] 2. Grouping: Divide the animals into groups: Vehicle Control, Positive Control, and Test Compound groups (at various doses). [20] 3. Baseline Measurement: Measure the initial volume (V₀) or thickness of the right hind paw of each animal. [20] 4. Drug Administration: Administer the test compounds, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. [19] 5. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw. [19] 6. Paw Volume Measurement: Measure the paw volume (Vₜ) or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. [20]The peak edema is typically observed between 3 and 5 hours. [20] Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀. [19] * Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(E_control - E_treated) / E_control] x 100. [20] * Analyze the data using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test. [20]
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Anti-inflammatory Activity of Novel Oxazole Derivatives
| Compound | COX-2 Inhibition IC50 (µM) | 5-LOX Inhibition IC50 (µM) | NO Production Inhibition IC50 (µM) | Cell Viability (at IC50) |
| Oxazole-A1 | 1.25 | 5.8 | 3.5 | >95% |
| Oxazole-A2 | 0.78 | 10.2 | 1.9 | >95% |
| Oxazole-A3 | 5.6 | 2.1 | 8.7 | >90% |
| Celecoxib | 0.05 | - | - | >98% |
| Zileuton | - | 0.5 | - | >98% |
| L-NMMA | - | - | 15.0 | >98% |
Data are hypothetical and for illustrative purposes only.
Table 2: In Vivo Anti-inflammatory Activity of Oxazole Derivative A2 in Carrageenan-Induced Paw Edema Model
| Treatment Group (Dose) | Paw Edema (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.07 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.05 | 55.3% |
| Oxazole-A2 (25 mg/kg) | 0.62 ± 0.06 | 27.1% |
| Oxazole-A2 (50 mg/kg) | 0.45 ± 0.04 | 47.1% |
| Oxazole-A2 (100 mg/kg) | 0.35 ± 0.05* | 58.8% |
p < 0.05 compared to Vehicle Control. Data are hypothetical and for illustrative purposes only.
Conclusion
Oxazole derivatives represent a versatile and promising scaffold in the search for novel anti-inflammatory agents. [4]Their ability to target multiple key inflammatory pathways, including COX, LOX, and intracellular signaling cascades, underscores their therapeutic potential. [1]The protocols outlined in this guide provide a comprehensive framework for the systematic screening and evaluation of new oxazole-based compounds. By employing a combination of in vitro and in vivo assays, researchers can effectively identify and characterize lead candidates for further preclinical and clinical development. The continued exploration of oxazole chemistry will likely yield new and improved anti-inflammatory drugs with enhanced efficacy and safety profiles.
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
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Garg AK, Singh RK, Saxena V, Sinha SK, Rao S. Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. 2023; 13(1):26-28. [Link]
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ResearchGate. (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. [Link]
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MDPI. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. [Link]
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Journal of Drug Delivery and Therapeutics. Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. [Link]
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Journal of Pharmaceutical Negative Results. Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. [Link]
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ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
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National Center for Biotechnology Information. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]
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BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
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National Center for Biotechnology Information. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]
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MDPI. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. [Link]
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Application Notes and Protocols for the Development of Anticancer Agents from 4-Benzylidene-2-phenyloxazol-5(4H)-one
Authored by: A Senior Application Scientist
Abstract
The 4-benzylidene-2-phenyloxazol-5(4H)-one, or azlactone, core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile synthetic accessibility and broad spectrum of biological activities.[1] Notably, derivatives of this scaffold have demonstrated promising anticancer properties, acting on a variety of molecular targets to inhibit cancer cell proliferation and induce apoptosis.[2][3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a structured framework and detailed, field-tested protocols for the systematic synthesis, in silico analysis, in vitro screening, and preliminary in vivo evaluation of novel anticancer agents derived from the 4-benzylidene-2-phenyloxazol-5(4H)-one template. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability in a drug discovery setting.
Rationale and Strategic Overview
The journey from a chemical scaffold to a viable drug candidate is a multi-stage process requiring a logical and efficient workflow. The inherent reactivity of the azlactone ring and the synthetic tractability of its precursors make the 4-benzylidene-2-phenyloxazol-5(4H)-one an ideal starting point for generating chemical diversity. Our strategy is to synthesize a library of analogs, evaluate their drug-like properties, screen them for anticancer activity using a tiered approach, elucidate their mechanism of action, and finally, validate the most promising candidates in a preclinical animal model.
Synthesis and Characterization
The cornerstone of this drug discovery program is the efficient synthesis of a diverse library of analogs. The Erlenmeyer-Plöchl reaction, a classic name reaction in organic chemistry, provides a reliable and straightforward method for synthesizing the azlactone core.[4][5]
Protocol 2.1: Synthesis of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives
This protocol details the condensation of an N-acyl glycine (e.g., hippuric acid) with an aromatic aldehyde in the presence of acetic anhydride and a weak base.[3][6]
Scientific Rationale: Acetic anhydride serves as both the solvent and a dehydrating agent, facilitating the intramolecular cyclization of the N-acyl glycine to form an intermediate oxazolone. This intermediate possesses acidic protons at the C-4 position, which are abstracted by the sodium acetate base to form an enolate. The enolate then acts as a nucleophile, attacking the aromatic aldehyde in an aldol-type condensation, followed by elimination of water to yield the final 4-benzylidene product.[7]
Materials:
-
Hippuric acid (or other N-acyl glycine)
-
Substituted aromatic aldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add hippuric acid (0.01 mol), the desired aromatic aldehyde (0.01 mol), and anhydrous sodium acetate (0.0125 mol).[3]
-
Add 20-30 mL of acetic anhydride to the flask.
-
Fit the flask with a reflux condenser and place it on a heating mantle.
-
Heat the mixture to reflux (approximately 100-120°C) with constant stirring for 2-4 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30:70 ethyl acetate:petroleum ether).[3]
-
Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into 100 mL of ice-cold water with vigorous stirring to precipitate the product and hydrolyze excess acetic anhydride.
-
Continue stirring for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Recrystallize the product from ethanol or an appropriate solvent system to obtain the pure 4-benzylidene-2-phenyloxazol-5(4H)-one derivative.
-
Dry the purified product under vacuum and determine the melting point.
Characterization: Confirm the structure of the synthesized compounds using standard spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry). Key expected signals include the lactone carbonyl stretch (~1760-1780 cm⁻¹) in the IR spectrum and the vinyl proton (=CH-Ar) signal (~7.0-8.0 ppm) in the ¹H-NMR spectrum.[1]
In Silico and Physicochemical Profiling
Before committing resources to extensive biological testing, it is prudent to evaluate the "drug-likeness" of the synthesized compounds. Lipinski's Rule of Five provides a set of guidelines to assess the potential for a compound to be an orally active drug in humans.[8][9]
Protocol 3.1: Evaluation of Drug-Likeness using Lipinski's Rule of Five
Scientific Rationale: This rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[8] The rule helps to predict absorption and distribution properties but does not predict pharmacological activity.[9] Compounds that adhere to these rules tend to have lower attrition rates during clinical trials.[8]
The Rules: An orally active drug generally has no more than one violation of the following criteria:
-
Molecular Weight (MW): Less than 500 Daltons.[10]
-
LogP (Octanol-water partition coefficient): Not greater than 5.[10] This is a measure of the molecule's lipophilicity.
-
Hydrogen Bond Donors (HBD): No more than 5 (sum of -OH and -NH groups).[10]
-
Hydrogen Bond Acceptors (HBA): No more than 10 (sum of N and O atoms).[10]
Procedure:
-
Draw the chemical structure of each synthesized derivative in a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Use the software's analysis tools to calculate the Molecular Weight, cLogP (calculated LogP), number of H-bond acceptors, and number of H-bond donors. Many free online tools are also available for these calculations.
-
Tabulate the results for the entire library to prioritize compounds for biological screening.
Table 1: Example Drug-Likeness Profile for Hypothetical Derivatives
| Compound ID | R-group | MW (Da) | cLogP | HBA | HBD | Violations |
|---|---|---|---|---|---|---|
| Parent | -H | 249.27 | 3.1 | 3 | 0 | 0 |
| Cmpd-1 | 4-OCH₃ | 279.29 | 3.2 | 4 | 0 | 0 |
| Cmpd-2 | 4-Cl | 283.71 | 3.8 | 3 | 0 | 0 |
| Cmpd-3 | 4-N(CH₃)₂ | 292.34 | 3.4 | 4 | 0 | 0 |
| Cmpd-4 | 3,4,5-(OCH₃)₃ | 339.35 | 3.0 | 6 | 0 | 0 |
In Vitro Anticancer Evaluation
This phase involves a series of cell-based assays to determine the cytotoxicity of the compounds and to begin elucidating their mechanism of action.
Protocol 4.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12]
Scientific Rationale: The assay relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.[12][13]
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 2-4 hours.[13]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Mix gently by pipetting.
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Table 2: Example IC₅₀ Data for Hypothetical Oxazolone Derivatives (µM)
| Compound ID | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) |
|---|---|---|---|
| Cmpd-1 | 15.2 | 22.5 | 18.9 |
| Cmpd-2 | 5.8 | 8.1 | 6.5 |
| Cmpd-3 | 2.1 | 3.5 | 2.9 |
| Cmpd-4 | 9.7 | 12.4 | 11.3 |
| Doxorubicin | 0.8 | 0.5 | 1.1 |
Protocol 4.2: Apoptosis Induction Analysis (Annexin V/PI Staining)
To determine if cell death occurs via apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is employed.
Scientific Rationale: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[14]
Step-by-Step Procedure:
-
Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples immediately by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol 4.3: Elucidation of Mechanism of Action (Western Blot Analysis)
Western blotting is used to detect changes in the expression or phosphorylation status of specific proteins within key signaling pathways.[15]
Scientific Rationale: Oxazole derivatives are known to target various pathways, including microtubule dynamics and protein kinases.[16][17] By probing for key proteins in these pathways (e.g., tubulin, phosphorylated kinases, or apoptosis executioner proteins like cleaved caspase-3), we can identify the molecular mechanism of action.[18]
Step-by-Step Procedure:
-
Protein Extraction: Treat cells with the test compound as described for the apoptosis assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19] Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them by size on an SDS-polyacrylamide gel.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[21]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-cleaved caspase-3, anti-phospho-Akt, anti-β-actin as a loading control) overnight at 4°C.[20]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control.
Preliminary In Vivo Evaluation
Promising lead compounds identified through in vitro screening must be evaluated for efficacy in a living organism. The xenograft mouse model is a standard preclinical model for this purpose.[22][23]
Protocol 5.1: Xenograft Mouse Model of Cancer
Scientific Rationale: This model involves implanting human tumor cells into immunodeficient mice (e.g., nude or SCID mice), which lack a functional immune system and therefore do not reject the foreign cells.[24] This allows the growth of a human tumor in the mouse, providing a system to test the anti-tumor efficacy of a compound in vivo.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Step-by-Step Procedure:
-
Subcutaneously inject 1-5 million human cancer cells (e.g., A549) mixed with Matrigel into the flank of immunodeficient mice.
-
Monitor the mice for tumor formation. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).
-
Administer the lead compound (formulated in a suitable vehicle like DMSO/saline) via an appropriate route (e.g., intraperitoneal injection) daily or on another defined schedule. The control group receives the vehicle only.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Calculate the percent Tumor Growth Inhibition (%TGI) and assess the statistical significance of the results.
References
-
Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
-
PMC - NIH. (n.d.). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Retrieved from [Link]
-
PubMed. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
-
chemeurope.com. (n.d.). Erlenmeyer-Plöchl azlactone and amino acid synthesis. Retrieved from [Link]
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PMC - NIH. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
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MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]
-
Mapping Ignorance. (2018). Putting the “rule of five” of drug research in context. Retrieved from [Link]
-
Scribd. (n.d.). Erlenmeyer-Pl Ochl Azlactone Synthesis: A. General Description of The Reaction. Retrieved from [Link]
-
ResearchGate. (2013). In vivo screening models of anticancer drugs. Retrieved from [Link]
-
Moodle@Units. (n.d.). Lipinski's rule of five. Retrieved from [Link]
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Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
-
ijrpr. (n.d.). DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]
-
bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]
-
ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]
-
YouTube. (2022). Erlenmeyer-Plochl Azalactone Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]
-
CORE. (n.d.). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study | Request PDF. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Retrieved from [Link]
-
ResearchGate. (n.d.). Erlenmeyer Azlactone Synthesis with Aliphatic Aldehydes under Solvent-Free Microwave Conditions | Request PDF. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
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ACS Publications. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]
-
NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
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PMC. (n.d.). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis and microbial activity of 3-[4-Benzylidene-5-oxo-2-phenyl- 4,5-dihydro-imidazol-1-yl]. Retrieved from [Link]
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(n.d.). Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs. Retrieved from [Link]
-
CityUHK Scholars. (2018). From Catalysis to Cancer: Toward Structure-Activity Relationships for Benzimidazol-2-ylidene-Derived >N>-Heterocyclic-Carbene Complexes as Anticancer Agents. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4-Benzylidene-2-phenyloxazol-5(4H)-one. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Phenyloxazol-4-yl)methanol
Welcome to the technical support center for the synthesis of (2-Phenyloxazol-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high purity of the final product. The oxazole ring is a critical scaffold in medicinal chemistry, and mastering its synthesis is key to advancing many research projects.[1][2][3] This document provides field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound, providing probable causes and actionable solutions.
Question 1: My reaction yield is very low, or I've isolated no product at all. What are the likely causes?
Answer: Low to no yield is the most common issue and typically points to problems with the crucial cyclodehydration step, which is the cornerstone of methods like the Robinson-Gabriel synthesis.[1][4]
-
Probable Cause A: Ineffective Cyclodehydration. The conversion of the 2-acylamino-ketone precursor to the oxazole ring requires a potent dehydrating agent to remove a molecule of water.[5][6] If the agent is weak, old, or used under sub-optimal conditions, the reaction will stall.
-
Solution: Concentrated sulfuric acid (H₂SO₄) is a classic and effective agent for this transformation.[6] However, other agents can also be employed, each with specific requirements. Ensure the chosen reagent is fresh and anhydrous. The reaction often requires elevated temperatures (e.g., 60-100 °C) to proceed efficiently.[6] Always monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
-
Probable Cause B: Degradation of Starting Material or Product. Oxazole rings and their precursors can be sensitive to overly harsh acidic conditions or high temperatures, leading to charring or the formation of intractable tars.
-
Solution: If you observe significant darkening or polymerization of your reaction mixture, consider using a milder dehydrating agent. A combination of triphenylphosphine (PPh₃), iodine (I₂), and triethylamine (Et₃N) has been reported as a much milder alternative for cyclodehydration.[1] Alternatively, carefully control the reaction temperature and consider a shorter reaction time.
-
-
Probable Cause C: Poor Quality of the 2-Acylamino-ketone Precursor. The entire synthesis depends on the purity of the starting N-acyl α-aminoketone. Impurities in this material can inhibit the cyclization.
Question 2: I've recovered a significant amount of my starting 2-acylamino-ketone. How can I drive the reaction to completion?
Answer: Recovering starting material indicates that the reaction conditions are not sufficiently forcing to overcome the activation energy of the cyclodehydration step.
-
Probable Cause: Insufficient Temperature or Reaction Time. Many cyclodehydration reactions require sustained heating to proceed to completion.
-
Solution: Increase the reaction temperature in controlled increments (e.g., 10-20 °C) and extend the reaction time. Use TLC to track the consumption of the starting material. See the table below for a comparison of common dehydrating agents and typical conditions.
-
-
Probable Cause: Inappropriate Dehydrating Agent. The choice of dehydrating agent is critical and substrate-dependent.
-
Solution: For stubborn substrates, a more powerful dehydrating agent may be necessary. While sulfuric acid is common, reagents like phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), or trifluoroacetic anhydride (TFAA) can be more effective, though they may require more careful handling and optimization.[5][6][8]
-
Table 1: Comparison of Dehydrating Agents for Oxazole Synthesis
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | 60-100 °C, 1-3 h | Inexpensive, readily available, effective.[6] | Can cause charring/degradation with sensitive substrates. |
| P₂O₅ / POCl₃ | Reflux in inert solvent | Powerful dehydrating agents.[5][8] | Can be harsh; workup can be complicated. |
| TFAA | 0 °C to RT | Milder conditions, good for sensitive substrates.[6][8] | More expensive, corrosive. |
| PPh₃ / I₂ / Et₃N | RT to 50 °C | Very mild (Wipf's modification), high functional group tolerance.[1] | Stoichiometric reagents, more complex purification. |
Question 3: My purification is difficult due to a persistent, similarly-polar impurity. What is this and how can I remove it?
Answer: This is often due to an incomplete reaction or a side reaction creating a product structurally similar to your desired alcohol.
-
Probable Cause A: Incomplete Reduction of a Carboxylic Acid/Ester. If your synthesis involves the reduction of a 4-carboalkoxy-2-phenyloxazole, the impurity may be the unreacted starting ester.
-
Solution: Ensure your reducing agent (e.g., LiAlH₄, DIBAL-H) is active and used in sufficient excess (typically 1.5-2.0 equivalents). Perform the reaction under strictly anhydrous conditions at a low temperature (e.g., 0 °C or -78 °C) to prevent side reactions. Quench the reaction carefully with an appropriate reagent (e.g., Rochelle's salt or ethyl acetate followed by water).
-
-
Probable Cause B: Over-oxidation of the Target Alcohol. Conversely, if the alcohol product is exposed to oxidizing conditions during workup or purification, it can be converted to the corresponding aldehyde, 2-phenyloxazole-4-carbaldehyde.[2]
-
Solution: Use a mild workup procedure and avoid exposure to oxidizing agents. When performing column chromatography, use high-purity solvents and deactivate the silica gel with a small amount of triethylamine in the eluent (e.g., 0.5-1%) to prevent on-column oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable overall synthetic strategy for this compound?
A sequential, one-pot method starting from readily available benzamides is highly efficient.[2] A common and robust laboratory-scale approach involves the synthesis of a 2-acylamino ketone followed by cyclodehydration (the Robinson-Gabriel synthesis).[1][4][8] An alternative involves the reduction of a commercially available or synthesized ester, such as methyl 2-phenyloxazole-4-carboxylate.
Q2: How does the Robinson-Gabriel synthesis work?
The mechanism involves two key steps. First, the amide oxygen of the 2-acylamino-ketone precursor attacks the ketone carbonyl, forming a five-membered ring intermediate (a dihydrooxazolol). Second, this intermediate is dehydrated by a strong acid or other dehydrating agent to form the aromatic oxazole ring.[8]
Q3: Are there any safety concerns I should be aware of?
Yes. Many of the reagents used are hazardous.
-
Strong Acids (H₂SO₄, PPA): Highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a fume hood and add reagents slowly to control exothermic reactions.
-
Dehydrating Agents (POCl₃, P₂O₅): React violently with water. Handle under an inert atmosphere and quench with extreme care.
-
Reducing Agents (LiAlH₄): Also reacts violently with water and can ignite in moist air. Use under a dry, inert atmosphere (N₂ or Ar) and use anhydrous solvents.
Q4: Can I use microwave synthesis to improve the yield and reduce reaction time?
Microwave-assisted synthesis is an excellent technique for accelerating many organic reactions, including the formation of heterocyclic rings. It can dramatically reduce reaction times for the cyclodehydration step from hours to minutes and often leads to cleaner reactions with improved yields. You will need to optimize the temperature, pressure, and time for your specific substrate and solvent system in a dedicated microwave reactor.
Key Synthesis Pathway & Troubleshooting Workflow
Diagram 1: Robinson-Gabriel Synthesis Mechanism
This diagram illustrates the acid-catalyzed cyclodehydration of a 2-benzamido-3-hydroxypropanone intermediate to form the target oxazole ring.
Caption: Key steps of the Robinson-Gabriel synthesis pathway.
Diagram 2: Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(1,3-dihydroxypropan-2-yl)benzamide (Acylamino-ketone Precursor)
-
Reagents & Setup: To a solution of 2-amino-1,3-propanediol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (2.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Cyclodehydration to this compound
-
Reagents & Setup: Place the purified N-(1,3-dihydroxypropan-2-yl)benzamide (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction: Carefully add concentrated sulfuric acid (H₂SO₄, ~3-5 eq by volume) to the flask. The mixture may become warm.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 1-3 hours. Monitor the formation of the product by TLC (a typical eluent is 30-50% ethyl acetate in hexanes).
-
Workup: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate or a base like NaOH until the pH is ~7-8. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or DCM.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford pure this compound.
References
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]
-
Robinson–Gabriel synthesis. (2023, May 27). In Wikipedia. [Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (2014). National Institutes of Health. [Link]
-
One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. (2007). ACS Publications. [Link]
-
Robinson-Gabriel Synthesis. (n.d.). SynArchive. [Link]
-
Oxidation of 4‐(hydroxymethyl)oxazole 4 a to... (n.d.). ResearchGate. [Link]
-
OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. (2021, May 20). YouTube. [Link]
-
Synthesis and Reactions of Oxazoles. (2003). ResearchGate. [Link]
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2019, April 2). Slideshare. [Link]
-
Oxazole.pdf. (n.d.). CUTM Courseware. [Link]
-
Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. (2024). ResearchGate. [Link]
-
Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. (2012). ResearchGate. [Link]
-
Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. (2024, October 11). MDPI. [Link]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in the Phillips-Ladenburg Benzimidazole Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the Phillips-Ladenburg synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields for 2-substituted benzimidazoles. We will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Phillips-Ladenburg reaction is resulting in a very low yield or has failed completely. What are the primary factors to investigate?
This is a common challenge, often rooted in the historically harsh conditions of this condensation reaction.[1][2][3][4] The classic approach, involving the condensation of an o-phenylenediamine with a carboxylic acid, typically requires strong mineral acids and high temperatures (often 180-300°C) to drive the cyclodehydration.[1][2][3][4][5] These conditions can unfortunately lead to substrate degradation, polymerization, or other side reactions.
Causality and Troubleshooting Protocol:
-
Assess Reaction Temperature and Time:
-
The Problem: Excessive heat can decompose your starting materials or the desired benzimidazole product. Conversely, insufficient temperature or time will lead to incomplete conversion.[5] A common intermediate that may persist is the diamide, formed from the reaction of the diamine and carboxylic acid without the final cyclization.[6]
-
Expert Protocol:
-
Begin by consulting the literature for conditions used on similar substrates.[5] Aromatic carboxylic acids, for instance, often require higher temperatures than aliphatic ones.[7]
-
Monitor the reaction's progress diligently using Thin Layer Chromatography (TLC).[5] Track the disappearance of the limiting reagent (o-phenylenediamine is often a good choice).
-
If the reaction is sluggish, increase the temperature in modest increments (e.g., 10-15°C) and continue monitoring. If degradation (streaking or appearance of baseline spots on TLC) becomes apparent, reduce the temperature.
-
Consider modern, catalyzed approaches that proceed under milder conditions. Catalysts like p-toluenesulfonic acid (p-TsOH), ammonium chloride, or various Lewis acids can significantly lower the required temperature and improve yields.[5][8][9]
-
-
-
Verify Starting Material Quality:
-
The Problem: o-Phenylenediamine is susceptible to air oxidation, often indicated by a darkening of its color from a light tan to a dark brown or purple. Oxidized starting material is a primary source of colored impurities and will not participate effectively in the desired reaction, drastically reducing yield.[10]
-
Expert Protocol:
-
Visually inspect your o-phenylenediamine. If it is significantly discolored, purification is necessary.
-
Purification Step: Recrystallize the o-phenylenediamine from a suitable solvent (water, often with a small amount of sodium dithionite to prevent oxidation, is a common choice) or purify it via sublimation.
-
Ensure your carboxylic acid is pure and, critically, dry. The reaction generates water as a byproduct; starting with wet reagents exacerbates issues with reaction equilibrium.
-
-
-
Ensure Efficient Water Removal:
-
The Problem: The Phillips-Ladenburg synthesis is a condensation reaction that releases two molecules of water. According to Le Châtelier's principle, the presence of water in the reaction medium can inhibit the forward reaction and prevent it from reaching completion.
-
Expert Protocol:
-
For high-boiling solvents, use a Dean-Stark apparatus to physically remove water as it forms.
-
In lower-boiling solvents or when running the reaction neat (without solvent), the high temperatures are intended to drive off the water. Ensure your apparatus is not a sealed system (unless designed for high pressure) to allow for its escape.
-
Alternatively, microwave-assisted synthesis can be highly effective, as it rapidly heats the mixture and efficiently removes water, often leading to dramatically reduced reaction times and higher yields.[11][12]
-
-
Troubleshooting Workflow: Low or No Product Yield
Below is a logical workflow to diagnose and resolve low-yield issues systematically.
Caption: A step-by-step workflow for troubleshooting low product yield.
Q2: My reaction works, but the isolated yield is poor after purification due to impurities. How can I improve product isolation?
A low isolated yield, even with good reaction conversion, points directly to challenges in purification. Benzimidazoles have distinct chemical properties that can be leveraged for efficient separation.
Causality and Purification Protocols:
-
Problem: Co-elution with Byproducts or Starting Materials in Chromatography.
-
The Cause: The polarity of your 2-substituted benzimidazole may be very similar to that of unreacted starting materials or side products like the diamide intermediate.
-
Expert Protocol: Acid-Base Extraction. This is the most powerful technique for purifying benzimidazoles.[13] The nitrogen atom in the imidazole ring is basic and can be protonated to form a water-soluble salt.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic benzimidazole product will move into the aqueous layer as its hydrochloride salt.
-
Separate the layers. The organic layer contains non-basic impurities and unreacted carboxylic acid.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.[13]
-
Slowly basify the acidic aqueous layer with a base (e.g., 1 M NaOH or Na₂CO₃ solution) until the benzimidazole precipitates out.[13][14]
-
Extract the precipitated pure product back into an organic solvent (3x portions).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[13]
-
-
-
Problem: Persistent Colored Impurities.
-
The Cause: These are typically oxidation products of the o-phenylenediamine starting material.
-
Expert Protocol: Recrystallization.
-
If the product is solid, recrystallization is an excellent method for removing colored impurities, which are often less crystalline and will remain in the mother liquor.[13]
-
Perform solvent screening to find a suitable system where the product has high solubility at high temperatures and low solubility at room or cold temperatures. Common solvent systems include ethanol/water or ethyl acetate/hexane.[10]
-
The use of activated charcoal during recrystallization can also help adsorb colored impurities.
-
-
Q3: I'm using a 4-substituted o-phenylenediamine and getting a mixture of 5- and 6-substituted benzimidazoles. How can I achieve regioselectivity?
This is a classic and challenging problem in benzimidazole synthesis. The formation of two regioisomers occurs because the initial acylation can happen at either of the two non-equivalent amino groups of the substituted diamine.[15]
Causality and Mitigation Strategies:
-
The Mechanism of Isomer Formation: The regiochemical outcome is dictated by the relative nucleophilicity of the two amino groups, which is governed by the electronic nature of the substituent on the aromatic ring.[15]
-
An electron-withdrawing group (EWG) like -NO₂ deactivates the adjacent amino group (at position 2), making the more distant amino group (at position 1) more nucleophilic and more likely to react first.
-
An electron-donating group (EDG) like -OCH₃ activates the adjacent amino group, favoring its initial reaction.
-
-
The Challenge: In the traditional Phillips-Ladenburg reaction, the harsh acidic conditions can protonate the amino groups, complicating the electronic effects and often leading to poor regioselectivity regardless of the substituent.[15]
Caption: Formation of regioisomers from an asymmetrically substituted diamine.
-
Expert Recommendations:
-
Modify Reaction Conditions: While complete control is difficult, switching from harsh mineral acids to milder catalysts and lower temperatures can sometimes improve the ratio of isomers. The specific outcome is highly substrate-dependent and requires empirical optimization.
-
Chromatographic Separation: In many cases, the most practical solution is to accept the formation of a mixture and separate the regioisomers using column chromatography. Developing a robust separation method is key.
-
Alternative Synthetic Routes: For applications where a single, pure regioisomer is critical (e.g., pharmaceuticals), it is often more efficient to design a different synthetic route that offers unambiguous regiocontrol, such as building the substituted aniline from a precursor where the key functionalities are installed sequentially.
-
Quantitative Data Summary
The following table summarizes typical conditions that can be used as a starting point for optimization.
| Parameter | Aliphatic Carboxylic Acids | Aromatic Carboxylic Acids | Modern Catalyzed Methods |
| Temperature | 100 - 180 °C | >180 °C (can be up to 300 °C)[1][3][4] | Room Temperature to 100 °C[14][16] |
| Catalyst | Typically strong mineral acid (e.g., 4M HCl) | Typically strong mineral acid (e.g., 4M HCl) | p-TsOH, NH₄Cl, Lewis Acids (Sc(OTf)₃, In(OTf)₃), Heterogeneous catalysts[5][9][16] |
| Solvent | Water, Dilute Acid, or Neat | Polyphosphoric Acid (PPA), or Neat | Ethanol, Methanol, Acetonitrile, Water, or Solvent-free[5] |
| Key Challenge | Ensuring complete cyclization. | Potential for thermal degradation.[1][2][3][4] | Catalyst selection and cost. |
References
- Technical Support Center: Synthesis of 2-Alkylbenzimidazoles. Benchchem.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a C
- Phillips-Ladenburg-Benzimidazol-Synthese. Wikipedia.
- Review On Synthesis Of Benzimidazole
- Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3.
- Recent achievements in the synthesis of benzimidazole deriv
- Benzimidazole synthesis. Organic Chemistry Portal.
- New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Taylor & Francis Online.
- troubleshooting guide for low conversion rates in benzimidazole synthesis. Benchchem.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- optimization of reaction conditions for benzimidazole synthesis. Benchchem.
- Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing.
- (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- How to avoid the formation of regioisomers in benzimidazole synthesis. Benchchem.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]
- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. ijariie.com [ijariie.com]
Technical Support Center: Purification Strategies for Crude (2-Phenyloxazol-4-yl)methanol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude (2-Phenyloxazol-4-yl)methanol. The content is structured in a question-and-answer format, addressing common issues with practical, field-proven solutions and the scientific rationale behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient the user before selecting a specific purification protocol.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route used. For the common van Leusen reaction, which utilizes benzaldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC), you can anticipate the following.[1][2]
-
Unreacted Starting Materials: Benzaldehyde, TosMIC.
-
Reaction Byproducts: p-Tolylsulfinic acid, which is a byproduct of the TosMIC reagent.[2]
-
Side-Reaction Products: Small amounts of oxazolines from incomplete oxidation, or other related 4,5-disubstituted oxazoles.[2]
-
Degradation Products: If the reaction was performed at high temperatures or under harsh conditions, some degradation of the oxazole ring might occur.
Q2: Is this compound acidic, basic, or neutral? How does this impact purification?
A2: this compound should be treated as a neutral compound for most practical purification purposes.
-
Alcohol Group (-CH₂OH): This group is essentially neutral and not acidic enough to be deprotonated by common bases.
-
Oxazole Ring: The oxazole ring is a very weak base.[3] Its conjugate acid has a pKa of approximately 0.8, meaning it requires a very strong acid to be protonated.[4] This near-neutral character is advantageous for purification. It allows for the use of acid-base extraction to remove acidic or basic impurities. For instance, an aqueous wash with a weak base like sodium bicarbonate can remove acidic byproducts (e.g., p-tolylsulfinic acid or oxidized benzoic acid), while the desired neutral product remains in the organic layer.[5][6][7]
Q3: What is the best general-purpose purification strategy to start with?
A3: For most crude samples, flash column chromatography on silica gel is the most robust and reliable initial purification strategy.[1] It provides excellent separation of the polar target molecule from less polar starting materials and non-polar byproducts. Recrystallization is a powerful secondary step for achieving high purity but can be difficult to develop without a relatively clean starting material.
Q4: What are good starting solvent systems for column chromatography?
A4: A mixture of a non-polar solvent and a polar solvent is standard. For this compound, which has moderate polarity due to the hydroxyl group and the heterocyclic system, a good starting point is a gradient of ethyl acetate in hexanes (or heptane) . You can begin with a low polarity mixture (e.g., 10-20% ethyl acetate) and gradually increase the concentration of ethyl acetate to elute your product.[8]
Q5: What solvents should I consider for recrystallization?
A5: The ideal solvent is one where the compound is highly soluble when hot and poorly soluble when cold.[9] For a molecule like this compound, good candidates to screen include:
-
Single Solvents: Isopropanol, ethanol, or ethyl acetate.
-
Two-Solvent Systems: A solvent in which the compound is soluble (e.g., dichloromethane or ethyl acetate) paired with an anti-solvent in which it is insoluble (e.g., hexanes or pentane).[10]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems encountered during purification experiments.
Troubleshooting Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | 1. Incorrect Mobile Phase: The polarity of the solvent system may be too high or too low, resulting in co-elution.[11] 2. Column Overload: Too much crude material was loaded onto the column.[11] | 1. Optimize Eluent: Systematically test different solvent ratios using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.25-0.35 for your target compound. Consider adding a small amount (~0.5%) of methanol or triethylamine if streaking is observed. 2. Reduce Load: The amount of crude material should generally not exceed 1-5% of the mass of the silica gel. |
| Product Streaking/Tailing | 1. Compound is too polar for the eluent. 2. Acidic Silica: The inherent acidity of silica gel can interact with basic sites on the molecule, causing tailing. 3. Sample Degradation: The compound may be unstable on silica. | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). 2. Neutralize Silica: Pre-treat the silica gel slurry with a small amount of a volatile base like triethylamine (~1%) before packing the column. 3. Use Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase column. |
| Low Product Recovery | 1. Irreversible Adsorption: The compound is sticking permanently to the silica gel. 2. Product is too soluble in eluent: The compound eluted much faster than expected and was missed during fraction collection. | 1. Flush the Column: After your expected product has eluted, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to recover any strongly adsorbed material. 2. Monitor Carefully: Always monitor elution with TLC, checking fractions early and often. |
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | 1. High Impurity Level: Impurities can depress the melting point of the mixture, causing it to liquefy. 2. Solution is Supersaturated Above Melting Point: The solution is too concentrated, and the saturation point is reached at a temperature higher than the compound's melting point.[12] | 1. Pre-Purify: Run the material through a quick silica gel plug first to remove the bulk of impurities. 2. Adjust Solvent: Add more hot solvent to create a less saturated solution. Alternatively, switch to a solvent with a lower boiling point. |
| No Crystals Form | 1. Solution is Too Dilute: Not enough solute is present to reach supersaturation upon cooling.[9] 2. Lack of Nucleation Sites: Crystal growth has not been initiated. | 1. Concentrate Solution: Gently evaporate some of the solvent and attempt to cool again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure product.[9] Chilling the solution in an ice bath may also help. |
| Product Still Impure | 1. Cooling Was Too Rapid: Fast cooling traps impurities within the growing crystal lattice.[12] 2. Incomplete Washing: Mother liquor containing impurities was not fully removed from the crystal surfaces. | 1. Slow Down Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Insulating the flask can help. 2. Wash Crystals: After filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away residual impurities. |
Part 3: Detailed Protocols & Workflows
Workflow 1: Purification Strategy Selection
This decision tree guides the selection of an appropriate purification method based on the characteristics of the crude product.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying the title compound using silica gel.
Caption: Workflow for flash column chromatography purification.
Step-by-Step Methodology:
-
TLC Analysis: First, analyze your crude mixture by TLC using various ratios of ethyl acetate (EtOAc) and hexanes to determine the optimal eluent composition. An ideal system will give your product an Rf value of ~0.3.
-
Column Preparation: Prepare a glass column with a slurry of silica gel in a low-polarity solvent (e.g., 10% EtOAc/hexanes). Ensure the silica bed is well-settled and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or acetone. Add a small amount of silica gel, and evaporate the solvent to create a free-flowing powder. This "dry loading" technique generally leads to better separation. Carefully add this powder to the top of the column.
-
Elution: Begin eluting the column with the low-polarity solvent system determined from your initial TLC analysis.
-
Gradient Elution: Gradually increase the proportion of ethyl acetate in the mobile phase. This will first wash out non-polar impurities, followed by your moderately polar product.
-
Fraction Collection: Collect the eluent in a series of test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Two-Solvent Recrystallization
This method is effective when the product is relatively clean and a suitable single solvent cannot be found.
Step-by-Step Methodology:
-
Solvent Selection: Identify a "solvent" (e.g., ethyl acetate, DCM) in which your compound is soluble and a miscible "anti-solvent" (e.g., hexanes, pentane) in which it is insoluble.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "solvent".
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few more drops of the hot "solvent" until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
- BenchChem. (n.d.). Green Synthesis of Novel Oxazole Derivatives: A Technical Guide.
- The Pharma Master. (n.d.). Troubleshooting.
- Unknown. (n.d.). Acid-Base Extraction.
- BenchChem. (n.d.). A Technical Guide to the Discovery and Isolation of Oxazole-Containing Natural Products.
- SIELC Technologies. (n.d.). Separation of Oxazole, 2-ethyl-4,5-dihydro- on Newcrom R1 HPLC column.
- Wikipedia. (n.d.). Acid–base extraction.
- Goyal, A., et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research, 27(4s).
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Coconote. (2025). Acid-Base Extraction Techniques.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
- Slideshare. (n.d.). Oxazole.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Wikipedia. (n.d.). Oxazole.
- Reddit. (2019). Recrystallization with two solvents. r/Chempros.
- YouTube. (2025). Troubleshooting Contamination Issues in Pharmaceuticals.
- BLD Pharm. (n.d.). This compound.
- TOKU-E. (n.d.). Solubility Data Resource.
- NIH. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC.
- ResearchGate. (2025). Recrystallization and Shape Control of Crystals of the Organic Dye Acid Green 27 in a Mixed Solvent.
- NIH. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
- Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.
- BLD Pharm. (n.d.). (2-Methylthiazol-4-yl)methanol.
- BenchChem. (n.d.). Technical Support Center: (4-Methyloxazol-2-YL)methanamine Crystallization.
- Google Patents. (n.d.). WO2004018454A1 - A method for the purification of lansoprazole.
- BenchChem. (n.d.). Technical Support Center: 4-(Quinazolin-2-yl)phenol Crystallization.
- ResearchGate. (2025). 2-(Morpholinium-4-yl)ethylammonium sulfate methanol monosolvate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. benchchem.com [benchchem.com]
Identifying and minimizing side products in oxazole synthesis
Technical Support Center: Oxazole Synthesis
Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing the oxazole core. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to help you identify and minimize side products, optimize reaction conditions, and improve overall yields.
Frequently Asked Questions (FAQs)
Q1: Which oxazole synthesis method is best for my target molecule?
A: The optimal method depends heavily on the substitution pattern of the desired oxazole and the functional group tolerance of your starting materials.
-
For 2,5-disubstituted or 2,4,5-trisubstituted oxazoles: The Robinson-Gabriel synthesis and its modern variants are highly versatile.[1][2] They are suitable for a wide range of alkyl, aryl, and heteroaryl substituents. However, classical conditions using strong acids like H₂SO₄ can be harsh.[3][4]
-
For 5-substituted oxazoles: The Van Leusen oxazole synthesis , which reacts an aldehyde with tosylmethyl isocyanide (TosMIC), is an excellent choice.[5][6][7] It generally proceeds under milder, basic conditions.
-
For 2,5-disubstituted oxazoles (specifically aromatic): The Fischer oxazole synthesis from a cyanohydrin and an aldehyde is a classic method, though less common today due to the use of anhydrous HCl gas.[8][9][10]
-
For complex or sensitive substrates: Modern, milder methods are often preferred. For instance, the Wipf modification of the Robinson-Gabriel synthesis uses Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine, avoiding strong acids entirely.[2][3]
Q2: What are the most common classes of side products in oxazole synthesis?
A: Side product formation is highly dependent on the chosen synthetic route, but common culprits include:
-
Incomplete Cyclization: The immediate precursor to the oxazole (e.g., the 2-acylamino ketone in the Robinson-Gabriel synthesis or the oxazoline intermediate in the Van Leusen reaction) fails to fully convert.[3][4]
-
Starting Material Degradation: Harsh conditions, particularly strong acids and high temperatures, can cause starting materials or intermediates to hydrolyze or decompose.[3][4]
-
Polymerization/Tar Formation: Highly reactive substrates or intermediates can polymerize under strong acid catalysis, leading to an intractable mixture and low yields.[3][4]
-
Regioisomers: In syntheses where symmetry is not guaranteed, incorrect regioisomers can form.
-
Solvent/Reagent Adducts: Side reactions with the solvent or excess reagents can occur.
Q3: How critical are anhydrous conditions for my reaction?
A: Extremely critical, especially for acid-catalyzed cyclodehydration reactions like the Robinson-Gabriel synthesis. Water can facilitate the hydrolysis of sensitive amide bonds in the starting material or hydrolyze key intermediates, preventing cyclization and reducing yield.[3][4] Always use thoroughly dried solvents and reagents.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Low Yield and/or Tar Formation in Robinson-Gabriel Synthesis
Q: My reaction mixture turned dark, and the final yield of my 2,5-disubstituted oxazole is very low. What's happening and how can I fix it?
A: This classic issue points to reaction conditions that are too harsh for your substrate, leading to decomposition and polymerization.[3][4] The traditional use of concentrated sulfuric acid at high temperatures is often the cause.
Causality: Strong mineral acids can protonate multiple sites on a complex molecule, opening pathways for undesired elimination, rearrangement, or polymerization reactions that compete with the desired cyclodehydration. High thermal energy accelerates these competing pathways.
Recommended Solutions:
-
Optimize Reaction Temperature: Systematically lower the temperature to find a balance where the rate of cyclization is reasonable, but decomposition is minimized.[3]
-
Switch to a Milder Dehydrating Agent: This is often the most effective solution. Instead of H₂SO₄, consider alternatives that operate under less aggressive conditions. A comparison is provided in the table below.[1][3][4]
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately to prevent the product from degrading under prolonged exposure to harsh conditions.[3]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes, which often minimizes thermal degradation and leads to cleaner reactions with higher yields.[3]
| Dehydrating Agent | Typical Conditions | Advantages & Disadvantages |
| Conc. H₂SO₄ | Neat or in a co-solvent, often >100 °C | Pros: Inexpensive, powerful. Cons: Prone to causing charring/tarring, low functional group tolerance.[2][11] |
| Polyphosphoric Acid (PPA) | Neat or in a high-boiling solvent, elevated temp. | Pros: Often gives better yields than H₂SO₄. Cons: Viscous, can be difficult to work with.[3][11] |
| POCl₃ or SOCl₂ | In pyridine or DMF, 0 °C to reflux | Pros: Effective for many substrates. Cons: Corrosive, generates stoichiometric waste.[2][12] |
| Trifluoroacetic Anhydride (TFAA) | Ethereal solvents (THF, Dioxane), RT to reflux | Pros: Mild conditions, suitable for solid-phase synthesis. Cons: Expensive, can be highly reactive.[1][3] |
| PPh₃ / I₂ / Et₃N | Acetonitrile or THF, 0 °C to RT | Pros: Very mild (Wipf conditions), good for sensitive substrates. Cons: Requires stoichiometric reagents, purification can be challenging.[3][4] |
| Burgess Reagent | THF, Reflux | Pros: Mild, neutral conditions. Cons: Expensive, moisture-sensitive.[4] |
Problem 2: Incomplete Reaction and Persistent Starting Material
Q: Even after extended reaction times, I still see a significant amount of my 2-acylamino ketone starting material. How can I drive the reaction to completion?
A: An incomplete reaction indicates that the activation energy for the cyclodehydration step is not being met, or the chosen dehydrating agent is not potent enough for your specific substrate.
Causality: The cyclization step involves an intramolecular nucleophilic attack from the amide oxygen onto a protonated ketone (or its enol form), followed by dehydration. If the dehydrating agent is too weak to sufficiently activate the ketone or remove the resulting water molecule, the reaction will stall.
Recommended Solutions:
-
Increase Reagent Stoichiometry: A moderate increase (e.g., from 1.1 eq to 1.5 eq) in the amount of the cyclodehydrating agent may improve the reaction rate. Use caution, as excess reagent can sometimes promote side reactions.[3]
-
Switch to a More Powerful Dehydrating Agent: If a mild agent like TFAA is proving ineffective, moving to a stronger one like POCl₃ or Eaton's reagent (P₂O₅ in MeSO₃H) may be necessary to overcome the activation barrier.[3]
-
Ensure Purity of Starting Material: Impurities in the 2-acylamino ketone can inhibit the reaction. Confirm its purity and ensure it is completely dry before starting.[4]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in oxazole synthesis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer oxazole synthesis | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Preserving Oxazole Ring Integrity During Nucleophilic Substitution
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth strategies, troubleshooting advice, and validated protocols to address a critical challenge in synthetic chemistry: preventing oxazole ring cleavage during nucleophilic substitution reactions. Our goal is to equip you with the mechanistic understanding and practical knowledge to preserve the integrity of this valuable heterocyclic scaffold in your synthetic campaigns.
Understanding the Challenge: Why is the Oxazole Ring Prone to Cleavage?
The oxazole ring, while aromatic, possesses inherent electronic features that make it susceptible to degradation under certain nucleophilic conditions. Unlike more robust aromatic systems, the oxazole ring's stability is a delicate balance. Nucleophilic attack, particularly at the electron-deficient C2 position, is a common strategy for functionalization. However, this approach often leads to ring cleavage rather than the desired substitution.[1][2]
The primary mechanism of cleavage involves the nucleophile attacking the C2 position, leading to a tetrahedral intermediate. Instead of expelling a leaving group (in a classic SNAr reaction), the ring strain and electronics can favor a ring-opening pathway. For instance, deprotonation at the C2 position by a strong base can initiate a ring-opening to form an isonitrile intermediate, which is then quenched or undergoes further reactions.[3][4]
Several conditions can promote this undesired ring-opening:
-
Strongly Basic Conditions: Organolithium reagents (e.g., n-BuLi) are notorious for causing cleavage by deprotonating the C2 proton (pKa ≈ 20), leading to unstable 2-lithio-oxazoles that decompose.[1][2][3]
-
Certain Nucleophiles: Hard nucleophiles or those that can form stable intermediates after ring opening, such as ammonia or formamide, can transform oxazoles into other heterocycles like imidazoles through a ring-cleavage-recyclization sequence.[1][2][3]
-
Elevated Temperatures: Increased thermal energy can provide the activation energy needed for the ring-opening pathway to compete with or dominate over the desired substitution.
Mechanism: Competing Pathways at the C2 Position
The diagram below illustrates the critical juncture where the reaction pathway diverges between successful substitution and undesired ring cleavage.
Caption: Competing pathways of nucleophilic attack on a 2-substituted oxazole.
Core Strategies for Preventing Ring Cleavage
Successfully functionalizing an oxazole ring via nucleophilic substitution hinges on carefully selecting reaction conditions and strategies that favor the desired substitution pathway over ring opening.
Strategy 1: Circumventing Direct SNAr - The Cross-Coupling Approach
The most robust and widely adopted strategy to avoid cleavage is to bypass the harsh conditions of direct nucleophilic aromatic substitution (SNAr). Palladium-catalyzed cross-coupling reactions are exceptionally effective for this purpose.[3]
Workflow:
-
Halogenate the Oxazole: First, install a halogen (typically Br or Cl) at the desired position (most commonly C2). This creates a handle for the cross-coupling reaction.
-
Perform Cross-Coupling: Utilize a suitable palladium-catalyzed reaction, such as Suzuki-Miyaura, Stille, or Heck coupling. These reactions proceed under much milder, often neutral or weakly basic, conditions that the oxazole ring can tolerate.[3]
| Reaction Type | Coupling Partner | Typical Base | Advantages |
| Suzuki-Miyaura | Boronic acid / ester | K₂CO₃, Cs₂CO₃, K₃PO₄ | Wide functional group tolerance; commercially available reagents. |
| Stille | Organostannane | (Often base-free) | Mild conditions; tolerant of many functional groups. |
| Heck | Alkene | Et₃N, K₂CO₃ | Forms C-C double bonds. |
Strategy 2: Optimization of Direct Substitution Parameters
If a direct substitution is unavoidable, meticulous optimization of reaction parameters is critical. The goal is to find a kinetic window where the rate of substitution is significantly faster than the rate of cleavage.
| Parameter | Recommendation | Rationale |
| Nucleophile | Use soft, less basic nucleophiles. | Hard, highly basic nucleophiles (e.g., alkoxides, amides) are more likely to induce deprotonation or aggressive ring attack. Thiols or secondary amines are often better tolerated. |
| Leaving Group | A good leaving group is essential. | Halogens (I > Br > Cl) are standard. A better leaving group allows the substitution to proceed under milder conditions and at lower temperatures. |
| Base | Use a weak, non-nucleophilic base. | If a base is required, use inorganic carbonates (K₂CO₃, Cs₂CO₃) or hindered organic bases instead of hydroxides or alkoxides. |
| Solvent | Aprotic polar solvents are preferred. | Solvents like DMF, DMSO, or NMP can facilitate SNAr reactions, but must be anhydrous. Protic solvents can participate in ring-opening. |
| Temperature | Maintain the lowest possible temperature. | Start reactions at low temperatures (e.g., 0 °C or room temperature) and monitor closely. Avoid high temperatures, which accelerate decomposition.[3] |
Strategy 3: The Role of Substituents
The electronic nature of the substituents already present on the oxazole ring can significantly influence its stability.
-
Electron-Withdrawing Groups (EWGs): EWGs at the C4 or C5 positions can activate the C2 position for nucleophilic attack.[1] While this can increase the rate of the desired substitution, it can also further destabilize the ring, making it more prone to cleavage.
-
Electron-Donating Groups (EDGs): EDGs can help stabilize the ring electronically, making it more robust. However, they may also deactivate it towards the desired substitution, requiring slightly more forcing conditions.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the nucleophilic substitution of oxazoles.
| Problem Encountered | Probable Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion. | 1. Poor leaving group.2. Insufficiently activated substrate.3. Reaction temperature is too low. | 1. Switch to a better leaving group (e.g., from -Cl to -Br or -I).2. If possible, add an activating EWG to the ring.3. Cautiously increase the temperature in small increments (e.g., 10 °C), monitoring for product formation vs. decomposition by TLC or LC-MS. |
| Significant formation of baseline/unidentified polar byproducts on TLC. | 1. Oxazole ring cleavage.2. Reaction temperature is too high.3. Base is too strong. | 1. Confirm cleavage by LC-MS (look for masses corresponding to hydrolyzed or ring-opened fragments).2. Immediately lower the reaction temperature. Consider running the reaction at 0 °C or even -20 °C.3. Switch to a milder base (e.g., from NaH to K₂CO₃). Ensure all reagents are anhydrous. |
| Low yield in a Palladium-catalyzed cross-coupling reaction. | 1. Inactive catalyst.2. Incompatible base.3. Ligand decomposition. | 1. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Degas all solvents.[3]2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[3]3. Use a fresh, high-quality catalyst and ligand. Consider pre-formed palladium catalysts. |
Frequently Asked Questions (FAQs)
Q1: Can I use Grignard or organolithium reagents to form C-C bonds on an oxazole? A1: It is highly discouraged for direct substitution. Organolithium reagents, in particular, will preferentially deprotonate the acidic C2 proton, leading to ring opening.[1][3] Grignard reagents can also be too basic. For C-C bond formation, a palladium-catalyzed cross-coupling reaction (like Suzuki or Stille) is the method of choice.
Q2: My oxazole has a hydroxyl group. How does this affect its stability? A2: Hydroxyoxazoles, particularly 5-hydroxyoxazoles, can be unstable.[5] They can tautomerize to oxazolones, which have a different reactivity profile. The 5-hydroxy group can also equilibrate to a keto form that may undergo decarboxylation if a C4-carboxy group is present.[5] It is crucial to protect the hydroxyl group before attempting nucleophilic substitution.
Q3: Is it possible to perform a substitution at the C4 or C5 position? A3: Direct nucleophilic substitution at C4 or C5 is very rare as these positions are more electron-rich than C2.[2][6] Functionalization at these positions is typically achieved through other means, such as electrophilic substitution (if the ring is activated) or through a directed ortho-metalation (DoM) strategy, which requires careful protection of the C2 position to prevent competitive deprotonation.[3]
Validated Experimental Protocol: Suzuki-Miyaura Coupling at C2
This protocol provides a reliable method for the C-C bond formation at the C2 position of an oxazole, minimizing the risk of ring cleavage.
Reaction: 2-Bromo-4,5-diphenyloxazole with Phenylboronic Acid
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Optimizing catalyst loading for copper-catalyzed oxazole synthesis
An essential aspect of modern synthetic chemistry is the development of efficient and robust catalytic systems. Copper-catalyzed oxazole synthesis represents a cornerstone in the construction of these valuable heterocyclic motifs, which are prevalent in pharmaceuticals, natural products, and materials science.[1][2] Achieving optimal reaction performance, however, is critically dependent on fine-tuning various reaction parameters, with catalyst loading being a pivotal factor.
This technical support center provides a comprehensive guide for researchers, chemists, and drug development professionals to navigate the complexities of optimizing catalyst loading for copper-catalyzed oxazole synthesis. Structured in a practical question-and-answer format, this guide addresses common challenges and offers systematic troubleshooting strategies, grounded in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the optimization of copper-catalyzed oxazole synthesis.
Q1: What is a typical starting catalyst loading for a new copper-catalyzed oxazole synthesis?
For initial screening, a catalyst loading of 5-10 mol% for the copper source (e.g., CuI, Cu(OAc)₂, Cu(OTf)₂) is a common starting point.[3] This concentration is often sufficient to promote the reaction without being excessively wasteful. For reactions employing highly active, well-defined catalyst systems or nanoparticle catalysts, loadings can be significantly lower.[4][5]
Q2: My reaction yield is very low or zero. Could incorrect catalyst loading be the sole cause?
While possible, a complete lack of product is often indicative of a more fundamental issue than just suboptimal catalyst loading.[6] Before focusing solely on loading, verify the following:
-
Catalyst Activity: Ensure your copper source is active. Copper(I) species are often the active catalysts, and if you are using a Cu(II) precatalyst, the reaction conditions must be suitable for its in situ reduction.[6]
-
Ligand Presence & Suitability: Many modern copper-catalyzed reactions require a ligand to stabilize the copper center and facilitate the catalytic cycle. Running the reaction without the appropriate ligand can lead to failure.[7][8]
-
Base and Solvent Choice: The selection of base and solvent can dramatically impact reaction outcomes.[7][9][10]
-
Purity of Starting Materials: Impurities in substrates or reagents can poison the catalyst.[6]
Q3: What are the negative consequences of using too much copper catalyst?
Excessively high catalyst loading (>10-15 mol%) can lead to several issues:
-
Increased Side Reactions: High concentrations of copper can promote undesired pathways, such as substrate decomposition or the formation of byproducts.
-
Difficult Purification: Removing high levels of residual copper from the final product can be challenging and may require additional purification steps like metal scavenging.
-
Poor Economics & Sustainability: From a process chemistry perspective, high catalyst loading is costly and environmentally burdensome, especially on a large scale.
Q4: Can running the reaction under an inert atmosphere affect the optimal catalyst loading?
Absolutely. Many copper(I) catalysts are sensitive to oxygen and can be oxidized to the less active copper(II) state.[6] If your catalytic system is air-sensitive, performing the reaction under an inert atmosphere (Nitrogen or Argon) is critical. This prevents catalyst deactivation, often allowing for lower catalyst loadings to be used effectively. Conversely, some oxidative cyclization reactions explicitly use air or oxygen as the terminal oxidant, making atmosphere control a critical parameter.[11]
Advanced Troubleshooting Guide
This section provides in-depth solutions to more complex problems, structured around specific experimental observations.
Problem 1: Low conversion of starting material, even at high catalyst loading.
If increasing the catalyst loading does not improve the conversion rate, the issue is likely related to catalyst deactivation or inhibition.
dot
Caption: Troubleshooting workflow for low reaction conversion.
Q: My starting materials are pure, but the reaction stalls. What should I investigate?
A: Focus on the components of the catalytic system. A stalled reaction points towards a problem with the catalyst's turnover.
-
The Ligand is Crucial: The ligand stabilizes the copper catalyst, influences its solubility, and modulates its reactivity.[7] An inappropriate ligand can fail to promote the key steps of the catalytic cycle, such as oxidative addition or reductive elimination.[12]
-
Base Strength and Solubility: The base plays a critical role, often in deprotonating a substrate or regenerating the catalyst.
-
Solvent Effects: The solvent not only dissolves the reactants but can also coordinate to the copper center, influencing the catalytic activity. A solvent that coordinates too strongly can inhibit substrate binding.
-
Action: Screen a range of anhydrous solvents with varying polarities, such as Toluene, Dioxane, DMF, or DMSO.[7]
-
Problem 2: Good conversion of starting material, but the yield of the desired oxazole is low, with significant byproduct formation.
This scenario indicates that while the catalyst is active, the reaction pathway lacks selectivity.
Q: My main byproduct appears to be a 1,3,4-oxadiazole. How can I favor the formation of the oxazole?
A: This is a common issue when using starting materials like acylhydrazines, which can undergo a competing intramolecular cyclization.[13] The key is to favor the kinetics of the desired intermolecular copper-catalyzed pathway.
-
Lower the Reaction Temperature: The intramolecular cyclization to the oxadiazole often has a higher activation energy. Lowering the temperature can slow this undesired pathway more than the desired catalytic reaction, thus improving selectivity.
-
Increase Catalyst Loading: Carefully increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can accelerate the copper-catalyzed reaction, allowing it to outcompete the background thermal reaction that forms the byproduct. This is a scenario where a higher loading is a valid optimization strategy.
Q: The reaction produces a mixture of regioisomers. How can I improve selectivity?
A: Regioisomer formation arises from unsymmetrical starting materials.[14] Selectivity is often governed by a combination of steric and electronic factors, which can be influenced by the catalytic system.
-
Modify the Ligand: Sterically bulky ligands can block one reaction site, directing the reaction to the less hindered position. Experiment with ligands of varying steric bulk (e.g., comparing 1,10-phenanthroline to a more hindered derivative).
-
Change the Copper Precursor: The counter-ion of the copper salt can influence the Lewis acidity of the active catalyst, which in turn can affect the regioselectivity of the cyclization step. Compare results from CuI, Cu(OTf)₂, and Cu(OAc)₂.
Protocol: High-Throughput Screening for Optimal Catalyst Loading and Conditions
This protocol describes a systematic microscale approach to rapidly identify the optimal catalyst loading, ligand, base, and solvent for your specific substrates.
Objective: To efficiently determine the reaction conditions that provide the highest yield of the desired oxazole product.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of your primary substrate (e.g., the amide component) in a suitable dry solvent (e.g., Dioxane).
-
Prepare a separate stock solution of your coupling partner (e.g., the alkyne or halo-ketone).
-
If using LC-MS for analysis, prepare a stock solution of an internal standard.
-
-
Reaction Array Setup (in a 24 or 96-well plate with septa):
-
To each designated well, add the copper source. For a catalyst loading screen, add varying amounts (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%).
-
To each well, add the chosen ligand (typically 1-2 equivalents relative to the copper).
-
To each well, add the chosen base (typically 2.0 equivalents relative to the limiting reagent).
-
-
Initiation and Reaction:
-
Add the substrate stock solutions to each well.
-
Seal the reaction plate securely.
-
Place the plate on a heated shaker block at the desired temperature (e.g., 80-120 °C) for a set time (e.g., 12-24 hours).
-
-
Analysis:
-
After the reaction time, cool the plate to room temperature.
-
Quench the reactions in each well with a standard workup procedure (e.g., addition of water and an extraction solvent like ethyl acetate).
-
Analyze the yield/conversion in each well using high-throughput analysis like LC-MS.
-
Data Presentation:
The results of the screen should be compiled into a clear table for easy comparison.
| Entry | Cu Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2 | 4 | K₂CO₃ (2.0) | Toluene | 100 | 35 |
| 2 | 5 | 10 | K₂CO₃ (2.0) | Toluene | 100 | 78 |
| 3 | 10 | 20 | K₂CO₃ (2.0) | Toluene | 100 | 81 |
| 4 | 5 | 10 | Cs₂CO₃ (2.0) | Toluene | 100 | 85 |
| 5 | 5 | 10 | Cs₂CO₃ (2.0) | DMF | 100 | 62 |
| ... | ... | ... | ... | ... | ... | ... |
This systematic approach allows for the rapid identification of the most promising conditions, which can then be scaled up and further refined.
Mechanistic Considerations: The "Why" Behind Optimization
Understanding the catalytic cycle is key to rational troubleshooting. While the exact mechanism can vary, a general cycle for a copper-catalyzed C-N or C-O bond formation often involves the following steps.
dot
Caption: Generalized catalytic cycle for Cu-catalyzed cross-coupling.
-
Ligand Association: The ligand (L) coordinates to the Cu(I) center. Insight: If this step is inefficient, the catalyst is less stable and active. This is why ligand choice is critical.
-
Oxidative Addition: The aryl halide (Ar-X) adds to the copper center, forming a Cu(III) intermediate.[12] Insight: This is often the rate-determining step. A low yield might indicate this step is too slow. Changing the ligand's electronics can modulate the rate of oxidative addition.
-
Reductive Elimination: The desired C-N or C-O bond is formed, releasing the product and regenerating the Cu(I) catalyst. Insight: If this step is slow, the catalyst remains sequestered as Cu(III). The ligand structure also heavily influences the ease of this step.
By understanding these fundamental steps, researchers can make more informed decisions when optimizing catalyst loading and other reaction parameters, moving from empirical screening to rational design.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scielo.org.mx [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3-Oxazole synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Regioselectivity in the Functionalization of Disubstituted Oxazoles
Welcome to the technical support center for the regioselective functionalization of disubstituted oxazoles. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of modifying the oxazole scaffold. Oxazole derivatives are crucial pharmacophores found in numerous natural products and pharmaceuticals.[1][2] Their biological activity is often exquisitely dependent on the substitution pattern, making regiocontrol a paramount challenge in their synthesis and late-stage functionalization.
This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address specific experimental challenges. We will delve into the mechanistic underpinnings of common functionalization strategies and offer field-proven solutions to steer your reactions toward the desired regioisomer.
Table of Contents
-
Frequently Asked Questions (FAQs): The Fundamentals of Oxazole Reactivity
-
Q1: What are the electronically distinct positions on a disubstituted oxazole ring, and how does this influence reactivity?
-
Q2: How do the electronic properties of existing substituents (R¹ and R²) dictate the preferred site of functionalization?
-
Q3: What role does steric hindrance play in directing functionalization?
-
-
Troubleshooting Guide: Common Functionalization Strategies and Their Regiochemical Challenges
-
Section 2.1: Deprotonation and Metalation
-
Q4: My lithiation of a 2,5-disubstituted oxazole is non-selective. How can I favor deprotonation at the C4-position?
-
Q5: I am observing ring-opening of my oxazole upon treatment with n-BuLi. What causes this, and how can I prevent it?
-
-
Section 2.2: Palladium-Catalyzed C-H Activation/Arylation
-
Q6: I am getting a mixture of C2 and C5 arylation products in my direct arylation of a substituted oxazole. How can I control the regioselectivity?
-
Q7: My C-H activation at a specific position is sluggish. What factors can I tune to improve reaction efficiency?
-
-
Section 2.3: Cycloaddition Reactions
-
Q8: In a Diels-Alder reaction with my oxazole as the diene, I am observing poor regioselectivity. How can I influence the outcome?
-
-
-
Experimental Protocols
-
Protocol 1: Regioselective C4-Lithiation of a 2,5-Disubstituted Oxazole using TMP-Bases.
-
Protocol 2: Ligand-Controlled Regioselective C5-Arylation of an Oxazole Derivative.
-
Frequently Asked Questions (FAQs): The Fundamentals of Oxazole Reactivity
Q1: What are the electronically distinct positions on a disubstituted oxazole ring, and how does this influence reactivity?
Answer: The oxazole ring is an electron-deficient heterocycle due to the presence of two electronegative heteroatoms, oxygen and nitrogen. This inherent electronic character governs its reactivity. The three available positions for functionalization (C2, C4, and C5) have distinct electronic properties:
-
C2-Position: This position is the most electron-deficient due to its proximity to both the oxygen and nitrogen atoms.[3] Consequently, it is the most acidic proton and is susceptible to deprotonation by strong bases and attack by nucleophiles, especially if a good leaving group is present.[3][4]
-
C5-Position: This position is generally the most reactive towards electrophilic aromatic substitution, provided the ring is activated by electron-donating groups.[5]
-
C4-Position: The reactivity at this position is highly dependent on the substituents at C2 and C5. It is generally less reactive than C2 and C5.
This differential reactivity is the foundation for achieving regioselective functionalization.
Q2: How do the electronic properties of existing substituents (R¹ and R²) dictate the preferred site of functionalization?
Answer: The electronic nature of the substituents on the oxazole ring plays a critical role in directing further functionalization.
-
Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, or amino groups increase the electron density of the oxazole ring, making it more susceptible to electrophilic attack. An EDG at the C2 or C5 position will activate the ring, often directing electrophiles to the C5 or C4 positions, respectively.
-
Electron-Withdrawing Groups (EWGs): Substituents such as esters, ketones, or nitro groups decrease the electron density of the ring. An EWG can enhance the acidity of a nearby C-H bond, facilitating deprotonation. For example, an ester at the C4 position can direct lithiation to the C5 position.
Q3: What role does steric hindrance play in directing functionalization?
Answer: Steric hindrance, the spatial arrangement of atoms, is a powerful tool for controlling regioselectivity.[6] Bulky substituents can physically block access to adjacent positions, forcing reagents to react at less hindered sites.[7] For instance, a large substituent at the C2 position can favor functionalization at the more accessible C5 position. This principle is often exploited in C-H activation reactions where the catalyst's approach is directed by the steric environment of the molecule.[8]
Troubleshooting Guide: Common Functionalization Strategies and Their Regiochemical Challenges
Section 2.1: Deprotonation and Metalation
Q4: My lithiation of a 2,5-disubstituted oxazole is non-selective. How can I favor deprotonation at the C4-position?
Answer: Achieving selective C4-lithiation in 2,5-disubstituted oxazoles is challenging due to the higher acidity of the C2 proton. Standard strong bases like n-butyllithium (n-BuLi) often lead to mixtures. Here’s a troubleshooting workflow:
Causality: The C2-proton is the most acidic due to the inductive effects of the adjacent oxygen and nitrogen atoms.
Troubleshooting Workflow:
Decision-making for C4-Lithiation.
Detailed Explanation: The use of sterically hindered, non-nucleophilic bases is key. Lithium tetramethylpiperidide (LiTMP) or mixed Mg/Li or Zn/Li TMP-bases (like TMPMgCl·LiCl or TMPZnCl·LiCl) have proven highly effective for the regioselective metalation of oxazoles.[9][10][11] The bulky tetramethylpiperidide group favors deprotonation at the sterically more accessible C4 position over the C2 position, which might be flanked by a substituent.
Key Insight: TMP-bases are often superior as they can prevent the problematic ring-opening that can occur with alkyllithium reagents.[9]
Q5: I am observing ring-opening of my oxazole upon treatment with n-BuLi. What causes this, and how can I prevent it?
Answer: Oxazole ring-opening upon lithiation at the C2 position is a known issue. The resulting 2-lithiooxazole can exist in equilibrium with a ring-opened isonitrile enolate, which can be unreactive or lead to undesired side products.[12][13][14]
Mechanism of Ring Opening:
Equilibrium between 2-Lithiooxazole and the Ring-Opened Isonitrile.
Troubleshooting Strategies:
| Strategy | Rationale |
| Use of TMP-Bases | As mentioned in Q4, TMP-bases like TMPMgCl·LiCl or TMPZnCl·LiCl form more stable magnesiated or zincated species that are less prone to ring-opening.[9][10] |
| Transmetalation | After initial lithiation at low temperature, transmetalation to a different metal (e.g., by adding ZnCl₂) can stabilize the organometallic species and prevent ring-opening. |
| Low Temperature | Perform the lithiation at very low temperatures (e.g., -78 °C) and trap the lithiated species with the electrophile as quickly as possible to minimize the time for the equilibrium to establish. |
Section 2.2: Palladium-Catalyzed C-H Activation/Arylation
Q6: I am getting a mixture of C2 and C5 arylation products in my direct arylation of a substituted oxazole. How can I control the regioselectivity?
Answer: Direct C-H arylation is a powerful tool, but controlling regioselectivity between the C2 and C5 positions can be challenging. The outcome is often a delicate balance of electronic effects, steric hindrance, and reaction conditions.
Controlling Factors in Pd-Catalyzed Direct Arylation:
| Factor | Effect on Regioselectivity |
| Solvent Polarity | C-5 arylation is often favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents.[15][16] |
| Ligand Choice | The phosphine ligand on the palladium catalyst is crucial. Bulky, electron-rich phosphine ligands can direct the arylation to a specific position.[15][16] |
| Base | The choice of base can influence the reaction mechanism and, consequently, the regioselectivity. For example, cesium carbonate (Cs₂CO₃) has been shown to favor C2-arylation in some cases.[15] |
Troubleshooting Workflow:
Decision tree for optimizing direct arylation regioselectivity.
Q7: My C-H activation at a specific position is sluggish. What factors can I tune to improve reaction efficiency?
Answer: Sluggish C-H activation can be due to several factors, including catalyst deactivation, poor substrate reactivity, or suboptimal reaction conditions.
Troubleshooting Sluggish C-H Activation:
| Parameter to Tune | Rationale and Suggested Action |
| Catalyst Loading | The catalyst may be deactivating over the course of the reaction. Increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol%). |
| Temperature | C-H activation often has a high activation energy. Increase the reaction temperature, potentially using microwave irradiation for rapid heating.[17] |
| Additives | Additives like pivalic acid can act as proton shuttles and facilitate the C-H activation step in some palladium-catalyzed reactions. |
| Oxidant (if applicable) | In oxidative C-H functionalization, the choice and stoichiometry of the oxidant are critical. Ensure the oxidant is fresh and consider screening alternatives (e.g., Ag₂CO₃, Cu(OAc)₂). |
Section 2.3: Cycloaddition Reactions
Q8: In a Diels-Alder reaction with my oxazole as the diene, I am observing poor regioselectivity. How can I influence the outcome?
Answer: Oxazoles can participate as dienes in [4+2] cycloaddition reactions, often leading to the formation of pyridine derivatives after a subsequent elimination step.[12] The regioselectivity is governed by the frontier molecular orbitals (FMOs) of the oxazole and the dienophile.
Influencing Regioselectivity in Oxazole Diels-Alder Reactions:
-
Electronic Effects: The regioselectivity is highly sensitive to the electronic nature of the substituents on both the oxazole and the dienophile. Placing an electron-withdrawing group on the dienophile and an electron-donating group on the oxazole can enhance both the reactivity and the regioselectivity.
-
Lewis Acid Catalysis: The use of a Lewis acid can coordinate to the dienophile, lowering its LUMO energy and potentially altering the orbital coefficients, thereby influencing the regiochemical outcome.
-
Steric Directing Groups: A bulky substituent on the oxazole can direct the dienophile to the less hindered face of the diene system.
Experimental Protocols
Protocol 1: Regioselective C4-Metalation of a 2,5-Disubstituted Oxazole using TMP-Bases
This protocol is adapted from the work of Knochel and co-workers for the regioselective functionalization of the oxazole scaffold.[9][10][11]
Materials:
-
2,5-Disubstituted oxazole
-
TMPMgCl·LiCl (1.0 M in THF/Toluene) or TMPZnCl·LiCl (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzoyl chloride, allyl bromide)
-
Saturated aqueous NH₄Cl solution
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried, argon-purged flask, add the 2,5-disubstituted oxazole (1.0 equiv).
-
Dissolve the oxazole in anhydrous THF.
-
Cool the solution to the desired temperature (typically between 0 °C and room temperature, optimization may be required).
-
Slowly add the TMP-base (1.1 equiv) dropwise to the solution.
-
Stir the reaction mixture for 1-2 hours at the same temperature.
-
Add the electrophile (1.2 equiv) and allow the reaction to warm to room temperature and stir for an additional 2-12 hours (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Perform a standard aqueous workup and purify the crude product by flash column chromatography.
Protocol 2: Ligand-Controlled Regioselective C5-Arylation of an Oxazole Derivative
This protocol is based on the findings for complementary direct arylation of oxazoles.[15][16]
Materials:
-
Substituted oxazole
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Specific phosphine ligand for C5-arylation (e.g., Buchwald-type ligands)
-
Potassium carbonate (K₂CO₃)
-
Polar aprotic solvent (e.g., N,N-Dimethylacetamide - DMAc)
-
Standard workup and purification reagents
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), K₂CO₃ (2.0 equiv), the substituted oxazole (1.0 equiv), and the aryl bromide (1.2 equiv) to a reaction vessel.
-
Add anhydrous DMAc to the vessel.
-
Seal the vessel and heat the reaction mixture to 100-140 °C for 12-24 hours (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by flash column chromatography.
References
-
Bellina, F., & Cauteruccio, S. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 187. [Link]
-
Chen, J., et al. (2011). Pd-Catalyzed C4-Olefination of Oxazoles via C–H Bond Activation: Divergent Synthesis of Functionalized Amino Alcohol and Amino Acid Derivatives. Organic Letters, 13(18), 4958–4961. [Link]
- BenchChem. (2025). Technical Support Center: Regioselective Oxazole Synthesis. BenchChem.
- FirstHope. (2025). Reactions of Oxazole. FirstHope Pharmacy Notes.
-
Strotman, N. A., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581. [Link]
-
Wikipedia. (n.d.). Oxazole. In Wikipedia. Retrieved from [Link]
-
Haas, D., et al. (2013). Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. Organic Letters, 15(24), 6162–6165. [Link]
- Armstrong, R. W., et al. (1996). Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates. The Journal of Organic Chemistry, 61(19), 6586–6592.
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]
- El-Faham, A., et al. (2025). Synthetic Approaches for Oxazole Derivatives: A Review. Journal of Heterocyclic Chemistry.
- Giraud, A., et al. (2000). Regioselective 1,3‐Dipolar Cycloaddition Reactions of Unsymmetrical Münchnones (1,3‐Oxazolium‐5‐olates) with 2‐ and 3‐Nitroindoles. A New Synthesis of Pyrrolo[3,4‐b]indoles. Tetrahedron, 56(52), 10133-10140.
- Gilchrist, T. L., & Lingham, D. A. (1983). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. Journal of the Chemical Society, Perkin Transactions 1, 1253-1259.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
- Fustero, S., et al. (2010). Regioselective Formation of 2,5-Disubstituted Oxazoles Via Copper(I)-Catalyzed Cycloaddition of Acyl Azides and 1-Alkynes. Journal of the American Chemical Society, 133(2), 279–281.
- Du, Y., et al. (2013). Control of regioselectivity and stereoselectivity in (4 + 3) cycloadditions of chiral oxyallyls with unsymmetrically disubstituted furans. The Journal of Organic Chemistry, 78(5), 1753–1759.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- Grote, T. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein.
- Kumar, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
-
Zhang, Y., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Nature Communications, 13(1), 7629. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. firsthope.co.in [firsthope.co.in]
- 6. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 7. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oxazole - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Sílice [silice.csic.es]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 1,3-Oxazole synthesis [organic-chemistry.org]
- 17. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
Technical Support Center: Challenges in the Scale-Up Production of (2-Phenyloxazol-4-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (2-Phenyloxazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. We will delve into common challenges, provide in-depth troubleshooting guides, and offer detailed protocols to ensure the integrity and efficiency of your process.
The oxazole scaffold is a privileged structure in medicinal chemistry, and this compound is a key building block for numerous pharmaceutical candidates.[1][2] However, its large-scale synthesis is not without its hurdles. This guide aims to provide practical, experience-driven solutions to these challenges.
Troubleshooting Guide: Navigating Common Scale-Up Issues
This section addresses specific problems encountered during the synthesis of this compound, primarily focusing on the Robinson-Gabriel synthesis and its modern variations, which are common routes for constructing the oxazole ring.[3][4][5]
Question 1: My reaction yields are consistently low, and I'm observing significant tar formation. What's the likely cause and how can I mitigate this?
Answer:
Low yields and tarring are classic signs that your reaction conditions are too harsh for the substrate, a common issue when scaling up traditional Robinson-Gabriel cyclodehydrations.[6][7]
Causality:
-
Aggressive Dehydrating Agents: Concentrated sulfuric acid (H₂SO₄), while effective, is a strong oxidant and can lead to charring and polymerization of sensitive organic molecules, especially at elevated temperatures required for cyclization.[6][7]
-
Temperature Control: Poor heat transfer in larger reactors can lead to localized "hot spots," accelerating decomposition pathways.
-
Substrate Instability: The 2-acylamino-ketone precursor can be susceptible to degradation or hydrolysis under strongly acidic conditions before cyclization can occur.[6]
Recommended Solutions:
-
Optimize the Cyclodehydrating Agent: The choice of reagent is critical. While H₂SO₄ is traditional, several milder alternatives can be more effective and selective for your substrate.[7][8]
-
Ensure Anhydrous Conditions: Any water present can promote the hydrolysis of the amide bond in your starting material.[6] Ensure all solvents and reagents are rigorously dried before use.
-
Precise Temperature Management: Lower the reaction temperature to find a balance between a viable reaction rate and minimal decomposition.[6][7] Implement robust temperature control and monitoring, especially during exothermic additions.
| Cyclodehydrating Agent | Typical Conditions | Advantages for Scale-Up | Disadvantages/Considerations |
| Conc. H₂SO₄ | Neat or in a co-solvent, 50-100°C | Inexpensive, potent | Often leads to charring, harsh workup, poor selectivity[6] |
| POCl₃ or PCl₅ | In a solvent like toluene or neat, reflux | Effective, common reagent | Corrosive, generates HCl gas, workup can be vigorous |
| Trifluoroacetic Anhydride (TFAA) | CH₂Cl₂, 0°C to RT | Milder conditions, good for sensitive substrates | Expensive, corrosive |
| Dess-Martin Periodinane (DMP) / Triphenylphosphine & Iodine | Two-step: Oxidation then Cyclodehydration | Very mild conditions, high functional group tolerance | Stoichiometric waste (phosphine oxide), cost of reagents[4] |
Question 2: My reaction stalls and fails to reach completion. How can I drive the reaction forward?
Answer:
An incomplete reaction suggests that the energy barrier for the cyclization and dehydration is not being overcome, or that an inhibitor is present.
Causality:
-
Insufficient Dehydration Power: The chosen dehydrating agent may not be potent enough for your specific substrate.
-
Low Temperature: The reaction may be kinetically slow at the current operating temperature.
-
Starting Material Purity: Impurities in the 2-acylamino-ketone precursor can interfere with the reaction.[7]
Recommended Solutions:
-
Increase Temperature Incrementally: Gradually increase the reaction temperature while carefully monitoring for the onset of decomposition byproducts via in-process controls (e.g., HPLC).
-
Select a Stronger Dehydrating Agent: If using a mild reagent, consider switching to a more powerful one like POCl₃, but be mindful of the potential for side reactions.[8]
-
Verify Starting Material Purity: Ensure your 2-acylamino-ketone precursor is pure and completely dry. Residual solvents or reagents from a previous step can inhibit the reaction.
Question 3: I'm observing a significant byproduct with a similar mass to my product. What could it be and how do I prevent it?
Answer:
A common byproduct in this synthesis is an enamide, formed through a competing elimination pathway.
Causality: Under certain conditions, particularly with specific acid catalysts and temperatures, the elimination of water from the 2-acylamino-ketone can occur to form a stable, conjugated enamide instead of the desired intramolecular cyclization.[7]
Recommended Solutions:
-
Modify Reaction Conditions: Altering the temperature or the choice of cyclodehydrating agent can shift the reaction pathway to favor cyclization over enamide formation. This often requires systematic experimentation.[7]
-
Employ a Two-Step Strategy: A reliable method to avoid this is to use a modern, two-step approach. First, oxidize the precursor alcohol to the ketone using a mild oxidant like Dess-Martin periodinane (DMP). Then, in a separate step, induce cyclodehydration using a non-acidic system, such as triphenylphosphine and iodine, which is highly selective for oxazole formation.[4]
Visualizing the Process
Workflow for Scalable Synthesis
The following diagram outlines a robust workflow for the production of this compound, incorporating modern, milder reaction conditions suitable for scale-up.
Caption: A modern, multi-step workflow for the synthesis of this compound.
Reaction Mechanism: Robinson-Gabriel Synthesis and Side Reaction
This diagram illustrates the desired cyclization pathway and a common competing side reaction.
Caption: Mechanism of Robinson-Gabriel synthesis and a common byproduct pathway.
Experimental Protocols
Protocol 1: Mild Two-Step Oxazole Synthesis from a β-Hydroxy Amide Precursor
This protocol is adapted from modern synthetic methods that avoid harsh acidic conditions.[4]
Part A: Dess-Martin Oxidation to β-Keto Amide
-
Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.
-
Monitoring: Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.
-
Workup: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure. The crude β-keto amide is often used directly in the next step.
Part B: Mild Cyclodehydration to the Oxazole
-
Preparation: Dissolve the crude β-keto amide from Part A in an anhydrous aprotic solvent (e.g., acetonitrile or THF).
-
Reagent Addition: Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).
-
Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.
-
Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography or recrystallization to yield the desired oxazole.[6]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: Key safety considerations include:
-
Handling of Corrosive Reagents: Strong acids (H₂SO₄) and phosphorus reagents (POCl₃) are highly corrosive and require appropriate personal protective equipment (PPE) and handling procedures.
-
Exothermic Reactions: The addition of dehydrating agents and quenching steps can be highly exothermic. Ensure the reactor has adequate cooling capacity and that additions are performed slowly and with careful temperature monitoring.
-
Gas Evolution: Some reactions, particularly with POCl₃, can evolve HCl gas, requiring proper ventilation and scrubbing systems.
Q2: Are there "greener" or more sustainable approaches to this synthesis? A2: Yes, the field is moving towards more sustainable methods.[9] Consider:
-
Catalytic Methods: Developing a catalytic version of the cyclodehydration would significantly reduce waste.
-
Flow Chemistry: Continuous flow reactors can offer better temperature control, improved safety, and higher throughput for scale-up operations.[10][11]
-
Alternative Solvents: Research into using less hazardous solvents, such as ionic liquids or greener solvent alternatives, is ongoing.[9][12]
Q3: How can I effectively monitor the reaction progress on a large scale? A3: On a large scale, direct sampling for TLC can be challenging. The most reliable methods are:
-
High-Performance Liquid Chromatography (HPLC): Take aliquots from the reactor, quench them immediately, and analyze by HPLC. This allows for quantitative tracking of starting material consumption and product formation.
-
In-situ Monitoring: Advanced process analytical technology (PAT) tools like in-situ IR or Raman spectroscopy can provide real-time data on the reaction progress without the need for sampling.
References
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]
-
YouTube. (2021). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Reactions of Oxazoles. Retrieved from [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
-
ResearchGate. (2017). Scheme 1. Synthesis of 2-Phenyl-4,5-Substituted Oxazoles via Silver.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]
-
ResearchGate. (2001). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).... Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole. Retrieved from [Link]
-
PubMed. (2001). Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent. Retrieved from [Link]
-
ResearchGate. (2008). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Retrieved from [Link]
-
PubMed. (2024). Engineering high production of fatty alcohols from methanol by constructing coordinated dual biosynthetic pathways. Retrieved from [Link]
-
ResearchGate. (2019). 2-(Morpholinium-4-yl)ethylammonium sulfate methanol monosolvate. Retrieved from [Link]
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Enhancing the stability of oxazole intermediates during multi-step synthesis
Technical Support Center: Enhancing the Stability of Oxazole Intermediates
A Guide for Researchers in Multi-Step Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've seen firsthand how the nuanced reactivity of the oxazole ring can present significant challenges during complex synthetic campaigns. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to enhance the stability of your oxazole intermediates, ensuring the success of your multi-step syntheses. We will move beyond simple protocols to explore the causality behind common stability issues and provide robust, self-validating systems for your experimental design.
Frequently Asked Questions (FAQs): Understanding Oxazole Instability
This section addresses the most common questions regarding the stability of the oxazole core.
Q1: My oxazole intermediate is consistently decomposing. What are the most common degradation pathways I should be aware of?
A1: The oxazole ring, while aromatic, possesses inherent electronic characteristics that make it susceptible to several degradation pathways, particularly under conditions frequently used in multi-step synthesis.[1][2]
-
Strongly Basic Conditions: The proton at the C2 position is the most acidic on the oxazole ring (pKa ≈ 20).[3] Strong organometallic bases, such as n-butyllithium (n-BuLi), readily deprotonate this site. The resulting C2-lithio species is often unstable and can undergo a ring-opening reaction to form an isocyanoenolate intermediate, which leads to a mixture of undesired products upon workup.[4][5][6]
-
Strongly Acidic Conditions: While more resistant to acids than furans, oxazoles can decompose in the presence of concentrated or strong acids.[1][7] The nitrogen at position 3 is basic (pKa of conjugate acid ≈ 0.8) and can be protonated, but harsh acidic conditions can promote ring cleavage.[4][8]
-
Nucleophilic Attack: Direct nucleophilic attack on the oxazole ring is a common cause of degradation. The C2 position is the most electron-deficient and thus the most susceptible. Instead of substitution, this often results in ring cleavage.[8] For instance, reagents like ammonia or formamide can transform an oxazole into an imidazole via a ring-opening and recyclization sequence.[3][7]
-
Oxidizing Agents: The oxazole ring is sensitive to strong oxidizing agents. Reagents like potassium permanganate (KMnO₄), chromic acid, and ozone can cleave the C4-C5 bond, leading to ring destruction.[8][9]
-
Hydrolysis: Certain substitution patterns can render the ring susceptible to hydrolysis. For example, 5-hydroxyoxazole derivatives, especially those with a 4-carboxy substituent, are known to be unstable towards hydrolytic ring-opening and subsequent decarboxylation.[10]
Q2: I need to perform a reaction on a side chain, but the oxazole ring isn't surviving. What general precautions should I take?
A2: Preserving the oxazole core while modifying other parts of the molecule requires careful selection of reaction conditions.
-
pH Control: Avoid strongly acidic or basic conditions during the reaction and, crucially, during the aqueous workup. Use buffered solutions or mild acids/bases for pH adjustments.
-
Temperature Management: While oxazoles are generally thermally stable, prolonged heating, especially in the presence of trace impurities or destabilizing reagents, can promote degradation.[11] Run reactions at the lowest effective temperature.
-
Reagent Selection: Opt for milder, more selective reagents. For example, if an oxidation is required on a side chain, choose a reagent known not to affect the oxazole ring over a harsh, non-specific one like KMnO₄.
-
Inert Atmosphere: While not always necessary, running reactions under an inert atmosphere (e.g., Argon or Nitrogen) can prevent degradation pathways mediated by oxygen, especially for electron-rich oxazoles.
Q3: What are the best practices for purifying and storing my oxazole intermediates?
A3: Improper purification and storage can be a significant source of sample loss.
-
Purification: Standard silica gel is acidic and can cause degradation of sensitive oxazoles on the column. Consider using silica gel that has been neutralized with a base (e.g., triethylamine in the eluent) or using alternative stationary phases like alumina (basic or neutral). Minimize the time the compound spends on the column.
-
Storage: Oxazole intermediates should be stored as dry solids if possible. If in solution, use a non-reactive, anhydrous solvent. For long-term storage, keep the material at low temperatures (e.g., -20 °C) under an inert atmosphere, protected from light.[12] Some halogenated intermediates are particularly unstable and may require immediate use after preparation.[13]
Troubleshooting Guides: From Problem to Solution
This section provides structured guidance for specific experimental challenges.
Problem 1: Ring-opening during attempted C4/C5 functionalization via metalation.
You are attempting to deprotonate the C4 or C5 position using a strong base like LDA or n-BuLi to introduce an electrophile, but you are observing low yields and a complex mixture of byproducts.
-
Underlying Cause: You are inadvertently deprotonating the more acidic C2 proton, leading to the classic ring-opening pathway. This is a common and significant challenge in oxazole chemistry.[5][6]
-
Authoritative Solution: The C2-Protecting Group Strategy. The most robust solution is to protect the reactive C2 position before attempting functionalization elsewhere on the ring. The triisopropylsilyl (TIPS) group is an excellent choice as it can be installed selectively and removed under mild conditions.[5][6]
-
Setup: Under an inert atmosphere (Argon), dissolve the C2-unsubstituted oxazole (1.0 equiv) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C and add n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes at this temperature.
-
Silylation: Add triisopropylsilyl triflate (TIPS-OTf) (1.1 equiv) dropwise to the solution at -78 °C.
-
Quench: Allow the reaction to slowly warm to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography to yield the 2-TIPS-oxazole.
With the C2 position now blocked, you can proceed with metalation (e.g., using n-BuLi or LDA) which will now selectively occur at the C4 or C5 positions, followed by trapping with your desired electrophile. The TIPS group can typically be removed later using tetrabutylammonium fluoride (TBAF).
Caption: Conceptual diagram of an integrated continuous-flow setup.
This strategy has been successfully used for the synthesis of 2-(azidomethyl)oxazoles, where the intermediate 2-(bromomethyl)oxazole is highly unstable but can be generated and converted to the more stable azide in a continuous process without isolation. [13]
Data Summary & Protocols
Table 1: Summary of Oxazole Ring Stability Under Various Conditions
| Condition | General Effect on Oxazole Ring | Recommended Mitigation Strategy |
| Strong Organolithium Bases | C2 deprotonation followed by ring-opening. [6] | Protect the C2 position (e.g., with a TIPS group) before metalation. [5] |
| Strong Mineral Acids (Conc.) | Ring protonation and potential decomposition. [7] | Use milder acids or buffer systems; avoid prolonged exposure. |
| Direct Nucleophilic Reagents | Ring cleavage is often favored over substitution. [3] | For C2-substitution, use Pd-catalyzed cross-coupling on a 2-halo-oxazole. [7] |
| Strong Oxidizing Agents | Ring cleavage, typically at the C4-C5 bond. [8] | Use milder, more selective oxidizing agents. |
| Aqueous Workup | Potential for hydrolysis, especially with sensitive substituents. [10] | Use neutral or buffered washes; consider non-aqueous workup. |
| Silica Gel Chromatography | Degradation of acid-sensitive compounds. | Use neutralized silica gel or an alternative stationary phase like alumina. |
Experimental Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at the C2-Position
This protocol is a reliable method for forming C-C bonds at the C2 position, avoiding the harsh conditions that lead to ring cleavage. [7]
-
Reactant Preparation: In a reaction vessel suitable for heating under reflux, combine the 2-bromo-oxazole intermediate (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).
-
Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and degassed water (e.g., 4:1 ratio). Degas the entire mixture thoroughly by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (Egyptian Journal of Basic and Applied Sciences)
-
Oxazole - Wikipedia. (Wikipedia)
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (Semantic Scholar)
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (Pharmaguideline)
-
Oxazole.pdf. (CUTM Courseware)
-
A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. (The Journal of Organic Chemistry - ACS Publications)
-
Technical Support Center: Oxazole Ring Stability in Substitution Reactions. (Benchchem)
-
A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. (American Chemical Society)
-
An In-depth Technical Guide to the Stability and Degradation Profile of 2-Iodo-5-(m-tolyl)oxazole. (Benchchem)
-
The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. (Benchchem)
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (PMC - NIH)
-
Synthesis of 1,3-oxazoles. (Organic Chemistry Portal)
-
Continuous multistep synthesis of 2-(azidomethyl)oxazoles. (PMC - PubMed Central)
-
A Convergent Continuous Multistep Process for the Preparation of C4-Oxime-Substituted Thiazoles. (ACS Publications)
-
A Practical Synthesis of 1,3-Oxazole. (ResearchGate)
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- 7. benchchem.com [benchchem.com]
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- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenyloxazole Analogs
Authored by a Senior Application Scientist
The 2-phenyloxazole scaffold is a privileged heterocyclic motif renowned for its broad pharmacological versatility. Its rigid, planar structure and capacity for diverse substitutions make it an ideal framework for designing targeted therapeutic agents. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for distinct classes of 2-phenyloxazole analogs, focusing on their application as anti-inflammatory and anticancer agents. We will dissect the chemical causality behind experimental design, present validating data, and provide detailed protocols for key biological assays.
The 2-Phenyloxazole Core: A Scaffold for Targeted Inhibition
Heterocyclic compounds are a cornerstone of medicinal chemistry, and the oxazole ring, in particular, is found in numerous natural products and synthetic drugs.[1] The 2-phenyloxazole core combines the oxazole heterocycle with a phenyl ring at the 2-position. This arrangement creates a key structural unit where modifications to the phenyl ring (Ring A), the oxazole core itself, or the addition of other substituents (e.g., at the 4 or 5-position of the oxazole ring) can dramatically alter the molecule's interaction with biological targets.[2] Understanding these relationships is critical for optimizing potency, selectivity, and pharmacokinetic properties.
This guide will focus on two well-documented and therapeutically relevant classes of 2-phenyloxazole analogs:
-
Anti-inflammatory Agents: Targeting Cyclooxygenase-2 (COX-2) and p38 MAP Kinase.
-
Anticancer Agents: Targeting Tubulin Polymerization.
Comparative Analysis: 2-Phenyloxazole Analogs as Anti-inflammatory Agents
Chronic inflammation is implicated in a wide array of diseases, making the development of effective anti-inflammatory agents a critical pursuit.[3][4] 2-Phenyloxazole derivatives have been successfully developed as potent inhibitors of key inflammatory mediators, notably the COX-2 enzyme and p38α Mitogen-Activated Protein Kinase (MAPK).
Selective COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) are primary treatments for inflammation, but their utility is often limited by gastrointestinal side effects stemming from the inhibition of the constitutive COX-1 enzyme.[5][6] Consequently, the development of selective COX-2 inhibitors, which target the inducible isoform of the enzyme, has been a major goal in medicinal chemistry.[5] Diarylheterocycles are a hallmark of selective COX-2 inhibitors, and the 2,5-diphenyloxazole scaffold fits this paradigm perfectly.[5][7]
Causality of Design: The accepted binding model for selective COX-2 inhibitors involves the insertion of a specific pharmacophore, typically a sulfonamide (SO2NH2) or methylsulfonyl (SO2Me) group, into a secondary pocket present in the COX-2 active site but absent in COX-1.[6] The central heterocyclic ring orients the two aryl rings (the 2-phenyl ring and another aryl ring at the 5-position) in a vicinal conformation that is crucial for activity.
Structure-Activity Relationship Insights: A seminal study on 4-aryl/cycloalkyl-5-phenyloxazole derivatives revealed critical SAR trends.[7] The key was placing a 4-(methylsulfonyl)phenyl group at the 5-position of the oxazole ring. The SAR exploration then focused on substitutions at the 4-position.
-
Aryl Substitutions at C4: Introducing a second phenyl ring at the 4-position was well-tolerated. The nature of the substituent on this C4-phenyl ring had a modest impact on potency.
-
Cycloalkyl Substitutions at C4: Replacing the C4-aryl group with cycloalkyl groups like cyclopentyl or cyclohexyl generally maintained or slightly improved potency.
-
Importance of the SO2Me Group: The 4-(methylsulfonyl)phenyl moiety at the C5 position was consistently shown to be essential for high COX-2 inhibitory potency and selectivity.
Quantitative Data Summary:
| Compound ID | R (at C4-position) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | (Reference Drug) | 15 | 0.04 | 375 |
| Analog 1 | Phenyl | >100 | 0.03 | >3333 |
| Analog 2 | 4-Fluorophenyl | >100 | 0.04 | >2500 |
| Analog 3 | Cyclopentyl | >100 | 0.02 | >5000 |
| Analog 4 | Cyclohexyl | 48 | 0.02 | 2400 |
| (Data synthesized from Hashimoto et al., 2002)[7] |
Experimental Protocol: In Vitro Human Whole Blood COX-1/COX-2 Assay
This protocol is a self-validating system as it measures the end-products of enzyme activity (PGE2 and TxB2) in a physiologically relevant matrix.
-
Preparation: Collect fresh human blood from healthy volunteers into heparinized tubes.
-
COX-1 Assay (TxB2 generation):
-
Aliquot 1 mL of whole blood into tubes containing the test compound (dissolved in DMSO, final concentration <0.5%) or vehicle control.
-
Incubate for 1 hour at 37°C to allow for compound binding.
-
Allow the blood to clot by incubating for 1 hour at 37°C without an exogenous stimulus (clotting naturally induces COX-1).
-
Centrifuge at 2,000g for 10 minutes at 4°C to separate the serum.
-
Collect the serum and store it at -80°C until analysis.
-
-
COX-2 Assay (PGE2 generation):
-
To a separate 1 mL aliquot of heparinized whole blood, add the test compound or vehicle.
-
Add Lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression and activity.
-
Incubate for 24 hours at 37°C.
-
Centrifuge at 2,000g for 10 minutes to pellet the cells.
-
Collect the plasma and store it at -80°C.
-
-
Quantification: Measure the concentration of Thromboxane B2 (TxB2) for the COX-1 assay and Prostaglandin E2 (PGE2) for the COX-2 assay using commercially available ELISA kits.
-
Data Analysis: Calculate the percent inhibition of prostaglandin synthesis at each compound concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Signaling Pathway Visualization:
Caption: The Arachidonic Acid Cascade and COX-2 Inhibition.
p38 MAP Kinase Inhibition
The p38 MAP kinase signaling pathway is a critical regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β.[8][9] Its inhibition represents a powerful strategy for treating inflammatory diseases.[10] Several classes of heterocyclic compounds, including those with oxazole cores, have been investigated as p38α MAPK inhibitors.[11]
Causality of Design: The ATP-binding pocket of p38α kinase is the primary target. Effective inhibitors typically form a critical hydrogen bond with the backbone NH of Met109 in the kinase hinge region.[12] The inhibitor's scaffold orients various substituents to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Structure-Activity Relationship Insights: SAR studies on heterobicyclic scaffolds, including oxazoles, have led to the identification of potent p38α inhibitors.[11]
-
Hinge-Binding Moiety: A nitrogen atom within a heterocyclic ring (like the pyridine in reference compounds or potentially the oxazole nitrogen) is crucial for the key hydrogen bond interaction with Met109.
-
Substitutions on the Phenyl Ring: The 2-phenyl ring of the oxazole can be substituted to occupy a hydrophobic pocket. Electron-withdrawing groups, such as fluorine, are often favored.
-
Modifications to the Core: Expanding the bicyclic system or altering the linker between key pharmacophores can fine-tune the compound's fit within the ATP binding site, improving potency.
Quantitative Data Summary:
| Compound ID | Modifications to Scaffold | p38α IC50 (nM) | TNF-α Inhibition IC50 (nM) |
| SB203580 | (Reference Drug) | 43 | 50 |
| Analog 5 | Bicyclic Oxazole Core | 110 | 500 |
| Analog 6 | Substituted Phenyl Ring | 21 | 110 |
| Analog 7 | Optimized Bicyclic Core | 5 | 30 |
| (Data synthesized from Dhar et al., 2007 and Kumar et al., 2018)[8][11] |
Experimental Protocol: In Vitro p38α Kinase Inhibition Assay (LanthaScreen™)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for measuring kinase activity.
-
Reagents:
-
LanthaScreen™ Certified p38α kinase.
-
Fluorescein-labeled MAPKAP-K2 substrate.
-
ATP.
-
Tb-anti-pMAPKAP-K2[pThr334] antibody (donor).
-
Kinase buffer.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound, p38α kinase, and the fluorescein-MAPKAP-K2 substrate.
-
Initiate the kinase reaction by adding ATP. Incubate for 1 hour at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the Tb-anti-pMAPKAP-K2 antibody and incubate for 30 minutes to allow for antibody binding to the phosphorylated substrate.
-
-
Detection: Read the plate on a fluorescence plate reader capable of TR-FRET. Excite the terbium donor at 340 nm and measure emission at two wavelengths: 490 nm (terbium) and 520 nm (FRET to fluorescein).
-
Data Analysis: Calculate the emission ratio (520/490). The ratio is proportional to the amount of phosphorylated substrate. Determine the percent inhibition relative to a no-inhibitor control and calculate the IC50 value.
Signaling Pathway Visualization:
Caption: The p38 MAPK Signaling Pathway and its Inhibition.
Comparative Analysis: 2-Phenyloxazole Analogs as Anticancer Agents
The 2-phenyloxazole scaffold is also prevalent in the design of anticancer agents, where it has been successfully employed to create potent inhibitors of tubulin polymerization.[13] These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[14]
Causality of Design: Many tubulin inhibitors bind to the colchicine-binding site. The design strategy often involves mimicking the trimethoxyphenyl 'A' ring common to many colchicine-site binders. The 2-phenyloxazole core can act as a linker or a bioisostere for other ring systems, orienting the key pharmacophoric groups correctly to fit within the binding pocket.
Structure-Activity Relationship Insights: A study of 5-phenyloxazole-2-carboxylic acid derivatives identified several key SAR determinants for antiproliferative activity.[13]
-
The 5-Phenyl Group: A phenyl group at the 5-position is crucial. Substitutions on this ring, particularly small electron-withdrawing groups like fluorine at the para-position, can enhance activity.
-
The 2-Carboxamide Linker: An N-phenyl carboxamide at the 2-position proved highly effective.
-
Substitutions on the N-Phenyl Ring: The substitution pattern on the N-phenyl ring of the carboxamide was critical. A 3-hydroxy-4-methoxyphenyl substitution, mimicking the A-ring of combretastatin A-4 (a known tubulin inhibitor), yielded one of the most potent compounds in the series. This highlights the importance of mimicking known binding motifs.
Quantitative Data Summary:
| Compound ID | N-Phenyl Ring Substitution (at C2-carboxamide) | Hela IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) |
| ABT-751 | (Reference Drug) | 2.15 | 2.54 | 2.87 |
| Colchicine | (Reference Drug) | 0.012 | 0.015 | 0.019 |
| Analog 8 | Phenyl | 1.54 | 2.01 | 2.33 |
| Analog 9 | 4-Fluorophenyl | 1.21 | 1.58 | 1.96 |
| Analog 10 | 3-Hydroxy-4-methoxyphenyl | 0.78 | 1.08 | 1.27 |
| (Data synthesized from Wang et al., 2021)[13] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the compound's effect on the target protein, providing clear mechanistic validation.
-
Reagents:
-
Lyophilized bovine brain tubulin (>99% pure).
-
General Tubulin Buffer (G-PEM buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
GTP stock solution.
-
-
Procedure:
-
Reconstitute tubulin in G-PEM buffer on ice to a final concentration of 3 mg/mL.
-
Prepare serial dilutions of the test compound (and positive/negative controls like paclitaxel and nocodazole) in G-PEM buffer.
-
In a pre-warmed 96-well plate, add the test compound and the tubulin solution.
-
Add GTP to a final concentration of 1 mM to initiate polymerization.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
-
Detection: Monitor the increase in absorbance at 340 nm every minute for 60 minutes. The increase in optical density is directly proportional to the extent of tubulin polymerization.
-
Data Analysis: Plot absorbance versus time. Calculate the percent inhibition of polymerization at the endpoint (e.g., 60 minutes) compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Workflow Visualization:
Caption: A typical workflow for a Structure-Activity Relationship study.
Conclusion and Future Directions
The 2-phenyloxazole scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors targeting diverse biological pathways. The comparative analysis presented here demonstrates that subtle modifications to the core structure can redirect its therapeutic application from anti-inflammatory to anticancer.
-
For COX-2 inhibitors , the key is a diarylheterocyclic arrangement with a sulfonamide or sulfonyl moiety to engage the secondary binding pocket.[5][7]
-
For p38 MAPK inhibitors , the focus is on optimizing interactions within the ATP-binding site, particularly the hydrogen bond to the Met109 hinge residue.[11][12]
-
For tubulin polymerization inhibitors , success lies in mimicking the key pharmacophoric features of known colchicine-site binders.[13]
Future research should focus on multi-target ligands, such as dual COX-2/5-LOX inhibitors or compounds that simultaneously inhibit kinase signaling and tubulin dynamics, to achieve synergistic therapeutic effects. The foundational SAR principles detailed in this guide provide a robust framework for the continued, rational design of novel 2-phenyloxazole-based therapeutics.
References
-
Galić, N., Perić, M., Dragojević, S., et al. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules. Available at: [Link]
-
Kumar, A., Sharma, S., Chander, S., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure. Available at: [Link]
- (Reference not directly cited in the text, but relevant to the topic)
- (Reference not directly cited in the text, but relevant to the topic)
-
Kumbhare, R. M., Kosurkar, U. B., Ramaiah, M. J., et al. (2012). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Verma, A., Kumar, D., Singh, A., et al. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Current Cancer Drug Targets. Available at: [Link]
- (Reference not directly cited in the text, but relevant to the topic)
-
Hashimoto, H., Maeda, K., Ozawa, K., et al. (2002). 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wang, T., Zhang, H., Wang, M., et al. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Dhar, T. G. M., Wrobleski, S. T., Lin, S., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Abouzid, K. M., & Khedr, M. A. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances. Available at: [Link]
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Singh, A., Sharma, P., & Sharma, A. (2022). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Available at: [Link]
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Sbardella, G., Catto, M., Carocci, A., et al. (2018). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules. Available at: [Link]
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Underhill, D. M., & Goodridge, H. S. (2012). Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity. The Journal of Immunology. Available at: [Link]
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Kumar, S., Bawa, S., & Gupta, H. (2009). Heterocyclic compounds as inflammation inhibitors. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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Kumar, A., Kumar, R., Kumar, S., et al. (2018). Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines. Archiv der Pharmazie. Available at: [Link]
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Al-Ostath, R. A., Ganaie, M. A., Wani, T. U., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals. Available at: [Link]
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Xing, L. (2020). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Current Topics in Medicinal Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the In Vitro Anticancer Activity of Novel Oxazole Derivatives
Introduction: The Therapeutic Promise of the Oxazole Scaffold
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, the 1,3-oxazole moiety has emerged as a privileged scaffold, demonstrating broad-spectrum pharmacological properties, including potent anticancer activity.[1] Oxazole derivatives have been shown to combat drug-susceptible, drug-resistant, and even multidrug-resistant cancer cell lines through a variety of mechanisms.[1] These compounds can induce apoptosis by inhibiting crucial cellular targets such as STAT3, tubulin, DNA topoisomerases, and various protein kinases.[2]
This guide provides a comprehensive framework for validating the in vitro anticancer activity of novel oxazole derivatives. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and compare the activity of representative compounds against a standard chemotherapeutic agent. Our focus will be on a selection of well-characterized drugs that, while approved, serve as excellent models for understanding the therapeutic potential of this class of molecules: Gefitinib, Erlotinib, and Lapatinib. These will be compared against Doxorubicin, a widely used positive control in anticancer assays.[3][4]
Comparative Analysis of Anticancer Activity
The initial assessment of an anticancer compound's efficacy is often its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this comparison. The following tables summarize the IC50 values for our selected compounds against a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung adenocarcinoma), and HepG2 (hepatocellular carcinoma). It is important to note that IC50 values can exhibit variability between studies due to differences in experimental conditions, such as incubation time and the specific viability assay used.[5]
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| Gefitinib | >10[6] | 18.46 - 19.91[7][8] | >10[9] |
| Erlotinib | 1.2 nM (EGFR overexpressing)[10] | ~23[11] | >10[12] |
| Lapatinib | 3 - 12[13]; 136.64[14] | 6.55 - 7.10[15] | 5.35 - 5.60[15] |
| Doxorubicin (Positive Control) | ~0.1 - 2.0[5]; 2.50 | ~0.5 - 5.0[5]; >20 | ~1.3 - 12.18 |
Experimental Protocols: A Step-by-Step Guide
Scientific integrity in drug validation hinges on robust and reproducible experimental design. Here, we provide detailed protocols for essential in vitro assays to characterize the anticancer activity of novel oxazole derivatives.
Cell Viability and Cytotoxicity Assays
The initial screening of anticancer compounds involves determining their effect on cell viability. The MTT and SRB assays are two widely accepted colorimetric methods for this purpose.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
The SRB assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is crucial. The Annexin V/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Cycle Analysis
Anticancer compounds often exert their effects by arresting the cell cycle at specific phases. This can be analyzed by flow cytometry using propidium iodide (PI) staining, which binds to DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Pathways
To elucidate the mechanism of action at the molecular level, Western blotting is used to detect changes in the expression and phosphorylation of key proteins in relevant signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Visualizing Mechanisms of Action
Understanding the complex signaling networks affected by novel oxazole derivatives is paramount. The following diagrams, rendered in Graphviz DOT language, illustrate key experimental workflows and signaling pathways.
Experimental Workflow
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a representative oxazole derivative.
The STAT3 pathway is another critical regulator of tumor development and is a known target for some oxazole derivatives. [2]
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A Comparative Guide to HPLC and LC-MS Methods for Purity Validation of (2-Phenyloxazol-4-yl)methanol
Introduction
(2-Phenyloxazol-4-yl)methanol is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its purity validation. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive purity assessment of this compound. We will delve into the principles of each technique, present detailed experimental protocols, and discuss their respective advantages and limitations in the context of purity and stability analysis.
The structural characteristics of this compound, featuring a phenyl ring, an oxazole core, and a primary alcohol, dictate the analytical strategies for its separation and detection. The presence of chromophores in the phenyl and oxazole rings makes it amenable to UV detection, forming the basis of the HPLC method. For unequivocal identification of impurities and sensitive quantification, the coupling of liquid chromatography with mass spectrometry offers unparalleled specificity and sensitivity.
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely used technique for the routine quality control of pharmaceuticals due to its robustness, precision, and cost-effectiveness.[1][2] For the purity determination of this compound, a reversed-phase HPLC method is the most suitable approach, leveraging the compound's moderate polarity.
A. Scientific Rationale for Method Development
The choice of a reversed-phase C18 column is based on its hydrophobicity, which provides good retention for the aromatic this compound molecule.[3] The mobile phase, a mixture of acetonitrile and water, is selected to allow for the efficient elution of the analyte. Acetonitrile is a common organic modifier in reversed-phase HPLC and provides good peak shape for aromatic compounds.[4] The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak symmetry by suppressing the ionization of any residual silanol groups on the stationary phase. The UV detection wavelength is chosen based on the UV spectrum of this compound to ensure maximum sensitivity.
B. Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-20 min, 30-80% B20-25 min, 80% B25-26 min, 80-30% B26-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.
C. Method Validation (as per ICH Guidelines)
To ensure the reliability of the HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the absence of interfering peaks at the retention time of the main peak in the analysis of placebo and stressed samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the standard solution and plotting the peak area against the concentration. A correlation coefficient (r²) of ≥ 0.999 is typically required.
-
Accuracy: The closeness of the test results to the true value. This is determined by recovery studies, where a known amount of the analyte is spiked into a placebo and the recovery is calculated.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2%).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
II. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for impurity profiling and identification.[4][9][10] For this compound, an LC-MS method using Electrospray Ionization (ESI) is proposed.
A. Scientific Rationale for Method Development
ESI is a soft ionization technique suitable for polar to moderately polar molecules like this compound, as it typically produces intact molecular ions ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode), providing immediate molecular weight information.[1][11] The chromatographic conditions are similar to the HPLC-UV method to ensure good separation, but the mobile phase additives must be volatile (e.g., formic acid instead of phosphate buffers) to be compatible with the MS detector.
B. Experimental Protocol: LC-MS
1. Instrumentation:
-
LC-MS system comprising an HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight) with an ESI source.
2. Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | C18, 100 mm x 2.1 mm, 3.5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-15 min, 20-90% B15-18 min, 90% B18-18.1 min, 90-20% B18.1-22 min, 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | As per instrument recommendation |
| Scan Range | m/z 50-500 |
3. Sample Preparation:
-
Prepare standard and sample solutions as described for the HPLC-UV method, but at a lower concentration (e.g., 10 µg/mL) due to the higher sensitivity of the MS detector.
C. Advantages of LC-MS for Purity Validation
-
Impurity Identification: LC-MS provides molecular weight information of impurities, which is the first and most critical step in their structural elucidation.
-
Enhanced Sensitivity and Selectivity: The ability to monitor specific mass-to-charge ratios (m/z) allows for the detection and quantification of impurities at very low levels, even if they co-elute with other components.
-
Confirmation of Purity: LC-MS can confirm the identity of the main peak by its mass, providing a higher degree of confidence in the purity assessment.
III. Comparison of HPLC-UV and LC-MS for Purity Validation
| Feature | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, detection based on UV absorbance. | Separation based on polarity, detection based on mass-to-charge ratio. |
| Specificity | Good, but susceptible to interference from co-eluting impurities with similar UV spectra. | Excellent, provides mass information for unequivocal peak identification. |
| Sensitivity | Moderate, suitable for impurities at levels of ~0.1% and above. | High, capable of detecting trace-level impurities (<0.01%). |
| Impurity Identification | Not possible without isolation and further analysis. | Provides molecular weight of impurities, aiding in their identification. |
| Cost & Complexity | Lower cost, simpler operation and maintenance. | Higher initial investment, more complex operation and data analysis. |
| Routine QC | Ideal for routine quality control and batch release testing. | Primarily used for impurity profiling, method development, and troubleshooting. |
| Regulatory Compliance | Well-established and accepted for purity testing. | Increasingly required for comprehensive impurity characterization. |
IV. Forced Degradation Studies: A Key to Stability-Indicating Methods
To ensure that the analytical method is stability-indicating, forced degradation studies are performed.[5][6][8] These studies involve subjecting the this compound to various stress conditions to generate potential degradation products.
A. Protocol for Forced Degradation
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.
After exposure, the stressed samples are analyzed by both the HPLC-UV and LC-MS methods. The methods are considered stability-indicating if they can separate the degradation products from the main peak and from each other.
V. Visualization of Analytical Workflows
Caption: Experimental workflow for HPLC purity validation.
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A Comparative Efficacy Analysis of 2,4-Disubstituted Oxazole Compounds: A Guide for Drug Development Professionals
The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, represents a cornerstone in medicinal chemistry. Its prevalence in numerous biologically active natural products and synthetic compounds underscores its significance as a privileged structure in drug discovery. Among the various substituted oxazoles, the 2,4-disubstituted analogues have garnered considerable attention due to their remarkable and diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties. This guide provides a comprehensive comparison of the efficacy of different 2,4-disubstituted oxazole compounds, supported by experimental data and methodological insights, to aid researchers and drug development professionals in navigating this promising chemical space.
The Versatility of the 2,4-Disubstituted Oxazole Core: A Structural Perspective
The therapeutic potential of 2,4-disubstituted oxazoles is intrinsically linked to the chemical nature of the substituents at the C2 and C4 positions of the oxazole ring. These substitutions govern the molecule's overall physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn dictate its interaction with biological targets. The ability to readily modify these positions allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.
Comparative Efficacy in Oncology
Numerous studies have highlighted the potent anticancer activity of 2,4-disubstituted oxazoles against a range of human cancer cell lines. A key mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.
Tubulin Polymerization Inhibitors
A notable class of 2,4-disubstituted oxazoles has been designed as analogues of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. These compounds typically feature a trimethoxyphenyl group at either the C4 or C5 position, mimicking the A-ring of CA-4, and another substituted aryl group at the other position.
| Compound ID | 2-Substituent | 4-Substituent | Cancer Cell Line | IC50 (nM) | Reference |
| 4g | 2-methyl | 3',4',5'-trimethoxyphenyl | Multiple | 0.35-4.6 | |
| 4i | 2-methyl | 3',4',5'-trimethoxyphenyl | Multiple | 0.5–20.2 | |
| CA-4 | - | - | Multiple | Similar to 4g/4i |
The data clearly indicates that compounds 4g and 4i , with a 3',4',5'-trimethoxyphenyl moiety at the C4 position and a substituted phenyl ring at the C5 position (structurally related to the 2,4-disubstitution pattern), exhibit potent antiproliferative activity, comparable to the well-established tubulin inhibitor CA-4. The substitution pattern on the second aryl ring significantly influences the potency. For instance, a m-fluoro-p-methoxyphenyl (4g ) or a p-ethoxyphenyl (4i ) at the 5-position confers high activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (2,4-disubstituted oxazole)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Causality behind Experimental Choices: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, thus providing a quantitative measure of cell viability and, conversely, the cytotoxic effect of the test compound. A 48-72 hour incubation period is chosen to allow sufficient time for the compound to exert its antiproliferative effects, which often require cells to undergo at least one or two rounds of cell division.
Signaling Pathway: Inhibition of Tubulin Polymerization
The following diagram illustrates the mechanism by which certain 2,4-disubstituted oxazoles inhibit cell proliferation by disrupting microtubule dynamics.
A Senior Application Scientist's Guide to In Vitro Assay Protocols for Testing Oxazole-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals embarking on the journey of characterizing novel oxazole-based enzyme inhibitors, the selection of an appropriate in vitro assay is a critical first step. The oxazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective inhibitors of various enzyme classes.[1][2] This guide provides an in-depth comparison of three commonly employed in vitro assay formats—fluorescence, absorbance (colorimetric), and luminescence—offering detailed, field-proven protocols and explaining the causality behind experimental choices to ensure scientific integrity and reproducible results.
This guide is structured to provide not just procedural steps, but a logical framework for choosing the assay that best fits your research needs, considering factors like enzyme target, required sensitivity, throughput, and available instrumentation.
The Central Role of Oxazoles and In Vitro Assays in Drug Discovery
The oxazole ring system is a versatile heterocyclic motif that has been successfully incorporated into inhibitors targeting a range of enzymes, including Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenases (COX), due to its favorable electronic and steric properties.[3][4][5] The initial characterization of these inhibitors relies heavily on robust and reliable in vitro enzyme assays.[6][7] These assays are fundamental for determining key parameters such as the half-maximal inhibitory concentration (IC50), which quantifies the potency of a compound.[8]
Fluorescence-Based Assays: High Sensitivity for Low-Activity Enzymes
Fluorescence-based assays are often the method of choice for their high sensitivity, making them ideal for enzymes with low turnover rates or when only small amounts of enzyme are available.[9] These assays typically employ a substrate that becomes fluorescent upon enzymatic modification.[7]
Target Enzyme Example: Fatty Acid Amide Hydrolase (FAAH)
FAAH is an integral membrane enzyme that degrades fatty acid amides, such as the endocannabinoid anandamide.[10][11] Oxazole-containing compounds have been identified as exceptionally potent FAAH inhibitors.[12][13][14] A common and effective method to screen for FAAH inhibitors is a fluorometric assay using a synthetic substrate.[15][16][17]
Principle of the FAAH Fluorometric Assay
This assay utilizes a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which upon hydrolysis by FAAH, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).[11][15][17] The rate of increase in fluorescence is directly proportional to FAAH activity.[11] Inhibitors of FAAH will reduce the rate of AMC formation.
Caption: Workflow of the FAAH fluorometric inhibitor assay.
Detailed Protocol: Fluorometric FAAH Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of test compounds against FAAH.[11][15][16]
Materials:
-
96-well, opaque microplates (white or black)
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[16]
-
Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) substrate
-
Test oxazole-based inhibitor (dissolved in DMSO)
-
Known FAAH inhibitor (e.g., URB597) as a positive control
-
Fluorescence plate reader capable of excitation at ~360 nm and emission at ~465 nm[11][15]
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of FAAH enzyme in pre-chilled FAAH Assay Buffer. Keep on ice.
-
Prepare a stock solution of AAMCA substrate in a suitable solvent (e.g., ethanol).[16] Dilute to the desired final concentration in FAAH Assay Buffer just before use.
-
Prepare serial dilutions of the oxazole test inhibitor and the positive control inhibitor in FAAH Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells (No Enzyme): Add 75 µL of FAAH Assay Buffer.
-
Vehicle Control Wells (100% Activity): Add 25 µL of the diluted FAAH enzyme and 25 µL of the vehicle (e.g., FAAH Assay Buffer with the same percentage of DMSO as the inhibitor wells).
-
Inhibitor Wells: Add 25 µL of each inhibitor dilution and 25 µL of the diluted FAAH enzyme.
-
Positive Control Wells: Add 25 µL of the positive control inhibitor dilutions and 25 µL of the diluted FAAH enzyme.
-
-
Pre-incubation:
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[15]
-
-
Reaction Initiation:
-
Initiate the reaction by adding 25 µL of the AAMCA substrate solution to all wells. The final volume in each well should be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 465 nm) in kinetic mode, taking readings every 1-2 minutes for 10-60 minutes.[11]
-
-
Data Analysis:
-
For each well, plot fluorescence intensity versus time.
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Absorbance (Colorimetric) Assays: Robust and Widely Accessible
Colorimetric assays are a workhorse in many labs due to their simplicity and the wide availability of absorbance microplate readers.[18] These assays rely on a change in absorbance at a specific wavelength resulting from the enzymatic reaction.
Target Enzyme Example: Cyclooxygenase-2 (COX-2)
COX enzymes (COX-1 and COX-2) are key enzymes in the prostaglandin biosynthesis pathway and are major targets for non-steroidal anti-inflammatory drugs (NSAIDs).[19][20] Many isoxazole derivatives have been developed as selective COX-2 inhibitors.[4][5]
Principle of the COX-2 Colorimetric Assay
This assay measures the peroxidase component of the COX enzyme. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm, which develops a blue color.[21] The rate of color development is proportional to COX activity.
Caption: Workflow of the COX-2 colorimetric inhibitor assay.
Detailed Protocol: Colorimetric COX-2 Inhibition Assay
This protocol is based on commercially available kits and published methods for screening COX inhibitors.[21][22][23]
Materials:
-
96-well, clear, flat-bottom microplates
-
Recombinant human COX-2 enzyme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric Substrate (TMPD)
-
Arachidonic Acid (substrate)
-
Test oxazole-based inhibitor (dissolved in DMSO)
-
Known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
Absorbance microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of COX-2 enzyme in Assay Buffer.
-
Prepare a solution of Heme in Assay Buffer.
-
Prepare serial dilutions of the oxazole test inhibitor and positive control in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of COX-2 enzyme solution.
-
Inhibitor Wells: Add 10 µL of each inhibitor dilution, 140 µL of Assay Buffer, 10 µL of Heme, and 10 µL of COX-2 enzyme solution.
-
-
Pre-incubation:
-
Mix gently and incubate the plate for 5-10 minutes at 25°C. This allows for the interaction between the inhibitor and the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of the Colorimetric Substrate (TMPD) to all wells.
-
Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.
-
Mix the plate gently.
-
Immediately begin reading the absorbance at 590 nm in kinetic mode for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot for each well.
-
Subtract the average rate of the background wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration as described in the fluorescence assay protocol.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Luminescence-Based Assays: The Gold Standard for Kinases
Luminescence assays offer exceptional sensitivity and a broad dynamic range, making them particularly well-suited for high-throughput screening (HTS).[24] These assays are commonly used for kinases, where they measure the consumption of ATP or the production of ADP.
Target Enzyme Class Example: Protein Kinases
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins and are prominent targets in cancer and inflammation research.[25][26] Oxazole derivatives have been explored as potent kinase inhibitors.[1]
Principle of the ADP-Glo™ Luminescence Assay
The ADP-Glo™ Kinase Assay is a two-step process.[27] First, after the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light.[25][27] The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Caption: Workflow of the ADP-Glo™ luminescence-based kinase inhibitor assay.
Detailed Protocol: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)
This is a generalized protocol based on the ADP-Glo™ system, which can be adapted for various protein kinases.[27][28]
Materials:
-
White, opaque 96- or 384-well microplates
-
Purified, active protein kinase
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase Assay Buffer
-
Test oxazole-based inhibitor (dissolved in DMSO)
-
Known kinase inhibitor as a positive control (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
In a microplate, combine the kinase, its specific substrate, and the test inhibitor (or vehicle) in the kinase assay buffer.
-
Initiate the reaction by adding ATP. The final reaction volume is typically small (e.g., 5-10 µL).
-
Incubate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes. This step stops the kinase reaction and eliminates any remaining ATP.[27]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add a volume of Kinase Detection Reagent to each well (typically twice the initial reaction volume).
-
Incubate at room temperature for 30-60 minutes to allow the conversion of ADP to ATP and the subsequent generation of a stable luminescent signal.[27]
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Comparison of In Vitro Assay Protocols
The choice of assay depends on multiple factors. The following table provides a comparative overview to guide your decision-making process.
| Feature | Fluorescence Assay (e.g., FAAH) | Absorbance (Colorimetric) Assay (e.g., COX-2) | Luminescence Assay (e.g., Kinases) |
| Principle | Enzymatic conversion of a non-fluorescent substrate to a fluorescent product.[11][15] | Enzymatic reaction produces a colored product, measured by absorbance.[21] | Enzymatic reaction consumes ATP or produces ADP, coupled to a luciferase reaction.[25][27] |
| Sensitivity | High to Very High | Moderate | Very High |
| Throughput | High | High | Very High (amenable to 1536-well format)[24] |
| Cost | Moderate (fluorescent substrates can be expensive) | Low (reagents are generally inexpensive) | High (proprietary reagents and kits) |
| Equipment | Fluorescence Plate Reader | Absorbance Plate Reader | Luminometer |
| Common Targets for Oxazoles | FAAH, Hydrolases[3][10] | COX, Peroxidases[4][5] | Protein Kinases, ATPases[1] |
| Potential for Interference | Compound autofluorescence, light scattering. | Compound color, turbidity. | Compounds inhibiting luciferase.[28] |
| Example IC50 for Oxazole Inhibitor | α-ketooxazole FAAH inhibitors can have IC50 values in the low nanomolar to picomolar range.[12][14] | Isoxazole-based COX-2 inhibitors can have sub-micromolar IC50 values.[4] | Varies widely depending on the kinase and inhibitor. |
Conclusion: A Self-Validating System for Trustworthy Results
Regardless of the chosen protocol, establishing a self-validating system is paramount for trustworthiness. This involves:
-
Appropriate Controls: Always include positive (known inhibitor) and negative (vehicle) controls to define the assay window and ensure the assay is performing as expected.
-
Z'-Factor Calculation: For HTS applications, calculate the Z'-factor to assess the quality and robustness of the assay.
-
Counter-Screens: When potential interference is a concern (e.g., compound autofluorescence or luciferase inhibition), perform counter-screens to identify false positives.[28]
-
Orthogonal Assays: Confirm hits from a primary screen using an orthogonal assay that employs a different detection technology to increase confidence in the results.
By carefully selecting an assay based on the specific enzyme target and experimental needs, and by implementing rigorous controls, researchers can generate high-quality, reliable data to drive their oxazole-based inhibitor discovery programs forward.
References
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (n.d.). In PMC. Retrieved from [Link]
-
Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. (n.d.). In PMC. Retrieved from [Link]
-
Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. (n.d.). In ACS Publications. Retrieved from [Link]
-
Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. (n.d.). In PMC. Retrieved from [Link]
-
Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. (n.d.). In ACS Publications. Retrieved from [Link]
-
Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). (2016). In PubMed. Retrieved from [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). In NIH. Retrieved from [Link]
-
Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) | Request PDF. (n.d.). In ResearchGate. Retrieved from [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). In PubMed Central. Retrieved from [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). In BPS Bioscience. Retrieved from [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). In Bentham Science. Retrieved from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). In Celtarys Research. Retrieved from [Link]
-
Fluorimetric Assay of FAAH Activity. (2023). In Springer Nature Experiments. Retrieved from [Link]
-
In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (n.d.). In MDPI. Retrieved from [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). In PMC. Retrieved from [Link]
-
Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. (2023). In NIH. Retrieved from [Link]
-
Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. (2018). In Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Der. (2024). In Chemical Methodologies. Retrieved from [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). In Bentham Science. Retrieved from [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). In Da-Ta Biotech. Retrieved from [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). In MDPI. Retrieved from [Link]
-
Several examples of bioactive, medicines and fluorescent compounds containing 1,3-oxazole motif. (n.d.). In ResearchGate. Retrieved from [Link]
-
On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (n.d.). In Frontiers. Retrieved from [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). In PMC. Retrieved from [Link]
-
Cyclooxygenase. (n.d.). In Wikipedia. Retrieved from [Link]
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- 27. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
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A Comparative Guide to the Cytotoxicity of (2-Phenyloxazol-4-yl)methanol Across Diverse Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. The oxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a promising pharmacophore in the design of new anticancer drugs.[1][2][3][4][5][6] This guide provides a comprehensive analysis of the cytotoxic potential of a specific oxazole derivative, (2-Phenyloxazol-4-yl)methanol, across a panel of human cancer cell lines. Through a detailed experimental protocol and comparative data analysis, we aim to elucidate the compound's in vitro anticancer activity and provide valuable insights for researchers and drug development professionals.
Introduction to this compound and its Therapeutic Potential
Oxazole derivatives have been shown to exhibit a wide range of pharmacological activities, including potent anticancer effects.[1][2][3][4][5] Their mechanisms of action are diverse, ranging from the inhibition of crucial cellular targets like STAT3 and tubulin to the induction of apoptosis.[1][2][3] this compound, a member of this versatile class of compounds, is investigated here for its potential to inhibit cancer cell proliferation. This guide will present a systematic evaluation of its cytotoxic effects against cell lines representing different cancer types, providing a foundation for further preclinical development.
Experimental Design and Rationale
To ascertain the cytotoxic profile of this compound, a robust and widely accepted in vitro method, the MTT assay, was selected. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] The reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells allows for the quantification of viable cells.
A panel of well-characterized human cancer cell lines was chosen to represent diverse tumor origins:
-
MCF-7: Breast adenocarcinoma
-
A549: Lung carcinoma
-
HeLa: Cervical cancer
-
HepG2: Hepatocellular carcinoma
Doxorubicin, a well-established chemotherapeutic agent, is included as a positive control to benchmark the potency of this compound.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted in the following diagram. This systematic process ensures reproducibility and accurate data acquisition.
References
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- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
- 5. ijrpr.com [ijrpr.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-Phenyloxazol-4-yl)methanol
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical compounds. While the primary focus is often on discovery and innovation, a foundational pillar of our practice is the unwavering commitment to safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral to the integrity of our research and the safety of our communities.[1][2]
This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Phenyloxazol-4-yl)methanol, grounded in established safety standards and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that every step mitigates risk and adheres to the highest standards of laboratory practice.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's properties is critical. This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it poses specific risks that dictate its handling and disposal pathway.[3]
Key Hazards:
-
Acute Oral Toxicity (Category 4): H302 - Harmful if swallowed.[3]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[3]
This classification immediately precludes its disposal via standard laboratory drains or as common refuse.[1][4][5] Under the Resource Conservation and Recovery Act (RCRA), a chemical waste with these characteristics must be managed as hazardous waste.[6][7]
| Property | Value | Source |
| Chemical Formula | C₁₀H₉NO₂ | ChemicalBook[3] |
| Molecular Weight | 175.18 g/mol | ChemicalBook[3] |
| Hazard Statements | H302, H319 | ChemicalBook[3] |
| Signal Word | Warning | ChemicalBook[3] |
Immediate Safety Protocols: PPE and Spill Response
Adherence to proper personal protective equipment (PPE) protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to hazardous chemicals.[8][9]
Required PPE:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[9]
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or holes before each use.
-
Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.
In Case of Accidental Release or Exposure:
-
Spill: Spills must be cleaned up immediately.[10] Absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand). Collect the contaminated absorbent material and place it in a designated, sealed container for hazardous waste disposal.[10] Treat all spill cleanup materials as hazardous waste.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[3]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[3]
Step-by-Step Disposal Workflow
The disposal of this compound must follow a systematic "cradle-to-grave" approach, where the generator of the waste is responsible for it from creation to final disposal.[11] This process is governed by your institution's Chemical Hygiene Plan (CHP), a requirement under the OSHA Laboratory Standard.[12][13]
Step 1: Waste Characterization
All waste streams containing this compound, including pure unused product, reaction mixtures, and contaminated materials (e.g., weigh boats, contaminated paper towels, spill cleanup debris), must be classified as hazardous chemical waste.[10] It is forbidden to dispose of this chemical via sink, trash, or evaporation.[14]
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous reactions.[2][15]
-
Solid Waste: Collect chemically contaminated solid waste (gloves, wipes, etc.) in a dedicated, clearly labeled container lined with a clear plastic bag.[14][16] Do not use biohazard bags.[14]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible liquid waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.
Step 3: Container Selection and Labeling
Container integrity is paramount to prevent leaks and ensure safe transport.
-
Compatibility: Use containers made of materials compatible with the waste. The original chemical container is often the best choice for surplus material.[10] For solutions, use borosilicate glass or a chemically resistant plastic container.
-
Condition: Containers must be in good condition, free from leaks, with a secure, screw-top cap.[1][4]
-
Labeling: All hazardous waste containers must be properly labeled at all times.[16][17] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name of all constituents (no abbreviations or formulas). For example: "Waste this compound in Methanol."
-
The approximate percentage of each constituent.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[1]
-
Containment: Store waste containers in secondary containment (e.g., a spill tray) to contain any potential leaks.
-
Closure: Keep waste containers closed at all times except when actively adding waste.[4][5]
Step 5: Arranging Final Disposal
Once a waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), it must be removed for final disposal.[4]
-
Request Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.
-
Transportation: The waste will be transported by trained personnel to a central Treatment, Storage, and Disposal Facility (TSDF) in compliance with EPA and Department of Transportation (DOT) regulations.[11][18]
-
Final Treatment: The final disposal method for this compound will likely be high-temperature incineration at a licensed hazardous waste facility, which is the standard procedure for many organic chemical wastes.
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the laboratory chemical waste disposal process.
Caption: Decision workflow for proper laboratory chemical waste disposal.
By rigorously adhering to these procedures, you ensure not only compliance with federal and local regulations but also foster a culture of safety and responsibility that is the hallmark of scientific excellence.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]
-
Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
-
Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for (2-Phenyloxazol-4-yl)methanol
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of (2-Phenyloxazol-4-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. Our commitment is to furnish you with knowledge that extends beyond the product itself, fostering a culture of safety and precision in your research endeavors.
Hazard Assessment and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
| Hazard Statement | GHS Classification | Pictogram | Signal Word |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | Warning | |
| H319: Causes serious eye irritation | Eye irritation (Category 2) | Warning |
Source: ChemicalBook Safety Data Sheet[1]
Understanding these classifications is the cornerstone of safe handling. The "Harmful if swallowed" classification indicates that ingestion of relatively small quantities can cause significant adverse health effects. The "Causes serious eye irritation" classification underscores the necessity of stringent eye protection, as exposure can lead to reversible but significant eye injury.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is dictated by the specific laboratory operation being performed.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, lab coat, nitrile gloves, closed-toe shoes. | For handling small quantities in a well-ventilated area or a chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile), chemical-resistant boots. | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[2] |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots. | For responding to spills or uncontrolled releases of the compound.[2] |
Expert Insight: The rationale for double-gloving during procedures with a higher risk of exposure is to provide a secondary barrier against potential contamination. Should the outer glove be compromised, the inner glove offers continued protection while the outer glove is safely removed and replaced.[3]
Prudent Handling and Operational Plan
Adherence to a meticulous, step-by-step operational plan is paramount to minimizing exposure and ensuring a controlled laboratory environment.
Workflow for Handling this compound
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
